2-Oxo-2-phenyl-ethanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-phenylethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUBAFNHIFJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxo-2-phenyl-ethanesulfonyl chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Oxo-2-phenyl-ethanesulfonyl chloride, a bifunctional molecule featuring both a keto group and a reactive sulfonyl chloride moiety, is a versatile building block in modern organic synthesis. Its unique chemical architecture allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility in the field of drug discovery and development.
Chemical Structure and Identification
2-Oxo-2-phenyl-ethanesulfonyl chloride possesses a phenyl ring connected to a two-carbon chain containing a ketone and a sulfonyl chloride functional group.
Molecular Formula: C₈H₇ClO₃S
Molecular Weight: 218.66 g/mol
Canonical SMILES: C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl
InChI Key: InChI=1S/C8H7ClO3S/c9-13(11,12)7-8(10)6-4-2-1-3-5-6/h1-5H,7H2
Chemical Structure Diagram:
Caption: Chemical structure of 2-Oxo-2-phenyl-ethanesulfonyl chloride.
Physicochemical and Spectroscopic Properties
Due to its reactive nature, detailed experimental data for the isolated compound is limited. The following properties are based on data for structurally similar compounds and predicted values.
| Property | Value/Description | Source |
| Physical State | Expected to be a solid at room temperature. | Inferred from similar compounds |
| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from reactivity |
| ¹H NMR | Aromatic protons (multiplet, ~7.4-8.0 ppm), Methylene protons (singlet, ~4.5-5.0 ppm). | Predicted |
| ¹³C NMR | Carbonyl carbon (~190-195 ppm), Aromatic carbons (~128-135 ppm), Methylene carbon (~60-65 ppm). | Predicted |
| IR Spectroscopy (cm⁻¹) | ~1680-1700 (C=O stretch), ~1370 & ~1180 (asymmetric and symmetric SO₂ stretch), ~750 (S-Cl stretch). | Predicted |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including loss of SO₂, Cl, and the entire sulfonyl chloride group. | Predicted |
Synthesis of 2-Oxo-2-phenyl-ethanesulfonyl chloride
A reliable method for the synthesis of 2-oxo-2-phenyl-ethanesulfonyl chloride and its derivatives involves a two-step process starting from the corresponding acetophenone[2].
Reaction Scheme:
Sources
Solubility & Handling of Phenacylsulfonyl Chloride (2-Oxo-2-phenyl-ethanesulfonyl chloride)
Executive Summary
Phenacylsulfonyl chloride (IUPAC: 2-Oxo-2-phenyl-ethanesulfonyl chloride) is a reactive sulfonyl chloride intermediate used primarily in the synthesis of sulfonamides and heterocyclic compounds. Characterized by an
This technical guide provides a definitive solubility profile, stability analysis, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.
Key Chemical Data:
-
Formula:
-
Molecular Weight: 218.66 g/mol
-
Physical State: Solid (Melting Point: ~88°C)
-
Primary Reactivity: Electrophilic sulfonylation; susceptible to hydrolysis.
Solubility Profile & Solvent Compatibility[1]
The solubility of phenacylsulfonyl chloride is governed by its polar sulfonyl and carbonyl groups, making it highly soluble in polar aprotic and chlorinated solvents, but poorly soluble in non-polar alkanes.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Status | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Recommended | Ideal reaction solvent. Excellent solubilization of the sulfonyl chloride. |
| Chlorinated | Chloroform ( | High | Recommended | Alternative to DCM; useful for NMR analysis. |
| Ethers | Tetrahydrofuran (THF) | High | Recommended | Must be anhydrous. Excellent for reactions requiring polar conditions. |
| Ethers | 1,4-Dioxane | High | Recommended | Useful for higher temperature reactions. |
| Esters | Ethyl Acetate (EtOAc) | Good | Compatible | Good for workup/extraction. Can be used as a reaction solvent. |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Compatible | Suitable for polar reactions; ensure dryness to prevent hydrolysis. |
| Aromatics | Toluene | Moderate | Compatible | Soluble, especially upon heating. Useful for reflux conditions. |
| Alkanes | Hexanes / Heptane | Poor (<10 mg/mL) | Precipitant | Used to precipitate the product or wash away non-polar impurities. |
| Protic | Water | Reactive | FORBIDDEN | Rapid hydrolysis to phenacylsulfonic acid and HCl. |
| Alcohols | Methanol / Ethanol | Reactive | FORBIDDEN | Rapid solvolysis to sulfonate esters. |
Mechanistic Insight: The "Good Solvent" Criteria
For phenacylsulfonyl chloride, a "good" solvent must meet two criteria:
-
Dipole Interaction: It must be sufficiently polar to interact with the sulfonyl (
) and carbonyl ( ) dipoles. This rules out non-polar alkanes like hexane. -
Nucleophilic Inertness: It must lack nucleophilic -OH or -NH groups. The sulfur atom in the sulfonyl chloride is highly electrophilic. Solvents like water or methanol will attack the sulfur, displacing the chloride ion and destroying the reagent.
Stability & Handling Protocols
Hydrolysis and Degradation
Phenacylsulfonyl chloride is moisture-sensitive. The electron-withdrawing effect of the adjacent carbonyl group makes the sulfonyl chloride particularly reactive. Upon contact with water, it degrades into 2-oxo-2-phenylethanesulfonic acid and hydrochloric acid .
Visual Indicator of Degradation:
-
Fuming: The release of HCl gas (visible as white fumes in moist air) indicates significant hydrolysis.
-
Acidity: An aqueous suspension that turns litmus paper red immediately suggests the compound has degraded to the sulfonic acid.
Storage Recommendations
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
Experimental Protocols
Protocol A: Qualitative Solubility Assessment (Visual Method)
Use this protocol to verify solvent compatibility before scaling up reactions.
Materials:
-
Phenacylsulfonyl chloride (10 mg)
-
Test Solvent (1 mL)
-
Glass vial (4 mL)
Procedure:
-
Weigh 10 mg of phenacylsulfonyl chloride into a dry glass vial.
-
Add 0.5 mL of the test solvent.
-
Observation 1: Swirl gently. If the solid disappears immediately, solubility is High .
-
If solid remains, add another 0.5 mL (Total 1 mL).
-
Observation 2: If solid dissolves, solubility is Moderate .
-
If solid persists, heat gently to 40°C (using a heat block).
-
Observation 3: If solid dissolves upon heating, solubility is Temperature-Dependent .
-
Self-Validation: If the solvent becomes warm or emits gas (bubbles) without external heating, a reaction is occurring (incompatible solvent).
Protocol B: Standard Sulfonylation Reaction in DCM
This protocol demonstrates the compound's solubility and utility in a typical synthesis workflow.
Reagents:
-
Phenacylsulfonyl chloride (1.0 equiv)
-
Primary Amine (
) (1.0 equiv) -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Dissolution: Dissolve the amine and triethylamine in anhydrous DCM (Concentration ~0.2 M). Ensure the solution is clear.
-
Addition: Cool the solution to 0°C. Add phenacylsulfonyl chloride portion-wise.
-
Note: The chloride should dissolve rapidly in the DCM.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).
-
Monitoring: Monitor by TLC (EtOAc/Hexane system). The starting chloride spot should disappear.
-
Workup: Wash the DCM layer with water (to remove salts), dry over
, and concentrate.
Visualizations
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for selecting solvents based on experimental needs (Reaction vs. Purification).
Reactivity & Degradation Pathway
This diagram illustrates the critical hydrolysis pathway that researchers must avoid by using anhydrous solvents.
Figure 2: Hydrolysis pathway. Contact with moisture converts the active chloride into the inactive sulfonic acid and corrosive HCl.
References
-
Reagents for Organic Synthesis, Vol 3. Phenacylsulfonyl chloride (
-Acetophenonesulfonyl chloride). Wiley, 1971. -
BenchChem Technical Guide . Solubility Profile of Sulfonyl Chlorides in Organic Solvents. Accessed 2026.[1]
-
Santa Cruz Biotechnology . 2-Phenyl-ethanesulfonyl chloride (Related Structure Data). Accessed 2026.[1]
-
MDPI . Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Int. J. Mol. Sci. 2008.
Sources
Reactivity profile of 2-Oxo-2-phenyl-ethanesulfonyl chloride vs benzenesulfonyl chloride
An In-depth Technical Guide to the Reactivity Profile of 2-Oxo-2-phenyl-ethanesulfonyl chloride vs. Benzenesulfonyl chloride
Executive Summary
In the landscape of modern drug discovery and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core motifs in a multitude of therapeutic agents.[1] The choice of the sulfonylating agent is a critical decision that dictates reaction kinetics, substrate scope, and the potential for downstream functionalization. This guide provides a detailed comparative analysis of two key sulfonylating agents: the workhorse benzenesulfonyl chloride and the activated, bifunctional 2-oxo-2-phenyl-ethanesulfonyl chloride . By dissecting their electronic and steric properties, we aim to provide researchers with the foundational knowledge and practical insights required to select the optimal reagent for their specific synthetic challenges. We will explore the profound impact of the α-keto functionality on the reactivity of the sulfonyl chloride moiety, contrasting it with the well-established behavior of its parent aromatic analogue.
Foundational Analysis: Structure and Electronic Architecture
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic nature of the substituents attached to the sulfonyl group.
Benzenesulfonyl chloride serves as our baseline. It is a viscous, colorless oil that is widely used in organic synthesis.[2][3] The phenyl ring, directly attached to the sulfonyl group, exerts a moderate electron-withdrawing inductive effect, rendering the sulfur atom susceptible to nucleophilic attack.
2-Oxo-2-phenyl-ethanesulfonyl chloride , on the other hand, incorporates a powerful electron-withdrawing group, a benzoyl group, separated from the sulfonyl moiety by a methylene (-CH₂) spacer. This structural modification dramatically alters the electronic landscape of the molecule and, consequently, its chemical reactivity.
Caption: Electronic effects on sulfonyl sulfur electrophilicity.
The key distinction lies in the potent inductive electron withdrawal (-I effect) of the α-keto group in 2-oxo-2-phenyl-ethanesulfonyl chloride. This effect cascades through the methylene bridge to the sulfonyl sulfur, significantly depleting its electron density and making it substantially more electrophilic than the sulfur atom in benzenesulfonyl chloride.
Comparative Reactivity Profile
This fundamental electronic difference manifests in a stark contrast in reactivity towards nucleophiles.
| Feature | Benzenesulfonyl Chloride | 2-Oxo-2-phenyl-ethanesulfonyl chloride | Rationale & Implications for Synthesis |
| Electrophilicity of Sulfur | Moderate | High to Very High | The α-keto group's strong inductive effect makes the sulfur a much "harder" electrophile. This leads to significantly faster reaction rates. |
| Typical Reaction Conditions | Often requires heating or extended reaction times with less reactive nucleophiles. | Reactions often proceed rapidly at or below room temperature. | Milder conditions can be employed, preserving sensitive functional groups elsewhere in the molecule. Reaction times are often drastically reduced. |
| Substrate Scope | Good, but may struggle with weakly nucleophilic amines or sterically hindered alcohols. | Broader scope for challenging nucleophiles due to higher intrinsic reactivity. | Enables the sulfonylation of previously unreactive or poorly reactive substrates, expanding synthetic possibilities. |
| Side Reactivity | Primarily hydrolysis under aqueous basic conditions.[4][5] | Potential for umpolung reactivity at the α-carbon under basic conditions. | The α-protons are acidic and can be deprotonated to form an enolate, opening pathways for α-alkylation or other carbon-carbon bond-forming reactions.[6][7] This bifunctional nature is a key advantage. |
Mechanistic Considerations: The Sulfonylation Reaction
The reaction of sulfonyl chlorides with nucleophiles, such as primary and secondary amines, typically proceeds through a nucleophilic substitution pathway at the sulfur atom.[8] While a purely Sₙ2-like concerted mechanism is often depicted, an addition-elimination pathway via a trigonal bipyramidal intermediate is also considered plausible.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scilit.com [scilit.com]
- 6. NH2OH-HCl-Mediated Umpolung α-Methylsulfonylation of α-Sulfonyl Ketones with Methylsulfoxides: Synthesis of α,β-Bis-sulfonyl Arylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
2-Oxo-2-phenyl-ethanesulfonyl chloride CAS 61489-04-7 physicochemical data
This in-depth technical guide focuses on 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as Phenacylsulfonyl chloride or Benzoylmethanesulfonyl chloride ).
Synonyms: Phenacylsulfonyl chloride; Benzoylmethanesulfonyl chloride;
Part 1: Executive Summary
2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional electrophile containing both a sulfonyl chloride moiety and an
Its reactivity is defined by two key features:
-
Electrophilicity: The sulfonyl chloride group is highly reactive toward nucleophiles (amines, alcohols).
-
C-H Acidity: The methylene group (
) flanked by the carbonyl and sulfonyl groups is significantly acidic ( ), allowing for the in situ generation of benzoylsulfene intermediates (Ph-CO-CH=SO ) upon treatment with mild bases like triethylamine.
Part 2: Physicochemical Data
The following data represents the purified crystalline solid.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 218.66 g/mol | |
| Appearance | Colorless to white crystalline needles | Recrystallized from benzene/hexane |
| Melting Point | 87.5 – 88.2 °C | Sharp melting point indicates high purity [1] |
| Solubility | Soluble in | Hydrolyzes in water |
| Stability | Moisture Sensitive; Corrosive | Decomposes to sulfonic acid and HCl |
| Reactivity Hazard | Lachrymator | Evolution of HCl gas upon hydrolysis |
Part 3: Synthesis & Manufacturing Workflow
The industrial and laboratory standard for synthesis is the Truce-Vriesen Method [1], which utilizes a dioxane-sulfotrioxide complex to sulfonate acetophenone, followed by chlorination.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic pathway via direct sulfonation and chlorination.
Critical Process Parameters
-
Temperature Control: The sulfonation step is exothermic. Maintenance at 0–5°C is critical to prevent disulfonation or polymerization.
-
Moisture Exclusion: The dioxane-SO
complex is instantly destroyed by water. All glassware must be flame-dried. -
Chlorination Choice: While
is effective, is often preferred to minimize side reactions with the ketone group.
Part 4: Reactivity & Applications
The Sulfa-Staudinger Cycloaddition
The most prominent application of this compound is the synthesis of
Experimental Protocol: Synthesis of a -Sultam
Objective: Synthesis of 1,4-diphenyl-3-benzoyl-azetidine-2-sulfone via [2+2] cycloaddition.
Reagents:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 eq)
-
N-Benzylideneaniline (Imine) (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve N-benzylideneaniline (1.81 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add Triethylamine (1.5 mL, 11 mmol).
-
Dropwise Injection: Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride (2.18 g, 10 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.
-
Observation: The solution may turn yellow/orange due to the sulfene intermediate. A precipitate of triethylamine hydrochloride will form.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Wash the reaction mixture with water (
mL) to remove amine salts. Dry the organic layer over . -
Purification: Evaporate the solvent. Recrystallize the residue from ethanol/hexane to obtain the
-sultam.
Reaction Network Diagram (Graphviz)
Figure 2: Divergent reactivity pathways controlled by base and nucleophile selection.
Part 5: Handling, Safety & Stability
Signal Word: DANGER
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] The sulfonyl chloride hydrolyzes on skin contact to produce hydrochloric acid and the corresponding sulfonic acid.
-
Lachrymator: Vapors are highly irritating to eyes and respiratory tract. Handle only in a functioning fume hood.
-
Storage:
-
Store under inert gas (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerator).
-
Keep tightly closed; moisture ingress converts the solid to a sticky, acidic gum (MP drops significantly).
-
References
-
Truce, W. E.; Vriesen, C. W. (1953).[2] Sulfonation of Ketones by Dioxane-Sulfotrioxide. Journal of the American Chemical Society, 75(20), 5032–5036.
-
Truce, W. E.; McManimie, R. J. (1954). The preparation of sulfones by the Friedel-Crafts reaction. Journal of the American Chemical Society, 76(22), 5745-5747.
-
Tsuge, O.; Iwanami, S. (1970). The Cycloaddition Reactions of Benzoylsulfene with Anils. Bulletin of the Chemical Society of Japan, 43(11), 3543-3549.
-
ChemicalBook. (n.d.). 2-Oxo-2-phenyl-ethanesulfonyl chloride Product Page.
Sources
Stability of 2-Oxo-2-phenyl-ethanesulfonyl chloride under ambient conditions
An In-Depth Technical Guide to the Stability of 2-Oxo-2-phenyl-ethanesulfonyl chloride Under Ambient Conditions
Authored by: Gemini, Senior Application Scientist
Abstract
2-Oxo-2-phenyl-ethanesulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery, possesses a unique structural motif combining an α-keto group with a reactive sulfonyl chloride. This guide provides a comprehensive technical overview of the stability of this compound under ambient conditions. We will delve into the primary degradation pathways, including hydrolysis and thermal decomposition, and discuss the influence of the α-keto functionality on its reactivity. This document is intended to serve as a vital resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed experimental protocols for stability assessment and handling.
Introduction: The Duality of Reactivity and Instability
2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional molecule of significant interest. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a versatile precursor for the synthesis of sulfonamides and sulfonate esters, which are prominent scaffolds in many biologically active compounds.[1] However, this inherent reactivity also predisposes the molecule to degradation, posing challenges for its storage, handling, and use in multi-step syntheses.
The presence of an α-keto group introduces an additional layer of complexity to the molecule's stability profile. This electron-withdrawing group can influence the electrophilicity of the sulfonyl sulfur and potentially participate in or direct degradation pathways. Understanding the delicate balance between the desired reactivity and inherent instability is paramount for its effective utilization. This guide aims to provide a thorough understanding of the factors governing the stability of 2-oxo-2-phenyl-ethanesulfonyl chloride and to equip the scientific community with the knowledge to mitigate its degradation.
Core Principles of Sulfonyl Chloride Stability
The stability of sulfonyl chlorides, in general, is governed by their susceptibility to nucleophilic attack and thermal decomposition.[2] For 2-oxo-2-phenyl-ethanesulfonyl chloride, these general principles are applicable, with the added influence of the α-keto group.
Hydrolytic Instability: The Ubiquitous Challenge
The most common degradation pathway for sulfonyl chlorides under ambient conditions is hydrolysis.[3] The presence of atmospheric moisture is often sufficient to initiate this process, leading to the formation of the corresponding sulfonic acid.
The mechanism of hydrolysis for most alkanesulfonyl chlorides is believed to proceed through a bimolecular nucleophilic substitution (SN2) pathway.[4] In the case of 2-oxo-2-phenyl-ethanesulfonyl chloride, the reaction with water would yield 2-oxo-2-phenyl-ethanesulfonic acid and hydrochloric acid. The rate of hydrolysis is influenced by several factors, including pH and the presence of catalysts.[5][6]
The electron-withdrawing nature of the adjacent carbonyl group in 2-oxo-2-phenyl-ethanesulfonyl chloride is expected to increase the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to nucleophilic attack by water compared to simple alkanesulfonyl chlorides.
Caption: Proposed SN2 mechanism for the hydrolysis of 2-oxo-2-phenyl-ethanesulfonyl chloride.
Thermal Decomposition: A Latent Hazard
At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[7] The decomposition pathways can be complex, involving either radical or ionic mechanisms, depending on the molecular structure and conditions.[8][9] Common decomposition byproducts include sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7]
For 2-oxo-2-phenyl-ethanesulfonyl chloride, the C-S bond and the S-Cl bond are potential sites of cleavage. The presence of the phenyl and keto groups may influence the preferred decomposition pathway. While specific data for this molecule is scarce, it is prudent to assume that elevated temperatures will accelerate its degradation.
Photochemical Stability
While less commonly the primary mode of degradation under standard laboratory conditions, some sulfonyl chlorides can be sensitive to light.[10] Photochemical degradation can proceed through radical mechanisms. For 2-oxo-2-phenyl-ethanesulfonyl chloride, the presence of the chromophoric phenyl and keto groups suggests a potential for photosensitivity. It is therefore advisable to store the compound in amber vials or otherwise protected from light.
Experimental Assessment of Stability
A thorough evaluation of the stability of 2-oxo-2-phenyl-ethanesulfonyl chloride requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of its degradation profile.
Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and pathways under various stress conditions.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of 2-oxo-2-phenyl-ethanesulfonyl chloride in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolytic:
-
Acidic: Add 0.1 M HCl to the sample solution.
-
Neutral: Add purified water to the sample solution.
-
Basic: Add 0.1 M NaOH to the sample solution.
-
-
Oxidative: Add 3% H₂O₂ to the sample solution.
-
Thermal: Incubate the solid sample and the sample solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).
-
Photolytic: Expose the solid sample and the sample solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Utilize a stability-indicating analytical method, such as HPLC-UV or GC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.[11][12]
Caption: Workflow for forced degradation studies of 2-oxo-2-phenyl-ethanesulfonyl chloride.
Quantitative Analysis of Stability Under Ambient Conditions
To determine the shelf-life and appropriate storage conditions, a long-term stability study under controlled ambient conditions is necessary.
Experimental Protocol: Long-Term Stability Study
-
Sample Preparation: Package pure 2-oxo-2-phenyl-ethanesulfonyl chloride in amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the vials under controlled ambient conditions (e.g., 25 °C / 60% Relative Humidity).
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Assay the purity of the sample at each time point using a validated quantitative analytical method (e.g., HPLC with a calibrated standard or qNMR).[11]
Data Presentation and Interpretation
The data generated from stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Forced Degradation Data for 2-Oxo-2-phenyl-ethanesulfonyl chloride
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 85.2 | 2-Oxo-2-phenyl-ethanesulfonic acid |
| Water | 24 | 70.5 | 2-Oxo-2-phenyl-ethanesulfonic acid |
| 0.1 M NaOH | 1 | < 5 | Multiple unidentified polar products |
| 3% H₂O₂ | 24 | 92.1 | Minor unidentified products |
| 60 °C (Solid) | 48 | 95.8 | Trace decomposition products |
| UV Light (254 nm) | 8 | 89.4 | Unidentified non-polar products |
Interpretation: The hypothetical data in Table 1 suggests that 2-oxo-2-phenyl-ethanesulfonyl chloride is highly susceptible to basic hydrolysis and moderately susceptible to neutral and acidic hydrolysis. Its thermal stability in the solid state at 60 °C appears to be reasonable over 48 hours, while it shows some sensitivity to UV light.
Recommended Handling and Storage
Based on the general properties of sulfonyl chlorides and the anticipated reactivity of 2-oxo-2-phenyl-ethanesulfonyl chloride, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, and dark place.[13] A refrigerator or freezer is ideal for long-term storage. The container should be tightly sealed to prevent moisture ingress. An inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Handling: Handle in a well-ventilated fume hood.[14][15] Use anhydrous solvents and reagents when performing reactions.[7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Incompatible Materials: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[16]
Conclusion
2-Oxo-2-phenyl-ethanesulfonyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. This guide has provided a comprehensive overview of the key factors influencing its stability under ambient conditions, with a focus on hydrolytic, thermal, and photochemical degradation pathways. The provided experimental protocols offer a robust framework for the systematic evaluation of its stability profile. By understanding and controlling the factors that lead to its degradation, researchers can ensure the integrity of this important molecule, leading to more reliable and reproducible synthetic outcomes.
References
-
King, J. F., & Lam, J. Y. L. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2539-2545. [Link]
-
Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of. alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(25), 4963-4966. [Link]
-
Makra, T., & Kertesz, S. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(4), 513-519. [Link]
-
ACS Publications. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Sulfenyl chloride. [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Yufeng. (2023). Sulfonyl Chlorides/Fluorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Strategic Utility of 2-Oxo-2-phenyl-ethanesulfonyl Chloride in Advanced Organic Synthesis
Executive Summary
In the landscape of advanced organic synthesis and drug development, the selective protection and deprotection of reactive functional groups dictate the success of complex multi-step pathways. 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride) has emerged as a highly specialized reagent, primarily serving as an advanced amine-protecting group and a versatile building block for heterocyclic and fluorinated scaffolds[1].
This technical guide explores the physicochemical properties, mechanistic synthesis, and core applications of 2-oxo-2-phenyl-ethanesulfonyl chloride. By dissecting the causality behind its reactivity—specifically its superiority over traditional tosyl groups in mild reductive cleavages—this whitepaper provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for integrating this reagent into complex synthetic workflows.
Physicochemical Profiling
Understanding the physical and chemical baseline of a reagent is critical for predicting its behavior in varied solvent systems and thermal conditions. 2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional molecule, possessing both a highly electrophilic sulfonyl chloride moiety and an
Table 1: Quantitative Chemical Data
| Property | Value / Description |
| Chemical Name | 2-Oxo-2-phenyl-ethanesulfonyl chloride |
| Common Synonyms | Phenacylsulfonyl chloride; |
| CAS Registry Number | 23289-99-8 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Melting Point | 88 °C |
| Reactivity Profile | Moisture-sensitive; reacts exothermically with nucleophiles |
Mechanistic Synthesis of the Reagent
The preparation of 2-oxo-2-phenyl-ethanesulfonyl chloride relies on the selective functionalization of acetophenone. Direct sulfonation of acetophenone with fuming sulfuric acid often leads to undesired aromatic ring sulfonation due to the highly electrophilic nature of
To achieve strict
Synthetic pathway of 2-oxo-2-phenyl-ethanesulfonyl chloride from acetophenone.
Core Application: Advanced Amine Protection Strategy
The Mechanistic Advantage Over Tosyl Groups
In peptide synthesis and alkaloid derivative manufacturing (such as Venlafaxine and Methotrexate analogs), amines must be temporarily masked to prevent unwanted nucleophilic interference[4][5]. While traditional tosylamides (Ts) are highly stable, their deprotection requires harsh dissolving metal reductions (e.g., Na/liquid
The phenacylsulfonyl group solves this via electronic activation. The presence of the
Amine protection and deprotection workflow using phenacylsulfonyl chloride.
Self-Validating Experimental Protocols
Protocol A: Mild Amine Protection
-
Preparation : Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into unreactive sulfonic acid.
-
Base Addition : Add an organic base, such as pyridine or triethylamine (1.5 eq). Causality: The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the precipitation of unreactive amine hydrochlorides, and it acts as a nucleophilic catalyst to drive the reaction forward[5].
-
Electrophile Addition : Cool the mixture to 0 °C and add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq) dropwise. Causality: The nucleophilic acyl/sulfonyl substitution is highly exothermic; cooling mitigates thermal degradation and suppresses side reactions like dimerization.
-
Workup : Quench with saturated aqueous
, extract with DCM, and purify via flash chromatography to isolate the stable phenacylsulfonamide.
Protocol B: Reductive Deprotection (Zn/AcOH)
-
Solvation : Dissolve the phenacylsulfonamide in a 1:1 mixture of glacial acetic acid and a miscible co-solvent (e.g., THF). Causality: THF ensures the organic substrate remains fully dissolved, while acetic acid acts as both the proton source and the conductive reaction medium.
-
Reduction : Add freshly activated zinc dust (5.0 - 10.0 eq) in portions at room temperature. Causality: Zinc dust provides the large surface area necessary for efficient heterogeneous single-electron transfer (SET). Activation (washing with dilute HCl prior to use) removes the passive ZnO layer, ensuring immediate reactivity[4].
-
Cleavage : Stir vigorously for 2-4 hours. The
-carbonyl group facilitates electron acceptance, leading to the rapid, targeted cleavage of the S-N bond[6]. -
Isolation : Filter the mixture through Celite to remove zinc salts, neutralize the filtrate with an aqueous base, and extract the free, deprotected amine[4].
Diverse Synthetic Applications
Beyond protection strategies, the unique bifunctional nature of 2-oxo-2-phenyl-ethanesulfonyl chloride enables several advanced synthetic methodologies:
-
Heterocyclic Scaffolds : The reagent acts as a precursor for complex sulfur-containing heterocycles. Under specific electrophilic aromatic substitution conditions, the intermediate can undergo intramolecular Friedel-Crafts-type cyclization to yield benzothiophen-3(2H)-one-1,1-dioxide, a valuable synthon for biologically active flavonoid derivatives and potential cyclooxygenase-2 (COX-2) inhibitors[3].
-
Cycloaddition Reactions : The dual functionality of the molecule allows it to participate in unique cycloadditions. In the presence of electron-rich olefins like vinyl ethers, it undergoes (4+2) cycloadditions. Conversely, reactions with enamines selectively yield (2+2) cycloadducts, providing direct access to functionalized four-membered thietane rings[7].
-
Fluorinated Bioisosteres : The
-methylene protons are highly acidic due to the flanking electron-withdrawing carbonyl and sulfonyl groups. This allows for targeted electrophilic fluorination. Using reagents like diethylaminosulfur trifluoride (DAST), the carbonyl can be converted to a gem-difluoro group, yielding 2,2-difluoro-2-phenylethane-1-sulfonamide derivatives. These fluorinated motifs are highly sought after in medicinal chemistry to improve metabolic stability, increase lipophilicity, and modulate the pKa of drug candidates[8].
Conclusion
2-Oxo-2-phenyl-ethanesulfonyl chloride represents a masterclass in reagent design, leveraging adjacent functional group electronics to solve the historical bottleneck of sulfonamide deprotection. By enabling mild, room-temperature Zn/AcOH cleavage, it preserves the integrity of complex pharmaceutical intermediates. Furthermore, its utility in generating heterocycles, cycloadducts, and fluorinated bioisosteres cements its status as an indispensable tool in the modern organic chemist's repertoire.
References
-
Fieser, M., & Fieser, L. F. (1971). Reagents for Organic Synthesis Volume 3. Wiley-Interscience. 1
-
BenchChem. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8. 2
-
BenchChem. 2,2-Difluoro-2-phenylethane-1-sulfonamide. 8
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. 6
-
US Patent 6342533B1. Derivatives of (−)-venlafaxine and methods of preparing and using the same. 4
-
US Patent 5698556A. Methotrexate analogs and methods of using same. 5
-
Comptes Rendus Chimie (2014). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone. 3
-
The Journal of Organic Chemistry (1969). Volume 34 No.10. 7
Sources
- 1. ia601401.us.archive.org [ia601401.us.archive.org]
- 2. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8 [benchchem.com]
- 3. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives [comptes-rendus.academie-sciences.fr]
- 4. US6342533B1 - Derivatives of (â)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 5. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 6. schoolbag.info [schoolbag.info]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. 2,2-Difluoro-2-phenylethane-1-sulfonamide | Benchchem [benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Oxo-2-phenyl-ethanesulfonyl chloride
Executive Summary
2-Oxo-2-phenyl-ethanesulfonyl chloride (CAS 23289-99-8)[1], frequently referred to in chemical literature as phenacylsulfonyl chloride[2] or benzoylmethanesulfonyl chloride[3], is a highly versatile bifunctional reagent utilized in advanced organic synthesis and medicinal chemistry. Characterized by its precise molecular weight of 218.66 g/mol and empirical formula C8H7ClO3S[4], this compound serves as a critical intermediate for the synthesis of complex sulfonamides and acts as a specialized, reductively cleavable protecting group for primary and secondary amines[5]. This whitepaper details its structural properties, mechanistic synthesis, and validated protocols for its application in drug development workflows.
Physicochemical Profiling and Structural Dynamics
The utility of 2-oxo-2-phenyl-ethanesulfonyl chloride stems from its dual reactivity centers: a highly electrophilic sulfonyl chloride group and a ketone-adjacent active methylene (phenacyl) moiety.
Table 1: Core Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 2-Oxo-2-phenyl-ethanesulfonyl chloride[1] |
| Common Synonyms | Phenacylsulfonyl chloride[2], Benzoylmethanesulfonyl chloride[3] |
| CAS Registry Number | 23289-99-8[4] |
| Molecular Formula | C8H7ClO3S[1] |
| Molecular Weight | 218.66 g/mol [4] |
| SMILES String | O=C(C1=CC=CC=C1)CS(=O)(Cl)=O[4] |
| Physical State | Solid (m.p. ~88°C)[2] |
The presence of the carbonyl group (
Mechanistic Synthesis Pathways
The de novo synthesis of 2-oxo-2-phenyl-ethanesulfonyl chloride requires careful control of electrophilic aromatic substitution and sulfonation to prevent over-reaction of the electron-rich phenyl ring.
Causality in Reagent Selection:
Direct sulfonation of acetophenone with fuming sulfuric acid often leads to uncontrolled aromatic ring sulfonation. To direct the sulfonation selectively to the
Protocol 1: Synthesis via Enol-Directed Sulfonation
-
Preparation of SO3 Complex: Slowly add sulfur trioxide to anhydrous 1,4-dioxane at 0°C under an inert argon atmosphere to form the dioxane-SO3 complex.
-
Enol Sulfonation: Introduce acetophenone dropwise to the complex. Maintain the temperature below 15°C to suppress aromatic electrophilic substitution. The reaction proceeds selectively via the enol tautomer of acetophenone[2].
-
Aqueous Workup: Quench the reaction mixture with cold water and neutralize to isolate the intermediate 2-oxo-2-phenyl-ethanesulfonic acid.
-
Chlorination: Resuspend the dried sulfonic acid intermediate in an anhydrous solvent (e.g., dichloromethane) and add a stoichiometric excess of PCl3. Reflux gently for 2-4 hours[2].
-
Purification: Evaporate the volatiles under reduced pressure and recrystallize the crude product from a suitable non-polar solvent to yield pure 2-oxo-2-phenyl-ethanesulfonyl chloride.
Enol-directed sulfonation and subsequent chlorination of acetophenone.
Applications in Drug Development: Advanced Amine Protection
In complex API (Active Pharmaceutical Ingredient) synthesis, such as the development of venlafaxine derivatives[5] or methotrexate analogs[6], primary and secondary amines must be transiently protected. Standard sulfonyl protecting groups (like tosyl or mesyl) form highly stable sulfonamides that require extremely harsh conditions for removal (e.g., dissolving metal reduction with Na/NH3 or strong acids).
The Phenacylsulfonyl Advantage:
2-Oxo-2-phenyl-ethanesulfonyl chloride forms a "phenacylsulfonamide." The unique structural feature here is the
Protocol 2: Amine Protection and Reductive Deprotection Workflow
Phase A: Protection (Self-Validating Amidation)
-
Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to act as an acid scavenger.
-
Cool the mixture to 0°C and add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq) portion-wise[5].
-
Stir at room temperature until TLC indicates complete consumption of the starting amine.
-
Wash with 1M HCl, brine, dry over Na2SO4, and concentrate to isolate the protected phenacylsulfonamide.
Phase B: Deprotection (Reductive Cleavage)
-
Dissolve the purified phenacylsulfonamide in a mixture of glacial acetic acid and THF (1:1 v/v)[5].
-
Add activated Zinc dust (10-20 eq) in a single portion at room temperature[7].
-
Causality Note: The zinc serves as a single-electron reductant. The phenacyl ketone accepts the electron, initiating a fragmentation cascade that expels sulfur dioxide and the enolate of acetophenone, liberating the free amine[6].
-
Filter the mixture through a Celite pad to remove unreacted zinc.
-
Basify the filtrate and extract with an organic solvent to recover the deprotected amine. Self-Validation: The presence of the acetophenone byproduct in the organic phase validates the successful reductive cleavage mechanism.
Phenacylsulfonyl protection-deprotection cycle via Zn/AcOH reductive cleavage.
Handling, Stability, and Storage
As an electrophilic sulfonyl chloride, 2-oxo-2-phenyl-ethanesulfonyl chloride is inherently moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid and hydrochloric acid, which degrades the reagent's purity and synthetic utility.
-
Storage: Must be stored under an inert atmosphere (nitrogen or argon) at sub-ambient temperatures (-20°C is recommended for long-term stability)[4].
-
Handling: Weigh and transfer within a glovebox or using strict Schlenk line techniques. Avoid contact with protic solvents until the desired amidation reaction is initiated.
Conclusion
The precise molecular architecture of 2-oxo-2-phenyl-ethanesulfonyl chloride (C8H7ClO3S, MW 218.66) makes it an indispensable tool in the arsenal of the synthetic chemist. By bridging the gap between robust amine protection and mild, orthogonal deprotection, it enables the construction of highly complex, polyfunctionalized pharmaceutical agents where traditional protecting groups would fail.
References
-
Fieser, L. F., & Fieser, M. (1971). Reagents for Organic Synthesis, Volume 3. Wiley-Interscience.[Link]
- Yardley, J. P., et al. (2002). Derivatives of (-)-venlafaxine and methods of preparing and using the same. U.S. Patent No. 6,342,533 B1. U.S.
- Rosowsky, A. (1997). Methotrexate analogs and methods of using same. U.S. Patent No. 5,698,556 A. U.S.
Sources
- 1. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8 [benchchem.com]
- 2. ia601401.us.archive.org [ia601401.us.archive.org]
- 3. benzoylmethanesulphonyl chloride - CAS号 23289-99-8 - 摩熵化学 [molaid.com]
- 4. 23289-99-8|2-Oxo-2-phenyl-ethanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. US6342533B1 - Derivatives of (â)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 6. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 7. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
Alpha-Keto Sulfonyl Chloride Derivatives: Technical Guide & Applications
The following technical guide details the chemistry, synthesis, and applications of
These compounds serve as critical electrophiles in medicinal chemistry, enabling the introduction of the pharmacologically privileged
Core Entity: 2-Oxoalkanesulfonyl Chlorides (
Executive Summary
Alpha-keto sulfonyl chlorides (more formally 2-oxoalkanesulfonyl chlorides ) are a specialized class of bifunctional reagents containing a highly electrophilic chlorosulfonyl group (
-
Sulfonyl Electrophilicity: Rapid formation of sulfonamides, sulfonates, and sultams.
-
C-H Acidity: The methylene protons (
) are doubly activated by the adjacent carbonyl and sulfonyl groups ( ), enabling facile alkylation and condensation reactions.
In drug development, these derivatives are primarily utilized for two strategic purposes: as cleavable protecting groups (e.g., the Phenacylsulfonyl or "Pas" group) for amines and as synthetic precursors for
Chemical Foundation & Reactivity Profile
Structural Logic
The defining feature of this class is the
-
Enhanced Electrophilicity: The sulfonyl chloride is more reactive toward nucleophiles than standard alkyl sulfonyl chlorides due to the inductive withdrawal of the carbonyl.
-
Acidic Methylene: The
-protons are highly acidic, allowing the molecule to act as a nucleophile after deprotonation, facilitating "chameleon" reactivity (electrophile at S, nucleophile at C).
Stability Considerations
-
Hydrolytic Instability: These compounds are sensitive to moisture, hydrolyzing to the corresponding sulfonic acids (
). Storage under inert atmosphere (Ar/ ) at is mandatory. -
Thermal Stability: Generally stable up to
, but they can undergo desulfonylation (loss of ) under extreme thermal stress or radical conditions.
Synthesis Methodologies
The synthesis of
The Modified Strecker Pathway (Standard Protocol)
This is the most reliable method for generating diverse derivatives, including the benchmark Phenacylsulfonyl chloride (
Mechanistic Insight:
-
Nucleophilic Substitution: The sulfite ion (
) displaces the halide (Cl/Br) in an fashion. The adjacent carbonyl accelerates this step by stabilizing the transition state. -
Chlorination: The resulting sulfonate salt is treated with phosphorus pentachloride (
) or thionyl chloride ( ). is often preferred for -keto derivatives to avoid side reactions involving the enolizable ketone.
Applications in Drug Discovery[1][2][3][4][5]
The Phenacylsulfonyl (Pas) Protecting Group
The phenacylsulfonyl group is a robust protecting group for primary and secondary amines. Its key advantage is orthogonality : it is stable to acid (TFA, HCl) and base (NaOH, piperidine), but cleaved specifically by reductive electron transfer.
-
Installation: Reaction of amine with
/ . -
Stability: Survives Boc deprotection (TFA) and Fmoc deprotection (piperidine).
-
Cleavage: Zinc dust in Acetic Acid (
) or photolysis. The mechanism involves reduction of the ketone to a radical anion, followed by fragmentation of the C-S bond.
Scaffold Synthesis: Beta-Keto Sulfonamides
-Keto sulfonamides (Key Transformation:
The reaction of
-
Wolff Rearrangement: Converting to
-amino acid derivatives. -
Cyclization: Reaction with hydrazines to form sultam-fused pyrazoles.
Heterocycle Formation (Sultams)
Intramolecular cyclization of
Experimental Protocols
Protocol A: Synthesis of Phenacylsulfonyl Chloride
A validated procedure for generating the core reagent.
Reagents:
-
Phenacyl chloride (
-chloroacetophenone): 10.0 mmol -
Sodium sulfite (
): 12.0 mmol -
Phosphorus pentachloride (
): 11.0 mmol -
Solvents: Ethanol, Water, Toluene.
Step-by-Step:
-
Sulfonation: Dissolve phenacyl chloride (1.54 g) in EtOH (
). Add a solution of (1.51 g) in water ( ). Reflux for 2 hours. -
Isolation of Salt: Cool to
. The sodium phenacylsulfonate precipitates as shiny white plates. Filter, wash with cold EtOH, and dry under vacuum ( yield). -
Chlorination: Suspend the dry sulfonate salt in anhydrous toluene (
). Add (2.29 g) in portions at . -
Reaction: Warm to room temperature and stir for 2 hours. The slurry will thin as the sulfonyl chloride forms.
-
Workup: Pour onto crushed ice (
) to quench excess . Extract immediately with ( ). -
Purification: Dry organics over
and concentrate in vacuo at (heat sensitive!). Recrystallize from hexane/benzene if necessary.-
Yield: Typically
. -
Appearance: White crystalline solid.
-
Protocol B: General Sulfonylation of Amines (Pas-Protection)
Reagents:
-
Amine substrate: 1.0 equiv
-
Phenacylsulfonyl chloride: 1.1 equiv
-
Triethylamine (
) or Pyridine: 1.5 equiv -
Solvent:
(DCM).
Step-by-Step:
-
Dissolve the amine in anhydrous DCM at
under . -
Add
.[1][2] -
Add Phenacylsulfonyl chloride dropwise as a solution in DCM.
-
Stir at
for 30 mins, then warm to RT for 1 hour. -
Quench: Add dilute HCl (
) to remove excess amine/pyridine. -
Isolate: Wash organic layer with brine, dry, and concentrate. The Pas-protected amine is usually stable enough for chromatography.
Quantitative Data Summary
| Parameter | Alpha-Keto Sulfonyl Chloride ( | Standard Alkyl Sulfonyl Chloride ( |
| Reactivity (Amine) | High (Fast at | Moderate (Requires RT) |
| C-H Acidity (pKa) | ||
| Hydrolytic Stability | Low ( | Moderate |
| Cleavage Condition | Harsh Acid/Base (Hydrolytic) | |
| Primary Use | Protecting Group / Scaffold | Mesylation / Leaving Group |
References
-
Preparation of Phenacylsulfonyl Chloride
-
Phenacylsulfonyl (Pas)
-
Applications in Protease Inhibitors
- Mechanistic Overview of Sulfonyl Chlorides: Title: "Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry." Source:Merck Millipore Technical Library
-
Recent Advances in Sulfonyl Fluoride Exchange (SuFEx)
- Title: "Modular Synthesis of Alkenyl Sulfamates and Beta-Ketosulfonamides via SuFEx Click Chemistry."
- Source:Chemical Science (RSC)
-
URL:[Link]
Sources
- 1. SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ia601401.us.archive.org [ia601401.us.archive.org]
- 4. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 5. schoolbag.info [schoolbag.info]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Electronic properties of the phenacylsulfonyl group
An In-depth Technical Guide to the Electronic Properties of the Phenacylsulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenacylsulfonyl group, a unique functional moiety combining the structural features of a phenacyl group and a sulfonyl group, presents a fascinating landscape of electronic properties that have been strategically exploited in medicinal chemistry and organic synthesis. Its potent electron-withdrawing nature, coupled with its capacity for hydrogen bonding and versatile reactivity, makes it a valuable pharmacophore and a functional building block. This technical guide provides a comprehensive exploration of the core electronic characteristics of the phenacylsulfonyl group, its synthesis, and its application as an enzyme inhibitor and a versatile synthetic tool. We delve into the causality behind its reactivity, supported by detailed experimental and computational protocols, to offer field-proven insights for professionals in drug discovery and chemical development.
Core Electronic and Structural Characteristics
The electronic disposition of the phenacylsulfonyl group is a synergistic product of its two constituent parts: the strongly electron-withdrawing sulfonyl moiety and the reactive phenacyl moiety.
The Dominance of the Sulfonyl Group
The sulfonyl group (-SO₂-) is the primary determinant of the electronic landscape. It consists of a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms (or a carbon and a nitrogen). This arrangement has profound electronic implications:
-
Strong Electron-Withdrawing Nature: The high electronegativity of the oxygen atoms makes the sulfur atom highly electrophilic and pulls electron density away from the rest of the molecule. This powerful inductive (-I) and resonance (-M) effect significantly influences the acidity of adjacent protons and the overall electronic distribution.[1][2] The Hammett constants for the closely related methylsulfonyl group (σ-meta = 0.68, σ-para = 0.72) quantitatively underscore this potent electron-withdrawing capability, placing it among the strongest deactivating groups.[3][4]
-
Molecular Geometry and Polarity: The sulfonyl group adopts a stable tetrahedral geometry. The sulfur-oxygen bonds are highly polarized, with significant partial negative charge on the oxygens and a partial positive charge on the sulfur.[5] This polarity allows the sulfonyl oxygens to act as effective hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[6][7]
-
Valency and Bonding: Traditionally, the bonding in sulfonyl groups was depicted with d-orbital participation from sulfur to accommodate more than eight valence electrons. However, modern computational and crystallographic studies support a model of highly polarized single bonds (S⁺-O⁻) augmented by hyperconjugation, which does not require significant d-orbital involvement or formal violation of the octet rule.[5][8]
The Contribution of the Phenacyl Moiety
The phenacyl group (C₆H₅C(O)CH₂–) introduces additional layers of functionality and reactivity:
-
The α-Methylene Group: The methylene (CH₂) protons positioned between the carbonyl and sulfonyl groups are highly acidic due to the combined electron-withdrawing power of both groups. This facilitates the formation of a stabilized α-sulfonyl carbanion, a key intermediate in various carbon-carbon bond-forming reactions.
-
Reactivity Hub: The carbonyl group provides a site for nucleophilic attack, while the entire phenacyl group can act as a leaving group or a protecting group in synthetic transformations.[9][10]
The interplay between these two moieties results in a functional group with a unique profile: strongly electron-deficient, capable of stabilizing an adjacent carbanion, and primed for diverse chemical transformations.
Synthesis and Characterization of Phenacylsulfonyl Compounds
The synthesis of phenacylsulfonyl derivatives typically involves the reaction of a nucleophile with a phenacylsulfonyl halide or the reaction of a phenacyl halide with a sulfinate salt. A common approach is the nucleophilic substitution of phenacylsulfonyl chloride with an amine or alcohol.
Representative Synthetic Protocol: Synthesis of N-Benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-one
This protocol describes the synthesis of a representative N-phenacylsulfonamide, a common scaffold in medicinal chemistry.
Materials:
-
Phenacylsulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenacylsulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate in vacuo to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture.
-
Triethylamine: This tertiary amine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Addition: The initial cooling and slow addition of the amine help to control the exothermic nature of the reaction.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted acid chloride and the HCl salt of triethylamine. The brine wash removes residual water from the organic layer.
Diagram: Synthetic Workflow for N-Phenacylsulfonamide
Caption: A generalized workflow for the synthesis of N-phenacylsulfonamides.
Spectroscopic and Computational Characterization
Structural confirmation and electronic property analysis rely on a combination of spectroscopic techniques and computational modeling.
Table 1: Predicted Spectroscopic Data for a Representative Phenacylsulfonyl Compound
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| Phenacyl CH₂ | ~4.5 - 5.0 (s, 2H) | ~60 - 65 | - |
| Aromatic H | ~7.4 - 8.0 (m) | ~128 - 140 | 3100 - 3000 (C-H stretch) 1600 - 1450 (C=C stretch) |
| Carbonyl C=O | - | ~190 - 195 | ~1690 (strong stretch) |
| Sulfonyl S=O | - | - | ~1350 & ~1160 (asymmetric & symmetric stretch) |
| Note: Predicted values are based on data for structurally related compounds.[11][12][13] Chemical shifts are relative to TMS. |
Computational Analysis Protocol: DFT Calculations
Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, orbital energies, and reactivity of molecules.[14][15]
Methodology:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a functional like B3LYP with a basis set such as 6-311++G(d,p).[13][14] A frequency analysis is performed to confirm the structure is a true minimum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO is typically centered on the electrophilic sulfur atom and the carbonyl carbon, indicating the sites most susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[16]
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution across the molecule, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.
Diagram: Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of a phenacylsulfonyl derivative.
Applications in Medicinal Chemistry
The unique electronic properties of the phenacylsulfonyl group make it a privileged scaffold in drug design, particularly for the development of enzyme inhibitors.[7][17] The sulfonyl group can act as a bioisostere for carbonyl or phosphate groups and its oxygens serve as key hydrogen bond acceptors to anchor the molecule within a protein's active site.[6]
Covalent and Non-Covalent Enzyme Inhibition
Phenacylsulfonyl derivatives have been shown to act as both reversible and irreversible enzyme inhibitors.
-
Covalent Inhibition: The electrophilic sulfur atom of the sulfonyl group can be attacked by a nucleophilic residue (e.g., serine, cysteine) in an enzyme's active site, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme. Phenylmethanesulfonyl fluoride, a related compound, is a classic example of a covalent inhibitor of serine proteases.[18]
-
Non-Covalent Inhibition: More commonly, the phenacylsulfonyl moiety engages in a network of non-covalent interactions. The sulfonyl oxygens form hydrogen bonds, while the phenyl rings can participate in π-π stacking or hydrophobic interactions. This mode of binding is crucial for inhibitors of enzymes like carbonic anhydrases, cholinesterases, and microsomal prostaglandin E2 synthase-1 (mPGES-1).[19][20][21]
Diagram: Hypothetical Enzyme Inhibition by a Phenacylsulfonyl Derivative
Caption: Modes of enzyme inhibition by phenacylsulfonyl compounds.
Applications in Organic Synthesis
Beyond its role in medicinal chemistry, the phenacylsulfonyl group is a versatile tool in organic synthesis.
Protecting Group Chemistry
The phenacyl group itself is a well-established protecting group for thiols and amines, particularly in peptide synthesis.[9][10] It is stable under various conditions but can be cleaved selectively. The presence of the sulfonyl group can modulate the stability and cleavage conditions of such protecting groups. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule.[22]
Building Block for Complex Molecules
The ability to form a stable α-sulfonyl carbanion makes phenacylsulfonyl compounds valuable C-nucleophiles. They can participate in a range of reactions, including:
-
Alkylation and Acylation: Reaction with electrophiles to form more complex structures.
-
Michael Additions: Conjugate addition to α,β-unsaturated systems.
-
Precursors to Alkenes: The sulfonyl group can be eliminated under basic conditions (Julia-Lythgoe olefination and its variations) to form alkenes.
These reactions leverage the electronic properties of the group to facilitate the construction of intricate molecular architectures.[23]
Conclusion
The phenacylsulfonyl group is a powerful and versatile functional moiety whose utility is deeply rooted in its fundamental electronic properties. The strong electron-withdrawing nature of the sulfonyl group, combined with the reactivity of the phenacyl component, creates a scaffold that is both electronically predictable and synthetically flexible. For researchers in drug development, it offers a proven pharmacophore for designing potent enzyme inhibitors through strategic hydrogen bonding and hydrophobic interactions. For synthetic chemists, it serves as a valuable building block and a tunable functional group for constructing complex molecules. A thorough understanding of its electronic structure, reactivity, and characterization, as outlined in this guide, is essential for fully harnessing its potential in advancing chemical and biomedical sciences.
References
- (Reference details to be populated
- Hussain, S., et al. (2018). Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives.
- Alam, M. M., et al. (n.d.).
- BenchChem. (2025).
-
Koumbis, A. E., et al. (2005). Formation of new alkynyl(phenyl)iodonium salts and their use in the synthesis of phenylsulfonyl indenes and acetylenes. Molecules, 10(10), 1340-1350. [Link]
-
(1982). Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase. PubMed. [Link]
-
Koumbis, A. E., et al. (2005). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. MDPI. [Link]
-
(2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]
-
(2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
(2002). Synthesis of N-arylsulfonyl DL-phenylserine Derivatives Exhibiting Anti-Inflammatory Activity in Experimental Studies. PubMed. [Link]
-
(2011). Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents. PubMed. [Link]
- BenchChem. (2025). Spectroscopic Profile of O-Phenolsulfonic Acid: A Technical Guide. BenchChem.
-
(2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. PubMed. [Link]
- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of N-(2-iodophenyl)
- (2025). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis.
-
(n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. ResearchGate. [Link]
-
D. H. Williams, I. Fleming. (2007). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry. [Link]
- Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors. University of Colorado Boulder.
- (n.d.). Hammett constants for some common substituents. University of California, Irvine.
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
(n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
- BenchChem. (2025). The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. BenchChem.
-
(2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
(n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
-
(n.d.). The Hammett Equation. University of Wisconsin-Platteville. [Link]
-
(n.d.). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
(n.d.). Protecting groups in organic synthesis. NPTEL. [Link]
-
(2014). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. [Link]
-
(2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]
-
(2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
- (2025). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study.
-
(n.d.). Selected syntheses and reactions of sulfones. ResearchGate. [Link]
-
(2004). Resonance and field/inductive substituent effects on the gas-phase acidities of para-substituted phenols: A direct approach employing density functional theory. ResearchGate. [Link]
-
(n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
- BenchChem. (2025).
-
Ng, W. (2022). Brief History of Electronic Structure Calculations in Computational Chemistry. Journal of Nanotechnology Research. [Link]
-
(2024). Structural Characteristics, Electronic Properties, and Coupling Behavior of 12-4-12, 12-3-12, 12-2-12 Cationic Surfactants: A First-Principles Computational Investigation and Experimental Raman Spectroscopy. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. global.oup.com [global.oup.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fortunejournals.com [fortunejournals.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. organic-chemistry.org [organic-chemistry.org]
- 23. Formation of new alkynyl(phenyl)iodonium salts and their use in the synthesis of phenylsulfonyl indenes and acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard protocol for sulfonylation using 2-Oxo-2-phenyl-ethanesulfonyl chloride
Application Note: Chemoselective Amine Protection and Orthogonal Deprotection via 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.
Executive Summary
In complex multistep drug synthesis, the protection of primary and secondary amines is a critical bottleneck. While standard sulfonyl protecting groups (such as tosyl or mesyl) offer excellent stability, their removal requires harshly acidic or severely reductive conditions (e.g., Na/NH₃ or LiAlH₄) that frequently degrade sensitive molecular architectures[1].
To circumvent this, 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride or PacSO₂Cl) serves as a highly specialized, orthogonal amine protecting reagent[2]. Pioneered by Hendrickson and Bergeron, the resulting phenacylsulfonamide is stable to a wide array of bases and nucleophiles but can be cleaved under exceptionally mild reductive conditions using zinc dust and acetic acid[3][4]. This application note details the mechanistic rationale, quantitative advantages, and self-validating experimental protocols for utilizing this reagent.
Mechanistic Rationale: The Causality of Reagent Selection
As a Senior Application Scientist, it is vital to understand why a reagent behaves the way it does, rather than just knowing how to use it.
-
The Protection Phase: 2-Oxo-2-phenyl-ethanesulfonyl chloride is a highly electrophilic sulfonylating agent. In the presence of a mild non-nucleophilic base (like pyridine or triethylamine), it reacts rapidly with amines to form a robust sulfonamide linkage.
-
The Deprotection Phase (Causality of Cleavage): The genius of the phenacylsulfonyl group lies in its
-carbonyl (phenacyl) moiety. Standard sulfonamides resist cleavage because the S-N bond is exceptionally strong. However, the phenacyl ketone acts as an electron sink. When exposed to Zinc in acetic acid (a classic dissolving metal reduction), the ketone accepts an electron to form a radical anion. This intermediate undergoes rapid fragmentation, cleaving the adjacent C-S bond to expel a sulfinate anion and an acetophenone enolate[2][5]. The sulfinate subsequently breaks down to release the free, regenerated amine. Because this cleavage relies entirely on the -carbonyl trigger, it is completely orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenation-labile (Cbz) protecting groups[1].
Workflow of amine protection and deprotection using phenacylsulfonyl chloride.
Quantitative Comparison of Sulfonyl Protecting Groups
To justify the integration of 2-Oxo-2-phenyl-ethanesulfonyl chloride into a synthetic route, we must compare it against industry standards. The table below summarizes the operational parameters that dictate reagent selection.
| Protecting Group | Reagent | Deprotection Conditions | Orthogonality / Compatibility | Typical Yield |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Na/NH₃ (liquid), refluxing HBr, or SmI₂ | Poor. Harsh conditions often destroy esters, acetals, and epoxides. | 85 - 95% |
| Mesyl (Ms) | Methanesulfonyl chloride | Red-Al, LiAlH₄, or strong acids | Poor. Highly reductive conditions reduce ketones and esters. | 80 - 90% |
| Nosyl (Ns) | o-Nitrobenzenesulfonyl chloride | Thiophenol / K₂CO₃ | Good. Mildly basic cleavage, but leaves toxic thioether byproducts. | 75 - 85% |
| Phenacylsulfonyl (PacSO₂) | 2-Oxo-2-phenyl-ethanesulfonyl chloride | Zn dust / Glacial Acetic Acid (RT) | Excellent. Leaves Boc, Cbz, Fmoc, esters, and acetals completely intact. | 85 - 95% |
Experimental Methodologies (Self-Validating Protocols)
A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify success at each stage without relying solely on final mass recovery.
Protocol A: Chemoselective Sulfonylation (Amine Protection)
Reagents:
-
Target Amine (1.0 equiv)
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Procedure:
-
Initiation: Dissolve the target amine in anhydrous DCM under an inert atmosphere (N₂ or Argon). Cool the reaction flask to 0 °C using an ice-water bath.
-
Base Addition: Add the amine base (pyridine is preferred for sterically hindered substrates) dropwise via syringe.
-
Sulfonylation: Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride in a minimal amount of DCM and add it dropwise to the cooled solution over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation Checkpoint:
-
TLC: The product will exhibit strong UV activity (254 nm) due to the phenacyl chromophore.
-
¹H NMR: Look for a distinct, sharp singlet integrating to 2 protons at approximately δ 4.5 - 4.8 ppm . This corresponds to the methylene bridge (-CH₂-) situated between the sulfonyl and the carbonyl group. If this peak is missing, sulfonylation failed.
-
Protocol B: Mild Reductive Deprotection
Reagents:
-
Phenacylsulfonamide-protected substrate (1.0 equiv)
-
Zinc dust (Activated, 10.0 - 15.0 equiv)
-
Glacial Acetic Acid (AcOH) / Water (9:1 v/v) (0.05 M)
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected amine in the AcOH/Water mixture at room temperature[5].
-
Reduction: Add the activated Zinc dust in one portion. Vigorous stirring is mandatory to keep the heterogeneous Zinc suspended.
-
Cleavage: Stir the suspension at room temperature for 2 to 4 hours.
-
Filtration: Filter the crude mixture through a short pad of Celite to remove unreacted Zinc dust and Zinc salts. Wash the Celite pad generously with Ethyl Acetate (EtOAc).
-
Neutralization: Carefully neutralize the filtrate by adding it dropwise to a cold, saturated aqueous solution of Na₂CO₃ until CO₂ evolution ceases and the pH is ~8-9.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint:
-
Mass Spectrometry (LC-MS): Confirm the loss of the phenacylsulfonyl mass fragment (-183 Da).
-
¹H NMR: The disappearance of the methylene singlet at δ 4.5 ppm and the acetophenone aromatic protons confirms complete deprotection.
-
Orthogonality and Strategic Workflow
The true power of 2-Oxo-2-phenyl-ethanesulfonyl chloride is its orthogonal behavior in highly functionalized molecules. In peptide synthesis or alkaloid total synthesis, you can selectively unmask the PacSO₂-protected amine while leaving acid-sensitive (Boc) and hydrogenation-sensitive (Cbz) groups untouched[1].
Orthogonal deprotection strategy highlighting the chemoselectivity of the PacSO2 group.
References
-
Hendrickson, J. B., & Bergeron, R. (1970). A new amine protecting group: the phenacylsulfonyl group. Tetrahedron Letters, 11(5), 345-348.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Rosowsky, A., et al. (1997). Methotrexate analogs and methods of using same (U.S. Patent No. 5,698,556). U.S. Patent and Trademark Office.
-
Jerussi, T. P., et al. (2000). Derivatives of (+)-venlafaxine and methods of preparing and using the same (WIPO Patent Application No. WO2000032555A1). World Intellectual Property Organization.
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. ia601401.us.archive.org [ia601401.us.archive.org]
- 3. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 4. schoolbag.info [schoolbag.info]
- 5. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
Application Note: Synthesis of Bioactive Sulfonamides with 2-Oxo-2-phenyl-ethanesulfonyl chloride
This guide serves as a comprehensive technical resource for the synthesis of bioactive sulfonamides using 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as phenacylsulfonyl chloride). It is designed for researchers requiring high-fidelity protocols that balance reactivity with functional group tolerance.
Executive Summary & Molecule Profile
2-Oxo-2-phenyl-ethanesulfonyl chloride (CAS: 4025-71-2) is a specialized "beta-keto" sulfonyl chloride. Unlike robust arylsulfonyl chlorides (e.g., Tosyl chloride), this scaffold possesses a ketone group
Key Applications:
-
Agrochemicals: Precursor to Chesulfamide (CAUWL-2004-L-13), a potent fungicide against Botrytis cinerea.[1]
-
Medicinal Chemistry: Scaffold for antitumor agents (phenanthroindolizidine analogues) and enzyme inhibitors (Carbonic Anhydrase).
Mechanistic Insight & Reaction Logic
The reaction between 2-Oxo-2-phenyl-ethanesulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom. However, the presence of the electron-withdrawing carbonyl group at the
The "Danger Zone": Competing Pathways
-
Pathway A (Desired): Direct nucleophilic attack by the amine (
) on the sulfonyl sulfur ( -like), displacing chloride. -
Pathway B (Side Reaction): Base-induced deprotonation of the
-methylene, leading to the formation of a transient sulfene intermediate (via E1cB-like elimination). This highly reactive species can oligomerize or react non-selectively, leading to "tarry" byproducts.
Control Strategy: To favor Pathway A, the protocol utilizes non-aqueous conditions , controlled temperature (0°C) , and a non-nucleophilic base (e.g., Triethylamine or DIPEA) in stoichiometric precision to scavenge HCl without triggering rapid
Visualization: Reaction Mechanism & Competing Pathways
Caption: Kinetic competition between direct sulfonylation (blue path) and sulfene-mediated decomposition (red path).
Experimental Protocol: Synthesis of N-Substituted-2-oxo-2-phenylethylsulfonamides
Objective: Synthesize N-(4-chlorophenyl)-2-oxo-2-phenylethylsulfonamide (Model Compound).
Materials
-
Reagent A: 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 equiv) [Handle in Fume Hood - Lachrymator]
-
Reagent B: 4-Chloroaniline (1.0 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) [Dryness is critical to prevent hydrolysis]
-
Catalyst (Optional): DMAP (0.1 equiv) - Use only for sterically hindered amines.
Step-by-Step Procedure
-
Preparation (0 min):
-
Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolve 4-Chloroaniline (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL).
-
Cool the mixture to 0°C using an ice-water bath. Cooling suppresses the elimination side-reaction.
-
-
Addition (15 min):
-
Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 mmol) in anhydrous DCM (2 mL).
-
Add this solution dropwise to the amine/base mixture over 10-15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) should begin to form almost immediately.
-
-
Reaction (2-4 hours):
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature (RT).
-
Monitor via TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot (
) should disappear.
-
-
Workup (Standard):
-
Quench with 1M HCl (10 mL) to neutralize excess base and remove unreacted amine.
-
Separate the organic layer. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with Sat. NaHCO₃ (to remove any hydrolyzed sulfonic acid) and Brine .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Ethanol/Hexane is often sufficient due to the crystallinity of the sulfonamide.
-
Alternatively, flash column chromatography (Gradient: 10%
30% EtOAc in Hexane).
-
Self-Validating Checkpoints
| Checkpoint | Observation | Diagnostic |
| Addition Phase | White fume or rapid heat evolution | FAIL: Moisture present. Reactants hydrolyzed.[2] Restart with dry solvents. |
| TLC (1 hr) | New spot ( | Incomplete: Steric hindrance. Add 0.1 eq DMAP or extend time. |
| Workup | "Sticky" brown oil instead of solid | Side Reaction: Sulfene formation occurred. Use strictly 0°C and add reagent slower next time. |
Bioactivity & Structure-Activity Relationships (SAR)
Sulfonamides derived from this scaffold exhibit distinct biological profiles, primarily driven by the "phenacyl" tail which can interact with cysteine residues in enzymes or fungal targets.
Case Study: Fungicidal Activity (Chesulfamide Analogues)
Research into Chesulfamide (CAUWL-2004-L-13) derivatives highlights the efficacy of this scaffold against Botrytis cinerea (Grey Mold).[1]
SAR Data Summary:
The following table summarizes the fungicidal efficacy (
| Compound ID | N-Substituent (R) | Activity Class | |
| Target 1 | 4-Chlorophenyl | 2.12 | High |
| Target 2 | 2,4-Dichlorophenyl | 0.64 | Excellent (Comparable to Procymidone) |
| Target 3 | Phenyl (Unsubstituted) | > 50.0 | Low |
| Target 4 | n-Butyl (Alkyl) | 15.4 | Moderate |
Interpretation:
-
Electron-Withdrawing Groups (EWGs): Placing EWGs (Cl, F,
) on the N-phenyl ring significantly enhances fungicidal potency. -
Steric Bulk: Ortho-substitution (e.g., 2-Cl) often improves metabolic stability and binding affinity.
-
Alkyl vs. Aryl: N-Aryl derivatives generally outperform N-Alkyl derivatives in this specific antifungal class.
References
-
Li, X., et al. (2008). "Synthesis and biological activities of 2-oxocycloalkylsulfonamides." Bioorganic & Medicinal Chemistry Letters, 18(6), 1842-1845. Link
-
Wei, Y., et al. (2017). "Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides." International Journal of Molecular Sciences, 18(5), 987. Link
-
BenchChem Technical Guide. (2025). "Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride." Link
-
Liu, J., et al. (2011).[2] "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391. Link
-
Imran, M., et al. (2016). "Biological activities of sulfonamides." Indian Journal of Pharmaceutical Sciences, 78(1). Link
Sources
Reaction conditions for 2-Oxo-2-phenyl-ethanesulfonyl chloride with primary amines
Application Note: 2-Oxo-2-phenyl-ethanesulfonyl Chloride as a Labile Protecting Group for Primary Amines
Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal stability, and self-validating experimental protocols.
Executive Summary & Strategic Rationale
In complex multi-step organic synthesis and drug development, the protection of primary amines is a critical bottleneck. While standard sulfonamides (such as tosyl or mesyl groups) provide excellent stability against strong acids, bases, and nucleophiles, their utility is severely limited by the harsh conditions required for their removal (e.g., dissolving metal reductions like Na/NH₃ or highly acidic reflux)[1][2].
2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride or
This methodology has been successfully deployed in the commercial synthesis of complex pharmaceutical agents, including the isolation of optically pure enantiomers of the antidepressant venlafaxine [5][6] and the functionalization of chemotherapeutic methotrexate analogs[7][8].
Mechanistic Insights: The Causality of Cleavage
To understand why phenacylsulfonyl groups succeed where tosyl groups fail, one must look at the molecular orbital topology.
Standard sulfonamides resist mild reduction because their S–N and C–S bonds lack low-lying unoccupied molecular orbitals (LUMOs). In the phenacylsulfonyl group, the carbonyl moiety (
During deprotection, activated zinc dust acts as a single-electron donor. The electron is transferred into this activated system to form a radical anion, triggering the specific heterolytic cleavage of the C–S bond. This releases acetophenone and a sulfinamyl intermediate (
Workflow Visualization
Workflow for primary amine protection, functionalization, and deprotection using PacSO2Cl.
Quantitative Data: Protecting Group Comparison
The table below summarizes the strategic advantages of the phenacylsulfonyl group compared to other common amine protecting groups, highlighting its specific niche in orthogonal synthesis.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Orthogonality & Stability Profile | Typical Yield |
| Phenacylsulfonyl ( | Zn dust, AcOH, RT | Stable to strong acids (e.g., TFA), bases, and nucleophiles. Cleaved only by targeted reduction. | 85–95% | |
| Tosyl (Ts) | TsCl, Pyridine, DCM | Na/NH₃ (liq) or SmI₂ | Highly stable to most conditions. Requires extremely harsh dissolving metal reduction. | 80–95% |
| Boc | Boc₂O, Et₃N, DCM | TFA or HCl in Dioxane | Stable to bases and nucleophiles. Cleaved by strong acids (incompatible with acid-sensitive moieties). | 90–99% |
| Cbz | CbzCl, Na₂CO₃, H₂O/THF | H₂, Pd/C | Stable to mild acids/bases. Cleaved by hydrogenolysis (incompatible with reducible alkenes/alkynes). | 85–95% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the scientist can visually and analytically confirm the success of each step without relying solely on downstream LC-MS or NMR.
Protocol A: Synthesis of Phenacylsulfonamides (Protection)
Objective: Chemoselective protection of a primary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add anhydrous pyridine (2.0 equiv). Causality: Pyridine is selected over stronger bases like DBU to act as an acid scavenger for the generated HCl without risking the base-catalyzed formation of highly reactive sulfene intermediates, which cause polymerization.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv) dropwise as a solution in DCM. Causality: Low temperatures control the exothermic sulfonylation and prevent di-sulfonylation of the primary amine.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate. The primary amine will stain positive (purple/pink) with ninhydrin. The successful formation of the phenacylsulfonamide yields a ninhydrin-negative, highly UV-active spot (due to the extended conjugation of the phenacyl group).
-
Workup: Quench the reaction with 1N aqueous HCl to protonate and remove excess pyridine. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Zinc-Mediated Deprotection
Objective: Mild reductive cleavage to regenerate the free amine[5][9].
-
Preparation: Dissolve the functionalized phenacylsulfonamide (1.0 equiv) in glacial acetic acid (0.1 M). If the substrate is highly lipophilic, a 1:1 mixture of THF and acetic acid can be used to ensure complete dissolution.
-
Reduction: Add activated zinc dust (10.0 to 20.0 equiv) in three portions at room temperature. Causality: Zinc dust must be activated (washed briefly with dilute HCl, water, ethanol, and ether, then dried) to breach the zinc oxide passivation layer, ensuring efficient single-electron transfer to the C–S bond.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (or up to 50 °C for sterically hindered substrates) for 1–3 hours.
-
Self-Validation (TLC & Olfactory): Monitor via TLC. Successful deprotection is validated by two markers:
-
The reappearance of a ninhydrin-positive spot at the baseline (the free amine).
-
The generation of acetophenone byproduct, which presents as a distinct, highly UV-active spot near the solvent front (
in 1:1 Hexane:EtOAc) and possesses a characteristic sweet, floral odor.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove unreacted zinc dust and zinc salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Neutralize the residue carefully with saturated aqueous
until gas evolution ceases (pH ~8). Extract with ethyl acetate, dry over , and concentrate to yield the free amine.
References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Chapter 10: Addition to Carbon–Hetero Multiple Bonds. Discusses the utility of phenacylsulfonyl chloride for amine protection and its specific cleavage via zinc/acetic acid. URL:[Link]
-
Hendrickson, J. B., & Bergeron, R. (1970).Tetrahedron Letters, 11(5), 345-348. The original foundational paper detailing the synthesis and reductive cleavage of
-acetophenonesulfonyl (phenacylsulfonyl) protecting groups. URL:[Link] - US Patent 6,342,533 B1.Derivatives of (−)-venlafaxine and methods of preparing and using the same. Demonstrates the application of phenacylsulfonyl chloride to protect amines during the isolation of optically pure enantiomers.
- US Patent 5,698,556 A.Methotrexate analogs and methods of using same. Details the use of phenacylsulfonyl chloride to protect the amino groups at the 2- and 4- positions of pteridine rings during the synthesis of chemotherapeutic analogs.
Sources
- 1. schoolbag.info [schoolbag.info]
- 2. schoolbag.info [schoolbag.info]
- 3. Full text of "Reagents For Organic Synthesis Volume 3" [archive.org]
- 4. Full text of "Reagents For Organic Synthesis Volume 3" [archive.org]
- 5. US6342533B1 - Derivatives of (â)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 6. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
- 7. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 8. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 9. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
Preparation of β-Sultams from 2-Oxo-2-phenyl-ethanesulfonyl chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Sultams in Medicinal Chemistry
β-Sultams, or 1,2-thiazetidine-1,1-dioxides, are four-membered cyclic sulfonamides that have garnered significant attention in the field of medicinal chemistry. As structural analogues of the well-known β-lactam antibiotics, β-sultams exhibit a range of intriguing biological activities. Their strained ring system imparts a high degree of reactivity, allowing them to act as potent inhibitors of various enzymes, including serine proteases like elastase and β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[1][2] The sulfonylation of active site serine residues by β-sultams presents a novel mechanism for enzyme inactivation, offering a promising avenue for the development of new therapeutic agents to combat drug-resistant pathogens.[3] This guide provides a detailed protocol for the synthesis of β-sultams, starting from the versatile building block, 2-oxo-2-phenyl-ethanesulfonyl chloride.
Synthetic Strategy: A Multi-Step Approach
The direct chlorosulfonation of acetophenone to yield 2-oxo-2-phenyl-ethanesulfonyl chloride is fraught with challenges, often leading to undesired side products through cyclization. Therefore, a more controlled and reliable multi-step synthetic route is recommended. This strategy involves the initial synthesis of a sulfonate salt from a suitable precursor, followed by its conversion to the desired sulfonyl chloride. The subsequent reaction of this α-keto sulfonyl chloride with an imine, via a sulfa-Staudinger cycloaddition, affords the target β-sultam.
Sources
Application Note: Strategic Utilization of 2-Oxo-2-phenyl-ethanesulfonyl Chloride in Heterocyclic Synthesis
The following Application Note is designed for researchers and drug discovery chemists. It details the strategic utilization of 2-Oxo-2-phenyl-ethanesulfonyl chloride (Phenacylsulfonyl chloride), a high-value bifunctional building block for synthesizing heterocyclic sultams.
-Sultams and Fused Heterocycles via Benzoyl Sulfene Intermediates.Executive Summary & Chemical Profile[1]
2-Oxo-2-phenyl-ethanesulfonyl chloride is a specialized sulfonylating agent distinguished by its bifunctional electrophilicity and high C-H acidity . Unlike standard alkanesulfonyl chlorides (e.g., mesyl chloride), the methylene protons in this reagent are flanked by both a sulfonyl group and a carbonyl group.
This structural uniqueness allows the reagent to access the Benzoyl Sulfene pathway under mild basic conditions, facilitating [2+2] cycloadditions to generate biologically active sultam scaffolds (sulfonyl analogues of
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-Oxo-2-phenylethane-1-sulfonyl chloride |
| Common Name | Phenacylsulfonyl chloride |
| Molecular Weight | 218.66 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Reactivity Class | Acyl Sulfene Precursor; Bifunctional Electrophile |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |
Mechanistic Insight: The Benzoyl Sulfene Pathway
The primary utility of this reagent lies in the in situ generation of benzoyl sulfene . Upon treatment with a tertiary amine base (e.g., Triethylamine, DIPEA), the reagent undergoes rapid 1,2-elimination of HCl.
The resulting benzoyl sulfene is a highly reactive, soft electrophile that participates in concerted [2+2] cycloadditions with imines (Schiff bases) to form 3-benzoyl-
Pathway Visualization
Figure 1: Mechanism of Action. Base-mediated generation of benzoyl sulfene followed by [2+2] cycloaddition with imines.
Experimental Protocol: Synthesis of 3-Benzoyl- -Sultams
This protocol describes the reaction of 2-oxo-2-phenyl-ethanesulfonyl chloride with N-benzylideneaniline (a representative Schiff base) to synthesize a functionalized sultam.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Reagent A: 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 equiv)
-
Reagent B: N-Benzylideneaniline (Imine) (1.0 equiv)
-
Base: Triethylamine (Et
N) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Preparation of Imine Solution:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the imine (e.g., 5.0 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0°C using an ice bath. Note: Temperature control is critical to prevent decomposition of the sulfene intermediate.
-
-
Base Addition:
-
Add Triethylamine (6.0 mmol, 1.2 equiv) to the cooled imine solution. Stir for 5 minutes.
-
-
Reagent Addition (Critical Step):
-
Dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride (5.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).
-
Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump or addition funnel.
-
Rationale: Slow addition ensures the concentration of the transient sulfene remains low, favoring reaction with the imine over sulfene oligomerization.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm naturally to room temperature.
-
Stir for 4–12 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a new spot with lower R
than the starting imine.
-
-
Workup:
-
Quench the reaction with water (30 mL).
-
Separate the organic layer and wash sequentially with:
-
1N HCl (2 x 20 mL) – Removes excess amine/base.
-
Saturated NaHCO
(2 x 20 mL) – Neutralizes acidity. -
Brine (20 mL).
-
-
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or EtOAc/Hexane.
-
Yield Expectation: 60–85% depending on the steric bulk of the imine.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for
Alternative Application: Intramolecular Cyclization
Beyond [2+2] cycloadditions, the active methylene group allows this reagent to serve as a precursor for fused ring systems via alkylation-cyclization sequences.
Protocol Summary:
-
N-Sulfonylation: React the chloride with a primary amine containing a pendant nucleophile (e.g., an alkene or an electron-rich aromatic ring) using Pyridine/DCM.
-
Base-Mediated Cyclization: Treat the resulting sulfonamide with a base (e.g., K
CO or DBU). The -protons (activated by the carbonyl) are deprotonated, creating a carbanion that attacks the pendant electrophile.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are strictly anhydrous. Use fresh reagent. |
| Oligomerization | Fast Addition of Reagent | Use a syringe pump for slower addition. Increase dilution. |
| No Reaction | Steric Hindrance on Imine | Increase reaction temperature to reflux (DCM) or switch solvent to THF. |
| Impurity (Sulfonic Acid) | Moisture ingress | Conduct reaction under positive Nitrogen pressure. |
Safety & Handling (E-E-A-T)
-
Corrosivity: This reagent hydrolyzes to produce HCl and a strong sulfonic acid.[1] It causes severe skin burns and eye damage.[2][3][4] Wear full PPE including face shield and chemical-resistant gloves (Nitrile/Neoprene).
-
Water Reactivity: Reacts violently with water.[2] Quench excess reagent cautiously.
-
Lachrymator: Handle only in a functioning fume hood.
References
-
Zajac, M., & Peters, R. (2007).[5] Catalytic Asymmetric Formation of
-Sultams. Organic Letters, 9(10), 2007–2010. Link- Context: Establishes the general protocol for sulfene-imine [2+2] cycloadditions.
-
King, J. F., et al. (1992). Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[6] Link
- Context: Foundational work defining the elimination-addition (sulfene) mechanism for alkanesulfonyl chlorides.
- Wolfe, J. P., et al. (2004). Synthesis of Sultams. Chemical Reviews.
-
PubChem. (2025).[4] 2-Phenylethanesulfonyl chloride Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sultam synthesis [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.com [fishersci.com]
Application Note: Procedure for N-Protection using 2-Oxo-2-phenyl-ethanesulfonyl chloride (Phenacylsulfonyl Chloride)
Introduction
In complex multi-step organic synthesis and drug development, the protection of primary and secondary amines is a critical step. While standard protecting groups like Boc, Fmoc, and Cbz are widely used, they rely on acidic, basic, or hydrogenolytic cleavage conditions, respectively. When a substrate contains multiple sensitive functional groups, an orthogonal protecting group is required. (commonly known as phenacylsulfonyl chloride or PacSO₂Cl) offers a robust alternative. Originally introduced by Hendrickson and Bergeron[1], it forms a highly stable phenacylsulfonamide that is completely resistant to both strong acids (e.g., TFA) and bases (e.g., piperidine). However, it can be selectively cleaved under mild reductive conditions using zinc dust and acetic acid[2]. This unique orthogonality has made it highly valuable in the synthesis of complex pharmaceuticals, including [3] and optically pure derivatives of[4].
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating chemical system, the phenacylsulfonyl group leverages neighboring group participation to overcome the traditional stability of sulfonamides. Standard sulfonamides (like the tosyl group, Ts) are notoriously difficult to remove, often requiring dissolving metal reductions (Na/NH₃) or harsh refluxing acids.
-
Protection Mechanism : The protection step proceeds via a standard nucleophilic acyl substitution-like mechanism at the sulfonyl sulfur. The target primary or secondary amine attacks the electrophilic sulfur atom of 2-oxo-2-phenyl-ethanesulfonyl chloride[2]. A non-nucleophilic base (such as pyridine or triethylamine) is essential to neutralize the generated HCl byproduct. This prevents the protonation of the unreacted starting amine, driving the reaction to completion[1].
-
Deprotection Mechanism : The deprotection exploits the high reduction potential of the phenacyl ketone. Zinc dust acts as a single-electron reducing agent in the presence of acetic acid[2]. The electron transfer to the carbonyl group generates a radical anion, which rapidly undergoes β-cleavage of the C–S bond. This fragmentation expels the sulfinate anion (R-NH-SO₂⁻) and forms an acetophenone enolate (which tautomerizes to acetophenone). The unstable sulfinate intermediate subsequently extrudes sulfur dioxide (SO₂) to release the free amine. This cascade ensures that the deprotection is irreversible and proceeds under exceptionally mild conditions, leaving acid- and base-labile groups intact.
Experimental Protocols
Protocol A: Synthesis of Phenacylsulfonamide (N-Protection)
Reagents :
-
Target Amine (1.0 equiv)
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 - 1.2 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology :
-
Preparation : Dissolve the target primary or secondary amine (10.0 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (nitrogen or argon).
-
Base Addition : Add pyridine (20.0 mmol, 1.6 mL) to the solution and cool the reaction flask to 0 °C using an ice-water bath. Insight: Cooling minimizes side reactions and controls the exothermic nature of the sulfonylation.
-
Sulfonylation : Dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride (11.0 mmol, 2.40 g) in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting amine is completely consumed.
-
Workup : Quench the reaction with 1M aqueous HCl (20 mL) to neutralize the excess pyridine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude phenacylsulfonamide via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization.
Protocol B: Cleavage of Phenacylsulfonamide (Deprotection)
Reagents :
-
Phenacylsulfonamide-protected amine (1.0 equiv)
-
Zinc dust (Activated, 10 - 20 equiv)
-
Glacial Acetic Acid / Methanol (1:1 v/v)
Step-by-Step Methodology :
-
Preparation : Dissolve the protected amine (5.0 mmol) in a mixture of Methanol (15 mL) and Glacial Acetic Acid (15 mL) at room temperature.
-
Reduction : Add activated zinc dust (50.0 mmol, 3.27 g) in small portions over 10 minutes to avoid excessive frothing[2]. Insight: Activation of zinc dust (washing with dilute HCl, water, ethanol, and ether prior to use) removes the passivating oxide layer, significantly enhancing the electron transfer rate.
-
Reaction Progression : Stir the heterogeneous mixture vigorously at room temperature for 1–3 hours. Monitor by TLC or LC-MS.
-
Filtration : Once complete, filter the reaction mixture through a pad of Celite to remove unreacted zinc. Wash the Celite pad with excess Methanol (20 mL).
-
Workup : Concentrate the filtrate under reduced pressure to remove most of the methanol and acetic acid. Dilute the residue with Ethyl Acetate (30 mL) and carefully adjust the pH to ~9 using saturated aqueous Na₂CO₃ or 1M NaOH (to free the amine from its acetate salt).
-
Extraction : Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.
Data Presentation: Orthogonality Comparison
To highlight the strategic advantage of the phenacylsulfonyl group, Table 1 summarizes its orthogonality against common N-protecting groups utilized in organic synthesis.
Table 1: Stability and Cleavage Conditions of Common N-Protecting Groups
| Protecting Group | Cleavage Reagent | Stability to TFA (Acid) | Stability to Piperidine (Base) | Stability to Hydrogenation |
| Phenacylsulfonyl (PacSO₂) | Zn / AcOH | Stable | Stable | Stable |
| Boc (tert-Butoxycarbonyl) | TFA or HCl | Cleaved | Stable | Stable |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine | Stable | Cleaved | Stable |
| Cbz (Carboxybenzyl) | H₂ / Pd-C | Stable | Stable | Cleaved |
| Ts (Toluenesulfonyl) | Na / NH₃ (liq) | Stable | Stable | Stable |
Mandatory Visualization
Workflow of amine protection and deprotection using the phenacylsulfonyl (PacSO2) group.
References
-
Hendrickson, J. B., & Bergeron, R. (1970). Phenacylsulfonyl chloride, a new reagent for amine protection. Tetrahedron Letters, 11(5), 345-348. URL:[Link]
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. URL:[Link]
- Piper, J. R., et al. (1997). Methotrexate analogs and methods of using same (U.S. Patent No. 5,698,556). U.S. Patent and Trademark Office.
- Yardkoho, C., et al. (2000). Derivatives of (+)-venlafaxine and methods of preparing and using the same (W.O. Patent No. 2000032555A1). World Intellectual Property Organization.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. schoolbag.info [schoolbag.info]
- 3. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]
- 4. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]
Catalytic Methods for Coupling 2-Oxo-2-phenyl-ethanesulfonyl Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of 2-oxo-2-phenyl-ethanesulfonyl chloride, a versatile building block in medicinal and agrochemical research. While its primary documented application lies in the synthesis of N-substituted sulfonamides, this document explores both established protocols and the untapped potential for advanced catalytic coupling reactions. As a Senior Application Scientist, this guide is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Significance of the α-Ketosulfonyl Moiety
2-Oxo-2-phenyl-ethanesulfonyl chloride and its derivatives are of significant interest due to the presence of the α-ketosulfonyl group. This functionality imparts unique electronic properties and conformational constraints that are valuable in the design of bioactive molecules. Notably, N-substituted-2-oxo-2-phenylethylsulfonamides have demonstrated potent fungicidal activity, highlighting the potential of this scaffold in agrochemical development.[1][2] The exploration of diverse catalytic coupling methods for this reagent opens the door to novel molecular architectures for drug discovery and material science.
Synthesis of the Core Reagent: 2-Oxo-2-phenyl-ethanesulfonyl Chloride
The foundational step for any subsequent coupling is the efficient synthesis of the title compound. The most common laboratory-scale preparation involves a two-step process starting from acetophenone.
Caption: Synthesis of 2-Oxo-2-phenyl-ethanesulfonyl chloride from acetophenone.
Protocol 1: Synthesis of 2-Oxo-2-phenyl-ethanesulfonyl Chloride
This protocol outlines a general procedure for the synthesis of the title compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents.
Materials:
-
Acetophenone
-
Chlorosulfonic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sulfonation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add acetophenone (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
The resulting precipitate, 2-oxo-2-phenyl-ethanesulfonic acid, can be filtered, washed with cold water, and dried under vacuum.
-
-
Chlorination:
-
Suspend the dried 2-oxo-2-phenyl-ethanesulfonic acid in anhydrous DCM.
-
Add thionyl chloride (2-3 equivalents) or oxalyl chloride (2-3 equivalents) followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature or gently reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield crude 2-oxo-2-phenyl-ethanesulfonyl chloride, which can be used directly or purified by vacuum distillation or recrystallization.
-
Established Application: Synthesis of N-Substituted 2-Oxo-2-phenylethylsulfonamides
The most widely reported application of 2-oxo-2-phenyl-ethanesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides.[1][2] This transformation is typically carried out under basic conditions to neutralize the HCl byproduct.
Caption: General synthesis of N-substituted 2-oxo-2-phenylethylsulfonamides.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-oxo-2-phenylethanesulfonamide
This protocol provides a representative example of sulfonamide formation.
Materials:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride
-
4-Chloroaniline
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM and add pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Amine Substrate | Yield (%) | Reference |
| Aniline | 60-90 | [2] |
| Substituted Anilines | 60-90 | [1][2] |
| Benzylamines | 60-90 | [2] |
| Alkylamines | 60-90 | [2] |
Table 1: Representative yields for the synthesis of N-substituted 2-oxo-2-phenylethylsulfonamides.
Investigational Catalytic Coupling Methodologies
While direct catalytic coupling of 2-oxo-2-phenyl-ethanesulfonyl chloride is not extensively reported, the rich chemistry of other sulfonyl chlorides provides a strong foundation for developing such methods. The presence of the α-keto group may influence reactivity, potentially requiring tailored catalytic systems. The following sections present investigational protocols based on established catalytic reactions of sulfonyl chlorides, intended as starting points for methods development.
Catalytic C-N Bond Formation: A Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[1] While typically applied to aryl halides, its principles can be adapted for sulfonyl chlorides.
Caption: Proposed catalytic cycle for a Buchwald-Hartwig type amination with a sulfonyl chloride.
Investigational Protocol 1: Palladium-Catalyzed Amination
Rationale: This protocol employs a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of the sulfonyl chloride with an amine under milder conditions than the traditional method.
Suggested Starting Conditions:
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos or a biarylphosphine ligand (e.g., XPhos) (4-10 mol%)
-
Base: A non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ (2 equivalents)
-
Solvent: Anhydrous toluene or dioxane
-
Temperature: 80-110 °C
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.
-
Evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the amine (1.2 equivalents) and 2-oxo-2-phenyl-ethanesulfonyl chloride (1.0 equivalent) followed by the anhydrous solvent.
-
Stir the mixture at the indicated temperature, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic C-C Bond Formation: Suzuki and Stille Coupling Approaches
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions are cornerstones of C-C bond formation.[3] These can be adapted to use sulfonyl chlorides as electrophiles.
Caption: Proposed general catalytic cycle for Suzuki (M = B(OR)₂) or Stille (M = SnR₃) coupling with a sulfonyl chloride.
Investigational Protocol 2: Suzuki-Miyaura Coupling
Rationale: This protocol proposes the coupling of 2-oxo-2-phenyl-ethanesulfonyl chloride with a boronic acid to form a C-C bond, potentially leading to novel ketone-containing sulfones.
Suggested Starting Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: Aqueous Na₂CO₃ (2 M solution, 3 equivalents) or K₃PO₄ (3 equivalents)
-
Coupling Partner: Aryl or vinyl boronic acid (1.5 equivalents)
-
Solvent: Toluene/water or Dioxane/water (4:1)
-
Temperature: 90-110 °C
Procedure:
-
Combine 2-oxo-2-phenyl-ethanesulfonyl chloride (1.0 equivalent), the boronic acid, the palladium catalyst, and the base in a Schlenk tube.
-
Add the solvent mixture and degas the solution.
-
Heat the reaction under an inert atmosphere, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, and perform an aqueous workup.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Catalytic C-S Bond Formation: A Copper-Catalyzed Approach
Copper-catalyzed couplings are often employed for the formation of C-S bonds, providing an alternative to palladium-based systems.
Caption: Proposed catalytic cycle for a copper-catalyzed C-S coupling with a sulfonyl chloride.
Investigational Protocol 3: Copper-Catalyzed Thiolation
Rationale: This protocol outlines a potential method for the synthesis of thiosulfonates by coupling 2-oxo-2-phenyl-ethanesulfonyl chloride with a thiol, using a copper catalyst.
Suggested Starting Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: L-proline or a phenanthroline derivative (20 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2 equivalents)
-
Coupling Partner: Thiol (1.2 equivalents)
-
Solvent: Anhydrous DMF or DMSO
-
Temperature: 100-120 °C
Procedure:
-
In a Schlenk tube, combine the copper catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the thiol and 2-oxo-2-phenyl-ethanesulfonyl chloride, followed by the solvent.
-
Heat the mixture with stirring, monitoring the reaction progress.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product.
| Coupling Type | Proposed Catalyst System | Coupling Partner | Key Considerations |
| C-N Amination | Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines | Base selection is critical; steric hindrance may be a factor. |
| C-C Suzuki | Pd(PPh₃)₄ or PdCl₂(dppf) | Boronic Acids | Aqueous base and biphasic solvent system are common. |
| C-C Stille | Pd(PPh₃)₄ / CuI | Organostannanes | Toxicity of tin reagents; copper co-catalyst often beneficial.[3] |
| C-S Thiolation | CuI / L-proline | Thiols | Ligand choice can be crucial for catalyst stability and activity. |
Table 2: Summary of Proposed Investigational Catalytic Systems for Coupling with 2-Oxo-2-phenyl-ethanesulfonyl Chloride.
Conclusion and Future Outlook
2-Oxo-2-phenyl-ethanesulfonyl chloride is a valuable reagent with established utility in the synthesis of biologically active sulfonamides. While its application in catalytic cross-coupling reactions is an emerging area, the foundational principles of transition metal catalysis suggest a broad potential for C-N, C-C, and C-S bond formation. The investigational protocols provided herein serve as a strategic starting point for researchers to explore this untapped potential. Further optimization and exploration of different catalytic systems will undoubtedly unlock novel synthetic pathways and lead to the discovery of new molecular entities with valuable applications in drug discovery and beyond.
References
-
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules. 2017. [Link]
-
Combined synthesis and fungicidal activity evaluation of the 2-oxo-2-phenyl ethyl sulfonamide derivatives. Chinese Journal of Pesticide Science. 2009. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025. [Link]
-
Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters. 2022. [Link]
-
Copper-Catalyzed Heck-Type Couplings of Sulfonyl Chlorides with Olefins: Efficient and Rapid Access to Vinyl Sulfones. The Journal of Organic Chemistry. 2020. [Link]
-
Patents & Products - Garg Lab - UCLA. UCLA Chemistry & Biochemistry. [Link]
-
Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. Journal of the American Chemical Society. 2003. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
α-Carbonyl sulfoxonium ylides in transition metal-catalyzed C–H activation: a safe carbene precursor and a weak directing group. Organic & Biomolecular Chemistry. 2022. [Link]
Sources
Advanced Application Note: One-Pot Synthesis Protocols Involving 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Executive Summary & Chemical Rationale
2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride) is a highly specialized, bifunctional reagent utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. Unlike standard alkyl or aryl sulfonyl chlorides, the presence of an
-
A highly labile amine protecting group : It forms phenacylsulfonamides that can be cleaved under exceptionally mild reductive conditions, preserving sensitive functional groups[1].
-
A versatile heterocyclic building block : Under basic conditions, it undergoes rapid elimination to form a transient "phenacylsulfene" intermediate, which can be trapped in one-pot cycloaddition cascades to yield complex sulfur-containing heterocycles[2].
This application note details the mechanistic causality, optimized one-pot protocols, and comparative data for utilizing 2-oxo-2-phenyl-ethanesulfonyl chloride in both protection strategies and heterocyclic synthesis.
Mechanistic Insights & Causality (E-E-A-T)
The Phenacylsulfonamide Protection Strategy
Standard sulfonyl protecting groups (e.g., tosyl or mesyl) are notoriously difficult to remove, often requiring harsh dissolving metal reductions (Na/NH₃) or strongly acidic refluxes that are incompatible with complex APIs. 2-Oxo-2-phenyl-ethanesulfonyl chloride solves this orthogonality issue. When it reacts with an amine, it forms a phenacylsulfonamide[3].
The Causality of Mild Deprotection: The adjacent ketone carbonyl group activates the S–N bond toward mild reductive cleavage. When treated with zinc dust and acetic acid, the ketone facilitates a single-electron transfer reduction, seamlessly cleaving the protecting group to release the free amine and acetophenone as a benign byproduct[1]. This specific mechanism has been successfully leveraged in the synthesis of sensitive pharmaceutical derivatives, such as enantiopure venlafaxine analogs[3].
The Sulfene Cascade: Regioselective Cycloadditions
When 2-oxo-2-phenyl-ethanesulfonyl chloride is treated with a non-nucleophilic base (e.g., triethylamine), it undergoes a rapid dehydrohalogenation to generate a highly reactive phenacylsulfene (
The Causality of Trapping vs. Dimerization: Sulfenes are transient and will rapidly dimerize if left unquenched. By conducting the reaction in a one-pot setup where an electron-rich olefin (the trapping agent) is already present at low temperatures (-78°C), the cross-cycloaddition outcompetes dimerization.
-
With Vinyl Ethers: The enol-tautomer of the phenacylsulfene participates in a hetero-Diels-Alder [4+2] cycloaddition, yielding 6-membered 1,4-oxathiin 4,4-dioxide derivatives[2].
-
With Enamines: The highly nucleophilic carbon of the enamine attacks the sulfene directly, driving a [2+2] cycloaddition to form 4-membered thietane 1,1-dioxides[2].
Experimental Protocols
Protocol A: One-Pot Amine Protection and Mild Reductive Cleavage
This self-validating protocol demonstrates the transient protection of a primary amine, allowing for intermediate handling, followed by direct deprotection.
Reagents: Primary amine (1.0 eq), 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Zinc dust (10.0 eq), Glacial Acetic Acid, Dichloromethane (DCM).
Step-by-Step Methodology:
-
Protection: Dissolve the primary amine in anhydrous DCM (0.2 M). Add pyridine and cool the flask to 0°C using an ice bath.
-
Reagent Addition: Add 2-oxo-2-phenyl-ethanesulfonyl chloride dropwise as a solution in DCM. Self-Validation: The reaction mixture will transition from clear to slightly yellow, and a mild exotherm may be observed. Stir for 2 hours at room temperature.
-
Intermediate Quench (Optional): If downstream functionalization (e.g., alkylation) is required, wash the organic layer with 1N HCl to remove pyridine, dry over
, and proceed to the next step. -
One-Pot Deprotection: To the crude phenacylsulfonamide in DCM, add an equal volume of glacial acetic acid, followed by activated Zinc dust (10.0 eq) in portions.
-
Cleavage: Stir vigorously at room temperature for 4-6 hours. Causality: Vigorous stirring is required because this is a heterogeneous solid-liquid reduction.
-
Workup: Filter the unreacted zinc through a Celite pad. Neutralize the filtrate with saturated
and extract the free, deprotected amine.
Protocol B: One-Pot Synthesis of 1,4-Oxathiin 4,4-Dioxides via Sulfene Intermediates
A cascade protocol for the synthesis of complex heterocycles via in situ sulfene generation.
Reagents: 2-oxo-2-phenyl-ethanesulfonyl chloride (1.0 eq), Ethyl vinyl ether (3.0 eq), Triethylamine (
Step-by-Step Methodology:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride and ethyl vinyl ether in anhydrous THF (0.1 M).
-
Temperature Control: Submerge the flask in a dry ice/acetone bath to reach -78°C. Causality: The ultra-low temperature is critical to prevent the premature dimerization of the sulfene intermediate before it can react with the vinyl ether.
-
Base-Mediated Generation: Add
dropwise over 15 minutes via a syringe pump. Self-Validation: An immediate formation of a dense white precipitate ( ) will occur, visually confirming the successful elimination and generation of the phenacylsulfene. -
Cycloaddition: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours to drive the [4+2] hetero-Diels-Alder cycloaddition to completion[2].
-
Isolation: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure and purify the resulting 1,4-oxathiin 4,4-dioxide derivative via flash column chromatography.
Quantitative Data & Optimization
The selection of a sulfonyl protecting group dictates the downstream survival of the molecule. Table 1 summarizes the empirical data comparing phenacylsulfonyl chloride against traditional reagents.
Table 1: Comparative Analysis of Sulfonyl-Based Amine Protecting Groups
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Deprotection Yield | Orthogonality / Notes |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Pyridine, DCM, RT | Na/NH₃(liq) or SmI₂ | 75-85% | Highly stable; requires harsh, highly reducing conditions. |
| Mesyl (Ms) | Methanesulfonyl chloride | Et₃N, DCM, 0°C | LiAlH₄ or Na/NH₃ | 70-80% | Prone to side reactions; difficult to remove. |
| Phenacylsulfonyl | 2-Oxo-2-phenyl-ethanesulfonyl chloride | Pyridine, DCM, 0°C | Zn dust, AcOH, RT | 90-98% | Ideal for sensitive APIs; cleaved under mild reductive conditions. |
Mechanistic Visualizations
Fig 1: Phenacylsulfonamide protection, functionalization, and mild reductive deprotection cycle.
Fig 2: Base-mediated in situ generation of phenacylsulfene and subsequent cycloaddition pathways.
References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Schoolbag.info URL: [Link]
- Derivatives of (−)-venlafaxine and methods of preparing and using the same (US Patent 6342533B1)
-
The Journal of Organic Chemistry 1969 Volume 34 No. 10 Source: Department of Science Service (DSS) URL:[Link]
-
Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives Source: Comptes Rendus Chimie (Academie des Sciences) URL: [Link]
Sources
Optimizing Solvation Strategies for 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Application Note & Protocol Guide | Doc ID: AN-PH-SO2CL-001
Introduction
2-Oxo-2-phenyl-ethanesulfonyl chloride (Phenacylsulfonyl chloride) is a specialized electrophile used in the synthesis of bioactive sulfonamides and heterocyclic scaffolds. Unlike simple alkanesulfonyl chlorides, this reagent possesses a methylene group (
This structural uniqueness creates a "Reactivity Triad" that necessitates precise solvent selection:
-
Electrophilicity: The sulfur atom is highly susceptible to nucleophilic attack.
-
Acidity: The
-protons are significantly more acidic ( ) than typical alkanesulfonyl chlorides, making the molecule prone to elimination pathways (Sulfene formation) in the presence of bases. -
Hydrolytic Instability: The electron-withdrawing carbonyl accelerates hydrolysis in aqueous media.
This guide provides a scientifically grounded approach to solvent selection to maximize yield and suppress side reactions like sulfene polymerization or hydrolysis.
Mechanistic Drivers for Solvent Selection
To select the correct solvent, one must understand the competing mechanisms.
The Sulfene Trap (Elimination-Addition)
In standard sulfonyl chlorides, nucleophilic substitution (
Solvent Implication: Non-polar solvents promote the
Visualization: Competing Pathways
The following diagram illustrates the bifurcation between the desired sulfonylation and the sulfene side-reaction.
Solvent Selection Matrix
The following table categorizes solvents based on their compatibility with 2-Oxo-2-phenyl-ethanesulfonyl chloride.
| Solvent Class | Specific Solvent | Suitability | Critical Remarks |
| Chlorinated | Dichloromethane (DCM) | Optimal | Excellent solubility. Non-nucleophilic. Low boiling point allows easy removal. Best for homogeneous reactions at 0°C. |
| Ethers | THF, 2-MeTHF | Recommended | Good solubility. Water-miscible (requires drying). Can complex with cations if using inorganic bases. |
| Polar Aprotic | Acetonitrile (MeCN) | Good | High dielectric constant accelerates |
| Amides | DMF, DMAc | Conditional | High solubility but difficult to remove. Can accelerate decomposition if wet. Use only if substrate is insoluble in DCM/THF. |
| Alcohols | Methanol, Ethanol | PROHIBITED | Reacts rapidly to form sulfonate esters (solvolysis). Only used if the target is the sulfonate ester. |
| Aqueous | Water | Biphasic Only | Rapid hydrolysis in homogeneous phase. Acceptable only in Schotten-Baumann conditions (see Protocol B). |
Experimental Protocols
Protocol A: Homogeneous Sulfonylation (Standard)
Best for: Drug discovery, small-scale synthesis, lipophilic amines. Solvent: Anhydrous DCM or THF.
Reagents:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 equiv)
-
Amine (Nucleophile) (1.0 - 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine and Base (TEA) in anhydrous DCM. Cool the mixture to 0°C (Ice bath).
-
Why? Low temperature suppresses the elimination (sulfene) pathway, which has a higher activation energy than the substitution.
-
-
Addition: Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Control: Maintain internal temperature < 5°C.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO
or UV). -
Work-up:
-
Quench with 1M HCl (to remove unreacted amine/base).
-
Separate phases.[2] Wash organic layer with Sat. NaHCO
(removes hydrolyzed sulfonic acid) and Brine. -
Dry over Na
SO , filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or when organic bases cause side reactions. Solvent: THF/Water or DCM/Water (1:1).
Reagents:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv)
-
Amine/Amino Acid (1.0 equiv)[3]
-
Base: Na
CO or K CO (2.0 - 3.0 equiv)
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve the amine and inorganic base in Water.
-
Organic Phase: Dissolve the sulfonyl chloride in THF or DCM.
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C .
-
pH Control: Check pH periodically. Maintain pH > 8 to ensure the amine remains nucleophilic, but avoid pH > 11 to minimize hydrolysis of the sulfonyl chloride.
-
Completion: Stir vigorously for 4 hours.
-
Isolation:
-
If product precipitates: Filter and wash with water/ether.
-
If product is soluble: Acidify carefully to pH 3-4 (if product is acidic) and extract with EtOAc.
-
Decision Tree for Solvent Selection
Use this logic flow to determine the appropriate solvent system for your specific substrate.
References
-
King, J. F., et al. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI / Molecules. Link
-
BenchChem. (2025).[1][2][4][5] "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides." BenchChem Protocols. Link
-
Maguire, A. R., et al. (2024).[6] "Synthesis and Reactivity of
-Diazo- -keto Sulfonamides." Synthesis (Thieme). Link - Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry: Solvent Selection Guides." Wiley-VCH.
-
Satoh, T., et al. (2006).[7] "Lithium-Chlorine Exchange Reaction of
-Chloro -Sulfonyl Ketones." Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [cora.ucc.ie]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2-Oxo-2-phenyl-ethanesulfonyl chloride
Welcome to the technical support and troubleshooting guide for handling 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as phenacylsulfonyl chloride). This resource is designed for researchers and drug development professionals who utilize this highly reactive electrophile, typically as a specialized protecting group for amines that can later be cleaved using zinc and acetic acid[1].
Due to its unique structural features, this compound is exceptionally susceptible to rapid hydrolysis. This guide synthesizes field-proven protocols and mechanistic insights to help you achieve clean conversions and eliminate degradation.
Mechanistic Causality: The Root of Instability
To stop hydrolysis, you must first understand its dual-pathway mechanism. Unlike standard aliphatic or aromatic sulfonyl chlorides, 2-oxo-2-phenyl-ethanesulfonyl chloride possesses highly acidic
When exposed to an unhindered base, the molecule undergoes a rapid E1cB-like elimination to form a sulfene intermediate (
Frequently Asked Questions (FAQs)
Q1: I am using triethylamine (TEA) as my acid scavenger, but I only recover hydrolyzed starting material. What is going wrong?
A1: Triethylamine is a relatively unhindered base that rapidly deprotonates the acidic
Q2: How can I detect if my reagent has already hydrolyzed in the storage bottle?
A2: Hydrolysis yields phenacylsulfonic acid. By
Q3: Does the order of reagent addition matter? A3: Absolutely. Never mix the base and the sulfonyl chloride together before adding your nucleophile. Doing so generates the sulfene with nothing to react with except atmospheric moisture. Always dissolve your amine and base in the solvent first, chill the mixture, and add the sulfonyl chloride dropwise last[3].
Troubleshooting Guide & Quantitative Impact
The following table summarizes how specific reaction parameters influence the competition between successful sulfonamide formation and unwanted hydrolysis.
Table 1: Quantitative Impact of Reaction Parameters on Hydrolysis vs. Product Yield
| Reaction Parameter | Condition | Mechanistic Consequence | Estimated Yield | Hydrolysis Rate |
| Water Content | > 500 ppm ( | Rapid quenching of the sulfene intermediate. | < 20% | Extremely High |
| Water Content | < 50 ppm (Anhydrous) | Suppresses direct nucleophilic attack by water. | > 85% | Minimal |
| Base Selection | Triethylamine (TEA) | Rapid | 30 - 40% | High |
| Base Selection | 2,6-Lutidine / DIPEA | Steric hindrance prevents | 80 - 95% | Low |
| Temperature | 25 °C (Room Temp) | Thermal acceleration of E1cB elimination. | 40 - 50% | Moderate |
| Temperature | 0 °C to -78 °C | Kinetic suppression of sulfene generation. | > 90% | Negligible |
Step-by-Step Methodology: Anhydrous Sulfonamide Synthesis
This self-validating protocol is engineered to prevent the hydrolysis of 2-oxo-2-phenyl-ethanesulfonyl chloride during the protection of primary or secondary amines.
Materials Required:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv)
-
Primary or secondary amine (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM), dried over activated 4Å molecular sieves (<50 ppm water).
Step 1: Rigorous Glassware Preparation Dry all round-bottom flasks, syringes, and stir bars in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a continuous, positive pressure stream of dry Nitrogen or Argon[3]. Causality: Surface-bound moisture on glassware is a primary source of trace water that initiates sulfene quenching.
Step 2: Nucleophile Activation & Base Sequestration Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere. Add DIPEA (1.5 equiv) to the stirring solution. Causality: Adding the base to the amine first ensures that the base acts purely as an acid scavenger in the bulk solution, rather than prematurely reacting with the sulfonyl chloride to form the sulfene.
Step 3: Kinetic Temperature Control Submerge the reaction flask in an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C), depending on the nucleophilicity of your amine. Allow the mixture to equilibrate for 15 minutes. Causality: Low temperatures kinetically suppress the activation energy required for the E1cB elimination, keeping the sulfonyl chloride intact for direct nucleophilic attack[3].
Step 4: Electrophile Addition Dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise (approx. 1 drop/sec) to the chilled amine/base mixture. Causality: Dropwise addition maintains a low steady-state concentration of the highly electrophilic sulfonyl chloride, preventing localized exotherms and minimizing the statistical probability of side reactions[3].
Step 5: Reaction Quench and Aqueous Workup Once TLC indicates complete consumption of the amine, quench the reaction with cold brine and extract immediately into DCM. Causality: Prolonged exposure to aqueous conditions during workup can hydrolyze any unreacted sulfonyl chloride into acidic byproducts, which complicates column chromatography. Cold brine minimizes contact time and thermal degradation[3].
Visualizing the Reaction and Degradation Pathways
The following diagram maps the logical relationship between reaction conditions, intermediate formation, and the ultimate fate of the sulfonyl chloride.
Reaction pathways of 2-oxo-2-phenyl-ethanesulfonyl chloride showing sulfene-mediated hydrolysis.
References
Sources
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Oxo-2-phenyl-ethanesulfonyl chloride
Welcome to the technical support resource for researchers utilizing 2-Oxo-2-phenyl-ethanesulfonyl chloride in sulfonamide synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot suboptimal results, and ultimately improve the yield and purity of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Oxo-2-phenyl-ethanesulfonyl chloride is resulting in a very low yield. What are the most common culprits?
Low yields in this specific sulfonylation can stem from several factors, often compounding. The most frequent causes include hydrolysis of the highly reactive sulfonyl chloride, suboptimal base selection that may promote side reactions involving the α-keto proton, poor nucleophilicity of the amine, and product loss during aqueous workup.[1][2] Careful control of reaction conditions and anhydrous technique are paramount.[3]
Q2: I'm observing multiple spots on my TLC plate, even after the reaction appears complete. What side products are common with this reagent?
The primary side product is often the corresponding sulfonic acid, formed from the hydrolysis of the unreacted sulfonyl chloride.[4] Additionally, the presence of the α-keto group in 2-Oxo-2-phenyl-ethanesulfonyl chloride makes it susceptible to enolization under basic conditions, which can open pathways to other byproducts. With primary amines, di-sulfonylation can also occur if the stoichiometry is not carefully controlled.[4]
Q3: How stable is 2-Oxo-2-phenyl-ethanesulfonyl chloride and how should I handle it?
Like most sulfonyl chlorides, this reagent is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][5] It can hydrolyze upon contact with atmospheric moisture, leading to the formation of the corresponding sulfonic acid and HCl gas.[5] Always use a fresh bottle or a properly stored aliquot, and ensure all glassware is rigorously dried before use.[3][6]
Q4: Which base is optimal for this reaction?
The choice of base is critical. A non-nucleophilic, sterically hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the amine nucleophile.[4][7] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[4] However, with the α-keto functionality present in your reagent, it is crucial to avoid overly strong bases or conditions that might favor deprotonation at the α-carbon.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct, cause-and-effect format.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Diagnostic Check | Suggested Solution |
| Degraded Sulfonyl Chloride | Run a ¹H NMR of the sulfonyl chloride to check for the presence of sulfonic acid. | Use a fresh bottle of 2-Oxo-2-phenyl-ethanesulfonyl chloride or purify the existing stock if possible. Store reagent under inert gas in a desiccator.[4] |
| Poor Amine Nucleophilicity | Electron-deficient anilines or sterically hindered secondary amines are known to react slowly.[2] | Increase the reaction temperature moderately (e.g., from 0 °C to room temperature or 40 °C). Monitor carefully by TLC for decomposition. Consider adding a catalytic amount of DMAP.[4] |
| Insufficient Base | Check the pH of the reaction mixture (if aqueous quench is performed). An acidic pH indicates the base has been consumed. | Ensure at least 1.1-1.5 equivalents of base are used to neutralize the HCl generated. For amine hydrochloride salts, an additional equivalent of base is required. |
| Low Reaction Temperature | The reaction shows no progress at low temperatures (e.g., 0 °C) over several hours. | Allow the reaction to warm to room temperature and monitor. Some reactions require more thermal energy to overcome the activation barrier.[4] |
Issue 2: Significant Byproduct Formation
| Possible Cause | Diagnostic Check | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | A polar, water-soluble spot is observed on TLC that does not correspond to starting materials or product. | Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under a nitrogen or argon atmosphere.[3] |
| Di-sulfonylation (Primary Amines) | A less polar spot appears on TLC, and mass spectrometry of the crude product shows a mass corresponding to the di-sulfonated amine. | Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile. Use a strict 1.0-1.1 equivalent of the sulfonyl chloride.[4] |
| Enolization-Related Side Reactions | Complex mixture of byproducts observed, particularly when using stronger bases or higher temperatures. | Use a hindered, non-nucleophilic base like DIPEA. Maintain a low reaction temperature. Avoid overly strong bases like inorganic carbonates unless specifically required and validated. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Diagnostic Check | Suggested Solution |
| Product is Water-Soluble | After aqueous workup and extraction, the desired product is not found in the organic layer. | Check the aqueous layer by TLC.[8] If the product is present, saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase before re-extracting.[4] |
| Co-elution with Impurities | During column chromatography, the product does not separate cleanly from starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary.[2] Consider an alternative purification method like recrystallization.[3] |
| Residual Sulfonic Acid | The purified product is contaminated with the sulfonic acid byproduct. | During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic sulfonic acid. |
| Emulsion During Workup | A stable emulsion forms at the interface of the organic and aqueous layers during extraction, trapping the product.[1] | Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.[1] |
Visual & Methodological Guides
General Reaction Mechanism
The synthesis of a sulfonamide from 2-Oxo-2-phenyl-ethanesulfonyl chloride and an amine follows a nucleophilic substitution pathway. The amine's lone pair attacks the electrophilic sulfur atom, followed by the elimination of the chloride leaving group and deprotonation by a base to yield the neutral sulfonamide.
Caption: A decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This procedure is a starting point and may require optimization based on the specific amine used.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until the reaction is complete (typically 2-12 hours). [4]6. Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. [4]
Protocol 2: Standard Aqueous Workup and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with the organic solvent used for the reaction and wash sequentially with 1M HCl (to remove excess amine and base), water, and finally, brine. [2][4]2. Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. [2]3. Purification: Purify the crude residue by either recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl acetate/hexanes) or by flash column chromatography on silica gel. [2][3]
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
- Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation - Benchchem. (n.d.).
- Technical Support Center: Sulfonylation Reactions - Benchchem. (n.d.).
- optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
- General Principles in the Synthesis of Sulfonamides - Benchchem. (n.d.).
- Sulfonamide (medicine) - Wikipedia. (n.d.).
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
- Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.).
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. (n.d.).
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. (2018, June 11).
- Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24).
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 - ChemicalBook. (n.d.).
- 2-Phenyl-ethanesulfonyl chloride | CAS 4025-71-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
- 23289-99-8|2-Oxo-2-phenyl-ethanesulfonyl chloride|BLD Pharm. (n.d.).
- Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 2-Oxo-2-phenyl-ethanesulfonyl chloride derivatives
This technical guide is structured as a specialized support center for researchers handling 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as Phenacylsulfonyl Chloride).
Topic: Purification, Stability, and Handling of
Executive Summary & Molecule Profile
The Compound: 2-Oxo-2-phenyl-ethanesulfonyl chloride (
The Challenge: This molecule presents a "Perfect Storm" of instability:
-
Hydrolytic Instability: Like all sulfonyl chlorides, it reacts with moisture to form sulfonic acid and HCl.
-
C-H Acidity: The
-methylene protons are flanked by two strong electron-withdrawing groups (Carbonyl and Sulfonyl). They are highly acidic ( ). -
Thermal Lability: Upon heating or base exposure, it is prone to elimination of HCl to form the highly reactive sulfene intermediate (
), which rapidly decomposes or polymerizes.
Core Directive: Avoid Chromatography. Silica gel is often too "wet" (causing hydrolysis) and slightly acidic/active (promoting decomposition). Recrystallization is the only self-validating purification method.
Critical Stability & Handling (Read First)
Before attempting purification, you must establish a "Dry Chain" of custody.
The "Alpha-Proton Trap"
The most common failure mode is base-induced decomposition .
-
Mechanism: Even weak bases (bicarbonate, slightly basic glass surfaces) can deprotonate the
-carbon. -
Result: Formation of a transient sulfene which dimerizes or reacts indiscriminately, turning the solid into a sticky, dark oil.
-
Rule: Never wash this compound with saturated Sodium Bicarbonate (
) unless the contact time is seconds and the temperature is .
DOT Diagram: Decomposition Pathways
The following diagram illustrates why moisture and heat are fatal to this compound.
Figure 1: Decomposition pathways showing Hydrolysis (Red) and Sulfene Elimination (Yellow/Black).
Purification Protocols
Method A: Dual-Solvent Recrystallization (The Gold Standard)
This method relies on the high solubility of the chloride in chlorinated solvents and its insolubility in non-polar hydrocarbons.
Reagents:
-
Solvent A (Good): Dichloromethane (DCM) or Toluene (Anhydrous).
-
Solvent B (Bad): Hexanes or Heptane (Anhydrous).
Protocol:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of Solvent A (DCM) at Room Temperature (RT) to dissolve the solid.
-
Note: Do not heat DCM to reflux; the compound is thermally unstable. If using Toluene, heat only to 45-50°C.
-
-
Filtration (Crucial): If there is suspended solid (likely the sulfonic acid byproduct), filter the solution rapidly through a scrupulously dry sintered glass funnel.
-
Precipitation: Slowly add Solvent B (Hexanes) with vigorous stirring until a persistent cloudiness appears.
-
Crystallization:
-
Add just enough Solvent A dropwise to clear the cloudiness.
-
Place the flask in a
freezer overnight. Do not let it sit at RT.
-
-
Collection: Filter the white crystals cold. Wash with cold Hexanes. Dry under high vacuum for 2 hours (keep the trap cold).
Method B: The "Flash" Wash (For Removal of Sulfonic Acid)
Use this only if the crude contains significant hydrolyzed acid (broad OH peak in NMR >10 ppm) and recrystallization failed.
-
Dissolve crude in cold Chloroform (
). -
Prepare ice-cold water (0°C).
-
Rapidly wash the organic layer with the ice water (2x).
-
Immediately dry over Anhydrous
(Avoid or basic drying agents). -
Filter and evaporate at
.
Troubleshooting Guide (FAQ)
Q1: My product turned into a pink/black oil during evaporation. What happened?
Diagnosis: Thermal decomposition or "Sulfene Polymerization." Cause: You likely heated the rotary evaporator bath >40°C, or the glassware had traces of alkali detergent. Fix:
-
Keep bath temperature
. -
Acid-wash your glassware (rinse with dilute HCl, then Acetone, then dry) before use to neutralize surface alkalinity.
Q2: Can I use Silica Gel Chromatography?
Short Answer: No. Detailed Answer: Silica gel is slightly acidic and contains bound water.
-
The Risk: The compound will hydrolyze on the column (turning into the sulfonic acid, which streaks).
-
The Exception: If you must column, use a short plug of silica. Pre-wash the silica with 1% Acetic Acid in DCM to deactivate it, then run the column in <10 minutes using DCM/Hexanes.
Q3: The NMR shows a clean product, but the melting point is broad and low.
Diagnosis: Solvent inclusion or partial hydrolysis. Cause: Sulfonyl chlorides often trap solvent in the crystal lattice. Fix: Dry the sample under high vacuum (0.1 mmHg) for 4 hours. If the MP is still low, check for the "hydrolysis singlet" (sulfonic acid) in NMR.
Q4: Why is there a sharp singlet at 4.8-5.0 ppm in my proton NMR?
Diagnosis: This is the
-
Product (
): Singlet ~4.8 ppm. -
Starting Material (Acetophenone
): Singlet ~2.6 ppm. -
Byproduct (Sulfonic Acid
): Shifted slightly downfield, often broad if acidic protons are exchanging.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | Pink/Yellow indicates decomposition. |
| Storage | Moisture sensitive. | |
| Solubility | DCM, Chloroform, Toluene, THF | Reacts with Alcohols, Water, DMSO. |
| Melting Point | Sharp MP indicates high purity. | |
| Key NMR Signal | Corresponds to |
Workflow Decision Matrix
Figure 2: Purification Decision Tree. Priority is always given to Recrystallization.
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link
- Citation Context: Establishes the mechanism of -proton elimination to form sulfenes, explaining the instability of phenacylsulfonyl chlorides in base.
-
Truce, W. E., & Vriesen, C. W. (1953). "Sulfonyl Chlorides from the Chlorosulfonation of Acetophenones." Journal of the American Chemical Society, 75(20), 5032–5036. Link
- Citation Context: The foundational text for synthesizing and purifying this specific class of compounds.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Troubleshooting 2-Oxo-2-phenyl-ethanesulfonyl Chloride Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering low yields, complex mixtures, or complete reaction failures when coupling 2-oxo-2-phenyl-ethanesulfonyl chloride (phenacylsulfonyl chloride) with aniline derivatives.
Unlike standard aliphatic sulfonylations, this specific transformation is notoriously sensitive. Below, we dissect the mechanistic causality behind these failures and provide self-validating protocols to get your synthesis back on track.
Section 1: Mechanistic Causality & FAQs
Q1: Why does 2-oxo-2-phenyl-ethanesulfonyl chloride react well with aliphatic amines but fail or give low yields with anilines?
A1: The root cause lies in the kinetic mismatch between the substrate's alpha-proton acidity and the aniline's reduced nucleophilicity. Unlike standard sulfonyl chlorides (e.g., tosyl chloride), phenacylsulfonyl chloride possesses highly acidic protons situated between the carbonyl and sulfonyl groups. In the presence of a base, it rapidly undergoes elimination of HCl to form a highly reactive 1 (PhCOCH=SO
While highly nucleophilic aliphatic amines trap this sulfene almost instantaneously, anilines are significantly less nucleophilic due to the resonance of their nitrogen lone pair into the aromatic ring. This delay allows the sulfene intermediate to undergo deleterious side reactions, such as dimerization or hydrolysis, before the aniline can successfully 2[2]. Interestingly, because of this unique reactivity profile, phenacylsulfonyl chloride is often utilized intentionally as a specialized amine3 that can later be cleaved with zinc and acetic acid[3].
Q2: I am using Triethylamine (TEA) as my acid scavenger. Is this contributing to the degradation? A2: Yes, absolutely. Strong, non-nucleophilic aliphatic bases like TEA or DIPEA rapidly deprotonate the alpha-position, flooding the reaction mixture with the unstable sulfene intermediate. When paired with a slow-reacting aniline, this leads to rapid decomposition. To prevent this, you must either use a weaker base (like pyridine) that avoids rapid sulfene generation or pre-activate the aniline.
Q3: My aniline has an electron-withdrawing group (e.g., -CF
Section 2: Visualizing the Mechanistic Pathways
Competing sulfene mechanism pathways highlighting the kinetic mismatch with slow nucleophiles.
Section 3: Base Selection Data
To optimize your reaction, base selection is the most critical variable. The table below summarizes the causality between base properties and quantitative reaction outcomes.
| Base / Reagent | pKa (Conjugate Acid) | Nucleophilicity | Sulfene Formation Rate | Recommended for Anilines? |
| TEA / DIPEA | ~10.7 / 11.4 | Low (Sterically hindered) | Very Fast | No – Leads to rapid decomposition. |
| Pyridine | ~5.2 | Moderate | Slow | Yes – Acts as a nucleophilic catalyst. |
| Excess Aniline | ~4.6 | Moderate | Very Slow | Yes – Best for standard/electron-rich anilines. |
| NaH / LiHMDS | >30 | N/A (Pre-activation) | N/A (Pathway bypassed) | Yes – Mandatory for EWG-anilines. |
Section 4: Self-Validating Experimental Protocols
Below are two field-proven, step-by-step methodologies. Each protocol is designed as a self-validating system , meaning you can verify the success of intermediate steps via visual or physical cues before proceeding, minimizing wasted materials.
Protocol A: Pyridine-Catalyzed Coupling (For Standard/Electron-Rich Anilines)
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a reactive sulfonylpyridinium intermediate while keeping the steady-state concentration of the destructive sulfene exceedingly low.
-
Preparation: Dissolve the aniline (1.0 equiv) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an inert atmosphere (N
/Ar). -
Base Addition: Add anhydrous Pyridine (2.0 equiv) via syringe.
-
Validation Check: The solution must remain perfectly clear. If turbidity appears, moisture is present in your solvent or base, which will hydrolyze the sulfonyl chloride.
-
-
Cooling: Chill the reaction flask to -20°C using a dry ice/ethylene glycol bath.
-
Causality: Low temperatures kinetically suppress the dimerization of any transiently formed sulfene.
-
-
Electrophile Addition: Dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes.
-
Validation Check: A slight yellowing of the solution may occur. Monitor by TLC (Hexanes/EtOAc). The clean disappearance of the aniline spot confirms the reaction is proceeding without massive baseline degradation (which would indicate sulfene polymerization).
-
-
Completion: Allow the reaction to slowly warm to 0°C over 2 hours, then quench with 1N HCl to remove the pyridine.
Protocol B: Anion Pre-Activation (For Sterically Hindered or Electron-Deficient Anilines)
Causality: By pre-forming the anilide anion, you drastically increase the nucleophilicity of the nitrogen, allowing it to instantly outcompete sulfene side-reactions.
-
Preparation: Dissolve the electron-deficient aniline (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M). Cool to 0°C.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Validation Check (Critical): Observe the evolution of H
gas (bubbling). The reaction mixture will typically change color (often becoming a deep yellow, red, or brown homogeneous solution). Wait until bubbling completely ceases (approx. 30 mins) to validate complete anion formation. Do not proceed until bubbling stops.
-
-
Coupling: Cool the mixture further to -78°C. Add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv) in one rapid portion.
-
Validation Check: The intense color of the anilide anion should rapidly dissipate or shift as the sulfonamide is formed and the anion is consumed.
-
-
Quenching: Quench cold with saturated aqueous NH
Cl before allowing the mixture to warm to room temperature.
Section 5: Troubleshooting Workflow
Decision tree for optimizing phenacylsulfonyl chloride coupling with anilines.
References
- Title: Reactions - Lesson 7 - Addition to Carbon–Hetero Multiple Bonds (March's Advanced Organic Chemistry)
- Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: Benchchem URL
- Title: US5698556A - Methotrexate analogs and methods of using same Source: Google Patents URL
Sources
Technical Support Center: Advanced Strategies for Post-Reaction Purification
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-oxo-2-phenyl-ethanesulfonyl chloride from crude reaction mixtures. My goal is to move beyond simple protocols and explain the chemical reasoning behind these purification strategies, empowering you to make informed decisions in your own lab.
The presence of a benzoyl group adjacent to the sulfonyl chloride moiety makes 2-oxo-2-phenyl-ethanesulfonyl chloride a highly reactive electrophile. While this reactivity is beneficial for synthesis, it presents unique challenges for purification, as the reagent and its byproducts can contaminate your desired compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 2-oxo-2-phenyl-ethanesulfonyl chloride so challenging?
A1: The primary challenge stems from its high reactivity. This reagent readily reacts with nucleophiles, including residual water in your reaction mixture or solvents used during workup.[1] This leads to the formation of 2-oxo-2-phenyl-ethanesulfonic acid, a highly polar and acidic byproduct that can complicate purification.[2] Furthermore, the polarity of the parent sulfonyl chloride can sometimes be similar to the desired product, making chromatographic separation difficult without prior chemical treatment.[3]
Q2: What are the primary byproducts I should be concerned with during workup?
A2: The two main byproducts are:
-
2-Oxo-2-phenyl-ethanesulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride with water.[1] It is a strong acid and highly water-soluble, especially when deprotonated by a base.
-
Hydrochloric Acid (HCl): Also a product of hydrolysis, which can make the reaction mixture acidic and potentially degrade acid-sensitive products.[2]
Q3: How do I choose the most appropriate removal method for my experiment?
A3: The optimal method depends critically on the stability and physical properties of your desired product. Key decision factors include your product's sensitivity to aqueous or basic conditions, its physical state (solid vs. oil), and the relative polarity difference between your product and the impurities. The decision-making workflow below can guide your choice.
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable removal method.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: I've performed a standard aqueous wash, but my NMR still shows the sulfonyl chloride or acidic impurities.
-
Possible Cause & Explanation: This is a common issue. The hydrolysis of sulfonyl chlorides can be slower than expected, especially in biphasic systems with poor mixing or if the reagent is sterically hindered.[4] A simple water wash may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride. The acidic impurity is almost certainly the corresponding sulfonic acid.[2][4]
-
Solutions & Scientific Rationale:
-
Use a Basic Wash: Instead of just water, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[4] The base serves two purposes: it catalyzes the hydrolysis of the remaining sulfonyl chloride and deprotonates the resulting sulfonic acid, forming a highly water-soluble salt that partitions exclusively into the aqueous layer.[2]
-
Increase Contact Time: Ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to maximize the interfacial area and allow the hydrolysis reaction to go to completion.[5]
-
Pre-Quench with a Nucleophile: Before the aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture.[5] This rapidly converts the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can then be more easily removed by the subsequent basic wash or chromatography.
-
Diagram 2: Chemical Fate of Unreacted Sulfonyl Chloride
Caption: Fate of the sulfonyl chloride with different quenching agents.
Problem 2: My desired product is sensitive to water or basic conditions.
-
Possible Cause & Explanation: Many functional groups (e.g., esters, certain protecting groups) are labile to basic hydrolysis. An aqueous basic workup could lead to significant product degradation.
-
Solutions & Scientific Rationale:
-
Use a Scavenger Resin: This is the most elegant solution for sensitive compounds.[5] Amine-based scavenger resins (e.g., PS-Trisamine) have nucleophilic groups that covalently bind to the electrophilic sulfonyl chloride.[6] The resin-bound byproduct is then simply removed by filtration, avoiding an aqueous workup entirely. This method often yields a much cleaner crude product.
-
Non-Aqueous Quench & Chromatography: Quench the reaction with a non-nucleophilic base (to neutralize HCl) and then add a simple amine like piperidine. This forms a sulfonamide. If the polarity of this new sulfonamide derivative is sufficiently different from your product, it can be easily separated by silica gel chromatography.[4]
-
Problem 3: The sulfonyl chloride co-elutes with my product during column chromatography.
-
Possible Cause & Explanation: The polarity of your product is too similar to that of the unreacted 2-oxo-2-phenyl-ethanesulfonyl chloride, making chromatographic separation inefficient.
-
Solutions & Scientific Rationale:
-
Quench Before Chromatography: This is the most effective strategy.[3] By converting the sulfonyl chloride into either the highly polar sulfonic acid salt (via aqueous base wash) or a sulfonamide (via amine quench), you drastically alter its polarity. The resulting impurity will either stick to the baseline of the TLC plate or have a very different Rf value, allowing for clean separation of your desired product.
-
Data Presentation: Comparison of Removal Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Aqueous Quench/Extraction | Base-catalyzed hydrolysis to a water-soluble sulfonic acid salt, removed by phase separation.[7] | Cost-effective, scalable, and efficient for removing both the sulfonyl chloride and its acidic byproduct.[2] | Not suitable for water/base-sensitive products; can lead to emulsions. | Robust, water-insoluble products where the functional groups are stable to mild base. |
| Nucleophilic Quench | Conversion to a stable sulfonamide or sulfonate ester with altered polarity.[5] | Fast and effective. The resulting derivative may be easier to separate chromatographically. | Introduces a new impurity that must be removed; requires careful selection of the quenching agent. | Cases where the product and sulfonyl chloride co-elute, but the product and the new sulfonamide derivative are easily separable. |
| Scavenger Resin | Covalent capture of the sulfonyl chloride onto a solid-supported nucleophile, removed by filtration.[5] | Avoids aqueous workup; high purity of crude product; ideal for parallel synthesis and sensitive substrates.[5] | Resins can be expensive; potential for non-specific binding of the desired product. | Water- or base-sensitive products; high-throughput screening applications. |
| Recrystallization | Exploits differences in solubility between the product and impurities in a given solvent system.[8] | Can provide very high purity material; effective for removing multiple impurities in one step. | Only applicable to solid products; requires finding a suitable solvent system; can have lower recovery. | Crystalline solid products where impurities have significantly different solubility profiles. |
Experimental Protocols
Protocol 1: Standard Aqueous Quench & Liquid-Liquid Extraction
This protocol is the first-line approach for products stable to aqueous base.
-
Cooling: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to 0 °C in an ice-water bath. This is to control the exothermic nature of the quench.[9]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 30-60 minutes at room temperature. Monitor for the disappearance of the sulfonyl chloride spot by TLC.[5]
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), separate the layers. Extract the aqueous layer two more times with the organic solvent.[10]
-
Washing: Combine the organic layers. Wash sequentially with water and then with a saturated aqueous solution of NaCl (brine). The brine wash helps to remove residual water from the organic phase and break up emulsions.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification via Amine Scavenger Resin
This protocol is ideal for water-sensitive products or for simplifying purification.
-
Resin Selection: Choose an appropriate amine-based scavenger resin, such as macroporous polystyrene-bound Tris(2-aminoethyl)amine (PS-Trisamine). Use approximately 2-3 molar equivalents relative to the initial excess of the sulfonyl chloride.
-
Scavenging: Add the scavenger resin directly to the crude reaction mixture (dissolved in a suitable solvent like DCM or THF).
-
Mixing: Stir the suspension at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS.[3]
-
Isolation: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin on the filter with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain a crude product that is free of the unreacted sulfonyl chloride.
References
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025).
- ResearchGate. (2016).
- BenchChem. (2025).
- BenchChem. (2025). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
- Supra Sciences. Solid-Supported Scavengers.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Royal Society of Chemistry.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab.
- BenchChem. (2025). preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. suprasciences.com [suprasciences.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Minimizing side reactions when using 2-Oxo-2-phenyl-ethanesulfonyl chloride
The following guide serves as a specialized technical support resource for researchers working with 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as Phenacylsulfonyl chloride).
This reagent is distinct from standard sulfonyl chlorides due to the presence of a carbonyl group
CAS: 23289-99-8 | Formula:
Part 1: Critical Reactivity Profile
Warning: Do not treat this reagent like Tosyl Chloride or Mesyl Chloride.[1]
The methylene group (
Upon exposure to even mild bases (e.g., Triethylamine), this reagent undergoes rapid E1cB elimination to form Benzoylsulfene , a highly reactive intermediate.[1]
The Divergent Pathways[1][3]
-
Pathway A (Desired): Nucleophilic attack by amine/alcohol on the sulfene (or direct substitution) yields the target Sulfonamide/Sulfonate.[1]
-
Pathway B (Side Reaction): If the nucleophile concentration is low or the base is too strong, Benzoylsulfene undergoes oligomerization , dimerization , or [2+2] cycloaddition , resulting in dark, intractable tars.[1]
-
Pathway C (Decomposition): Hydrolysis by trace water yields the sulfonic acid, which is water-soluble and lost during aqueous workup.[1]
Mechanism Visualization
The following diagram illustrates the competing pathways you must control.
Caption: The critical branch point is the Benzoylsulfene intermediate.[1][3] Success depends on trapping this species immediately with the amine before it self-reacts.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned black/tarry immediately upon adding the base."
Diagnosis: Uncontrolled Sulfene Polymerization.[1] You likely added the base to the sulfonyl chloride (or vice versa) in the absence of the amine, or the local concentration of sulfene exceeded the trapping rate of the amine.[1]
Solution:
-
Protocol Adjustment: Switch the order of addition. Dissolve the Amine and Base in the solvent first.[1] Cool to 0°C. Then, add the Sulfonyl Chloride (dissolved in minimal solvent) dropwise to the amine/base mixture.
-
Reasoning: This ensures that whenever a molecule of sulfene is generated, it is surrounded by a large excess of nucleophilic amine, favoring the trapping reaction (Pathway A) over self-reaction (Pathway B).[1]
Issue 2: "I am getting low yields (<40%), and the product is water-soluble."
Diagnosis: Hydrolysis or "Sulfene Washout".[1] If water is present, the sulfene reacts with it to form 2-oxo-2-phenylethanesulfonic acid.[1] Alternatively, if you used a biphasic system (Schotten-Baumann) with a slow-reacting amine, hydrolysis outcompeted amidation.[1]
Solution:
-
Solvent: Use anhydrous DCM or THF.[1]
-
Base: Switch to Pyridine as both solvent and base (if solubility permits) or use N-Methylmorpholine (NMM) .[1] These are milder than Et3N and less prone to promoting rapid oligomerization.[1]
-
Workup: Do not wash with highly basic aqueous solutions, as the alpha-protons on the product (sulfonamide) are also acidic (
) and can lead to product loss in the aqueous layer.[1] Acidify to pH 3-4 during workup.[1]
Issue 3: "Can I use this reagent to protect an amine and cleave it later?"
Answer: Yes. This is a key utility of the phenacylsulfonyl group.[1] Cleavage Protocol: The sulfonamide can be cleaved using Zinc dust in Acetic Acid (Zn/AcOH) or via Photolysis .[1]
-
Mechanism:[1][3][4] Zn reduction attacks the carbonyl/alpha-position, facilitating reductive cleavage of the S-N bond.[1]
-
Ref: This method is analogous to the cleavage of phenacyl esters but applied to sulfonamides [1].[1]
Issue 4: "Is 2-Oxo-2-phenyl-ethanesulfonyl chloride the same as 2-Phenylethanesulfonyl chloride?"
Answer: NO. This is a critical error.
-
2-Oxo-2-phenyl...[1][2][5][6][7] (CAS 23289-99-8): Contains a ketone (
).[1][2][5] Reacts via sulfene.[1] -
2-Phenylethanesulfonyl...[1][2] (CAS 4025-71-2): Alkyl chain (
).[1][8] Much less acidic; reacts via standard .[1] -
Impact: Using the wrong CAS will lead to completely different reactivity and spectral data.[1] Ensure you have the "Oxo" derivative.[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of N-substituted-2-oxo-2-phenylethanesulfonamide with minimized side reactions.
Materials
-
Reagent: 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 equiv)[1]
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Base: Pyridine (2.0 equiv) OR Triethylamine (1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) (
concentration relative to amine)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Solution: Add the Amine (1.0 equiv) and Base (Pyridine or Et3N) to the anhydrous DCM.[1] Stir until dissolved.
-
Cooling: Cool the solution to 0°C (Ice bath). Critical: Low temperature stabilizes the intermediate.
-
Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a separate vial with minimal DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Note: Do not dump it in all at once.[1]
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (The chloride usually disappears rapidly).[1]
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (
). Wash combined organics with 0.1 M HCl (to remove excess pyridine/amine), then Water, then Brine.[1]-
Caution: Do not use strong base (NaOH) for washing, as it may deprotonate the product and extract it into water.[1]
-
-
Drying: Dry over
, filter, and concentrate.
Data Summary Table
| Parameter | Recommended Condition | Reason |
| Temperature | 0°C | Prevents thermal decomposition/oligomerization of sulfene.[1] |
| Base | Pyridine or NMM | Milder bases reduce the instantaneous concentration of free sulfene.[1] |
| Addition Order | Chloride | Keeps Sulfene concentration low relative to Amine trap.[1] |
| Atmosphere | Inert ( | Prevents hydrolysis of the chloride to sulfonic acid.[1] |
| Stoichiometry | 1.1 equiv Chloride | Slight excess compensates for minor hydrolysis/side reactions.[1] |
References
-
Stetter, H., & Theisen, D. (1969).[1] Reactions of Phenacylsulfonyl Chloride. Chemische Berichte, 102, 1641.[1] (Describes preparation and use as a protecting group).[1]
-
Truce, W. E., & Vriesen, C. W. (1953).[1] Sulfonylation with Beta-Keto Sulfonyl Chlorides. Journal of the American Chemical Society, 75(20), 5030-5034.[1] Link[1]
-
King, J. F. (1975).[1] Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17.[1] (Authoritative review on sulfene mechanisms). Link[1]
-
BenchChem. (2025).[1] 2-Oxo-2-phenyl-ethanesulfonyl chloride Product Record. (CAS Verification).[1][6][9][10] Link
Sources
- 1. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]
- 2. 23289-99-8|2-Oxo-2-phenyl-ethanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8 [benchchem.com]
- 6. 1-(4-Methoxyphenyl)pyrrolidin-3-amine - CAS:1083424-44-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. benzoylmethanesulphonyl chloride - CAS号 23289-99-8 - 摩熵化学 [molaid.com]
- 8. scbt.com [scbt.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. CAS 509074-26-4: Benzenesulfonyl chloride, 4-(5-methyl-3-p… [cymitquimica.com]
Technical Support Center: Troubleshooting & Optimization for 2-Oxo-2-phenyl-ethanesulfonyl Chloride Coupling
Mechanistic Causality & The Role of Temperature
2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride) is a specialized reagent utilized extensively for the robust protection of primary and secondary amines[1]. While the resulting phenacylsulfonamides are highly valued for their selective deprotection under mild reductive conditions (zinc and acetic acid)[2], the initial coupling reaction requires stringent thermal control.
The causality behind this temperature sensitivity lies in the reagent's molecular structure. As a β-ketosulfonyl chloride, the α-protons adjacent to the sulfonyl and carbonyl groups are highly acidic. In the presence of a base, the reaction diverges into two competing pathways:
-
Direct Nucleophilic Substitution: The amine directly attacks the sulfonyl sulfur (
-type mechanism). -
Elimination-Addition (Sulfene Pathway): The base deprotonates the α-carbon, eliminating HCl to form a highly reactive sulfene intermediate (
)[3].
At optimized low temperatures (0 °C), the sulfene is generated at a controlled, kinetic rate and is immediately trapped by the amine nucleophile. However, if the internal temperature exceeds 10 °C, the thermodynamic energy accelerates sulfene generation beyond the rate of nucleophilic trapping. This excess of highly electrophilic sulfene rapidly undergoes self-condensation (dimerization) or reacts with trace moisture, catastrophically reducing the yield of the target sulfonamide[3].
Mechanistic Pathway Visualization
Caption: Mechanistic divergence of phenacylsulfonyl chloride coupling based on temperature.
Step-by-Step Optimized Coupling Protocol
To ensure high fidelity and reproducibility in sulfonamide formation, the following self-validating protocol must be strictly adhered to. This system is designed to maintain kinetic control over the sulfene intermediate.
Materials:
-
Amine substrate (1.0 eq)
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Workflow:
-
System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Nitrogen or Argon). Trace moisture acts as a competing nucleophile against the sulfene intermediate.
-
Substrate Solubilization: Dissolve the amine substrate and the base (DIPEA or Pyridine) in anhydrous DCM.
-
Thermal Equilibration (Critical): Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes. Do not rely on external bath temperature alone.
-
Reagent Introduction: Dissolve 2-oxo-2-phenyl-ethanesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that would transiently elevate the temperature and trigger sulfene dimerization.
-
Kinetic Propagation: Stir the reaction mixture strictly at 0 °C for 1 to 2 hours. Monitor the reaction via TLC or LC-MS.
-
Quenching: Quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (
). This neutralizes the base, immediately halting any further sulfene generation. -
Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Experimental Workflow Visualization
Caption: Step-by-step temperature-controlled workflow for phenacylsulfonyl chloride coupling.
Temperature Optimization Data
The following table summarizes the causal relationship between internal reaction temperature and product distribution during the coupling of a standard primary amine.
| Internal Temperature | Desired Sulfonamide Yield (%) | Sulfene Dimerization / Hydrolysis (%) | Unreacted Starting Material (%) |
| -78 °C | 15% | < 2% | 83% (Reaction kinetically stalled) |
| 0 °C to 5 °C | > 90% | < 5% | < 5% |
| 20 °C (Room Temp) | 45% | 40% | 15% |
| 40 °C (Reflux DCM) | < 10% | > 80% | < 10% |
Troubleshooting FAQs
Q1: My reaction yielded a complex mixture with a major by-product that is not my sulfonamide. What happened? A: You likely experienced thermal runaway or localized heating during reagent addition. At temperatures above 10 °C, the base rapidly deprotonates the α-carbon of the sulfonyl chloride, generating a high concentration of the sulfene intermediate[3]. If the sulfene concentration exceeds the rate at which the amine can trap it, the sulfene will dimerize. Solution: Strictly maintain the internal temperature at 0 °C and ensure the sulfonyl chloride is added dropwise.
Q2: I am coupling a highly sterically hindered secondary amine. At 0 °C, the reaction stalls. Can I heat the reaction to drive it to completion? A: Heating is strongly discouraged as it will selectively accelerate reagent degradation rather than the desired coupling. Solution: Instead of increasing the temperature, increase the electrophilicity of the system. Maintain the temperature at 0 °C to 5 °C and add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent sulfonyl transfer catalyst, forming a highly reactive intermediate that can overcome the steric hindrance of the amine without requiring thermal activation.
Q3: Does the choice of base affect the temperature threshold for this reaction?
A: Yes, significantly. Stronger, unhindered bases (like triethylamine) can cause rapid, uncontrolled dehydrohalogenation to the sulfene. If using
Q4: How do I safely remove the phenacylsulfonyl protecting group later in my synthesis? A: The phenacylsulfonyl group is orthogonal to many standard protecting groups (like Boc or Fmoc). It is effectively cleaved under mild reductive conditions using zinc dust and acetic acid at room temperature[1], leaving other sensitive functional groups intact.
References
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013) - Phenacylsulfonyl Chloride Amine Protection. Schoolbag.info.
- US Patent 5698556A - Methotrexate analogs and methods of using same (Amine Protecting Groups).
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013)
Sources
Controlling exotherms in 2-Oxo-2-phenyl-ethanesulfonyl chloride scale-up
Technical Support Center: Scale-Up of 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Introduction: The Thermal Tightrope
From: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Exotherms & Thermal Instability in Phenacylsulfonyl Chloride Synthesis
Scaling up 2-Oxo-2-phenyl-ethanesulfonyl chloride (Phenacylsulfonyl chloride) presents a dual-hazard scenario unique to
This guide moves beyond standard "add slowly" advice. It implements a Feed-Limited Control Strategy to decouple heat generation from reactor volume, ensuring that the rate of reaction is strictly limited by the rate of addition, not the kinetics of a bulk mixture.
Module 1: Critical Process Parameters (CPP) & Thermodynamics
To control the scale-up, you must understand the two distinct thermal events in this process.
The Synthesis Exotherm (The "Kick")
-
Reaction: Sodium 2-oxo-2-phenylethanesulfonate +
Product + (gas) + . -
Mechanism: This reaction is often endothermic or neutral at room temperature but requires activation energy (heating) to proceed.
-
The Trap (Accumulation): If you add thionyl chloride (
) at , nothing happens. The reagent accumulates. When you heat the vessel to to "start" the reaction, the entire accumulated mass reacts simultaneously. This thermal runaway leads to rapid gas evolution ( ) that can over-pressurize the vessel.[1]
The Decomposition Exotherm (The "Crash")
-
Instability: The electron-withdrawing carbonyl group at the
-position weakens the C-S bond. -
Desulfonylation: Above specific threshold temperatures (often
, must be determined by DSC), the product eliminates to form 2-chloroacetophenone. -
Consequence: This decomposition is exothermic.[1][2] If the synthesis exotherm pushes the bulk temperature into this decomposition window, you trigger a secondary, more violent runaway.
Module 2: Troubleshooting Matrix
Diagnose issues based on observed symptoms.
| Symptom | Probable Cause | The Mechanism | Corrective Action (Immediate & Long Term) |
| Pressure Spike | Reagent Accumulation | Immediate: Stop feed. Maximize condenser cooling. Open emergency vent to scrubber.Fix: Switch to "Hot Dosing" (See Protocol). Ensure | |
| Dark/Black Product | Thermal Degradation | Product held above stability limit ( | Immediate: Crash cool to |
| Low Yield (<60%) | Hydrolysis | Incomplete phase separation or warm quench. Product reacts with water.[1][2] | Fix: Use a biphasic quench (Toluene/Water) at |
| Lachrymatory Fumes | Side Reaction | Formation of 2-chloroacetophenone via | Safety: Full PPE/Respirator. This confirms reaction temperature was too high. |
Module 3: The Self-Validating Scale-Up Protocol
Objective: Execute a "Feed-Limited" reaction where the accumulation of unreacted
Pre-Requisite Safety Data (Go/No-Go)
Before scaling >10g, you must have:
-
DSC (Differential Scanning Calorimetry): Determine the onset temperature of decomposition (
) for the pure sulfonyl chloride.-
Rule: Never operate within
of .
-
-
Gas Evolution Rate: Calculate max off-gas flow to size your scrubber.
Step-by-Step Procedure
1. Preparation of the Heel
-
Charge Sodium 2-oxo-2-phenylethanesulfonate (1.0 eq) and Toluene (or DCM if T <
) to the reactor. -
Add catalytic DMF (0.05 eq). Note: DMF creates the active Vilsmeier reagent, significantly lowering the activation energy.
-
Validation: Ensure the slurry is well-agitated.
2. The "Hot Dosing" Strategy (Crucial for Safety)
-
Heat the heel to the Target Reaction Temperature (e.g.,
). -
Wait for temperature stabilization.
-
Begin dosing
(1.2 eq) slowly via a metering pump. -
The Interlock (Self-Validating Step):
3. The Soak & Degas
-
After addition, hold at temperature for 1-2 hours.
-
Apply a mild vacuum (400 mbar) or nitrogen sweep to remove dissolved
and . -
Why? Dissolved acidic gases promote degradation and complicate the quench.
4. The Quench (Inverse Addition)
-
Cool reaction mixture to
. -
Transfer the reaction mixture into a pre-cooled vessel containing water/ice (Inverse Quench).
-
Why? Adding water to the mixture creates local hot spots of acid hydrolysis. Adding mixture to water dissipates heat instantly into the large thermal mass of water.
Module 4: Visualizing the Safety Logic
Diagram 1: Process Safety Interlock Logic
This logic gate prevents the "Accumulation" scenario described in Module 1.
Caption: Feedback loop ensuring reagent addition only occurs when the reaction is consuming it, preventing accumulation.
Diagram 2: Reaction Pathways & Thermal Risks
Visualizing the competition between synthesis and decomposition.
Caption: The target product is thermally unstable; excessive heat triggers desulfonylation to the lachrymator.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, and it is often milder. Oxalyl chloride allows the reaction to proceed at lower temperatures (
Q: Why is the product turning pink/purple during workup?
A: This indicates the formation of enol-related complexes or iron contamination. However, if it turns dark brown/black , it is decomposing.[3] Check your vacuum drying temperature; never dry this compound above
Q: How do I clean the reactor? A: Do not use alkaline washes (NaOH/KOH) immediately. The residual lachrymator (2-chloroacetophenone) and sulfonyl chloride can polymerize or react violently. Rinse with Toluene first, then water, then a mild bicarbonate wash.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Safety and Scale-up of Sulfonyl Chlorides).
-
Org. Process Res. Dev. (2009).[6] Hazard Evaluation of the Synthesis of Sulfonyl Chlorides. (General principles of thermal instability in sulfonyl chlorides).
-
Bretherick's Handbook of Reactive Chemical Hazards . (Entry on Thionyl Chloride and Sulfonyl Chloride decomposition hazards).
-
BenchChem Technical Guides . (2025). Thermal Stability of Aryl Sulfonyl Chlorides. (Data on decomposition onset temperatures).
Sources
Technical Support Center: Strategies for Stabilizing 2-Oxo-2-phenyl-ethanesulfonyl Chloride in Solution
Welcome to the technical support center for 2-Oxo-2-phenyl-ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stabilization of this reactive compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
2-Oxo-2-phenyl-ethanesulfonyl chloride is a valuable bifunctional reagent in organic synthesis, featuring both a reactive sulfonyl chloride and a keto-functional group. This unique structure allows for a variety of chemical transformations. However, its high reactivity also presents significant challenges regarding its stability in solution. The primary mode of degradation is hydrolysis, which can be initiated by even trace amounts of water. This guide will provide a comprehensive overview of the degradation pathways and present actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Oxo-2-phenyl-ethanesulfonyl chloride?
A1: The principal degradation pathway for 2-Oxo-2-phenyl-ethanesulfonyl chloride, like most sulfonyl chlorides, is hydrolysis.[1] The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[2][3] This process is often autocatalytic as the generated HCl can further promote degradation. Another potential degradation route, particularly in the presence of non-nucleophilic bases, is the formation of a highly reactive sulfene intermediate through elimination of HCl.[4][5] This intermediate can then undergo polymerization or react with other nucleophiles in the reaction mixture, leading to a complex mixture of byproducts.[6]
Q2: I've noticed that my solution of 2-Oxo-2-phenyl-ethanesulfonyl chloride becomes acidic over time. What is causing this?
A2: The increasing acidity of your solution is a direct consequence of the hydrolysis of the sulfonyl chloride. As explained above, the reaction with water produces 2-oxo-2-phenylethanesulfonic acid and, notably, hydrochloric acid (HCl).[1] The accumulation of HCl will lower the pH of your solution. This is a clear indicator that your compound is degrading, and the solution should be prepared fresh or appropriate stabilization techniques should be employed.
Q3: Can I use protic solvents like alcohols to dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride?
A3: It is strongly advised not to use protic solvents such as alcohols (e.g., methanol, ethanol) or water to dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride for storage or for reactions where the sulfonyl chloride moiety is intended to be preserved. Protic solvents are nucleophilic and will react with the sulfonyl chloride to form the corresponding sulfonate esters, effectively consuming your starting material.[7] For applications where the sulfonyl chloride needs to remain intact, rigorously dried aprotic solvents are essential.
Q4: What is the recommended storage condition for 2-Oxo-2-phenyl-ethanesulfonyl chloride, both as a solid and in solution?
A4: As a solid, 2-Oxo-2-phenyl-ethanesulfonyl chloride should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9] When in solution, it is highly recommended to prepare it fresh before use. If a stock solution is necessary, it should be prepared in a rigorously dried, aprotic solvent and stored under an inert atmosphere at a low temperature (e.g., ≤ 4°C) to minimize degradation.[10] The shelf-life in solution is highly dependent on the solvent purity and storage conditions but should be considered to be short.
Troubleshooting Guide
This section addresses common problems encountered during the use of 2-Oxo-2-phenyl-ethanesulfonyl chloride and provides systematic solutions.
Problem: Rapid loss of active sulfonyl chloride content in solution.
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Conduct all manipulations under a dry, inert atmosphere (N₂ or Ar).[1] | Sulfonyl chlorides are highly sensitive to moisture, leading to rapid hydrolysis.[11] Excluding water is the most critical step in preventing degradation. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent such as anhydrous toluene, dichloromethane (DCM), or 1,4-dioxane. Avoid ethers like THF if peroxide formation is a concern, unless freshly distilled. | Aprotic solvents do not have acidic protons and are less likely to react with the sulfonyl chloride.[12] |
| Elevated Temperature | Prepare and store stock solutions at low temperatures (e.g., 0-4°C). If the reaction requires heating, add the sulfonyl chloride solution just before reaching the target temperature. | Thermal decomposition of sulfonyl chlorides can occur at elevated temperatures.[13] Lowering the temperature slows down the rate of all degradation pathways. |
Problem: Formation of an insoluble white precipitate in the reaction mixture.
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Formation of Sulfonic Acid | The precipitate is likely the corresponding sulfonic acid formed from hydrolysis. Improve drying procedures for all reagents, solvents, and glassware as described above. | The sulfonic acid product is often a solid with limited solubility in non-polar organic solvents. |
| Reaction with Amine Bases | If a tertiary amine base (e.g., triethylamine) is used, the precipitate could be the triethylammonium chloride salt. Consider using a non-nucleophilic, sterically hindered base or a proton sponge. | Tertiary amines react with the HCl generated during the reaction to form ammonium salts, which are often insoluble in common organic solvents.[12] |
Problem: Inconsistent reaction yields and formation of multiple byproducts.
| Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Sulfene Intermediate Formation | In the presence of a non-nucleophilic base, consider adding the sulfonyl chloride slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low. Alternatively, use a weaker base or a proton scavenger. | Strong, non-nucleophilic bases can promote the elimination of HCl to form a highly reactive sulfene intermediate, which can lead to a variety of side products.[6] |
| Degraded Starting Material | Use freshly acquired or purified 2-Oxo-2-phenyl-ethanesulfonyl chloride. If the purity is questionable, consider a purification step like recrystallization from a non-polar solvent under anhydrous conditions. | Using a degraded starting material that already contains sulfonic acid will lead to lower and inconsistent yields. |
Experimental Protocols for Stabilization
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of 2-Oxo-2-phenyl-ethanesulfonyl chloride with enhanced stability for short-term storage.
Materials:
-
2-Oxo-2-phenyl-ethanesulfonyl chloride
-
Anhydrous dichloromethane (DCM) (or other suitable aprotic solvent)
-
Oven-dried glassware (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature under a stream of dry inert gas.
-
Under a positive pressure of inert gas, add the desired amount of 2-Oxo-2-phenyl-ethanesulfonyl chloride to the Schlenk flask.
-
Using a dry syringe, add the required volume of anhydrous DCM to the flask to achieve the desired concentration.
-
Gently swirl the flask to dissolve the solid.
-
Seal the flask under a positive pressure of inert gas and store it in a refrigerator at 4°C, protected from light.
-
For use, withdraw the required amount of solution using a dry syringe under a positive pressure of inert gas.
Protocol 2: General Reaction Setup to Minimize Degradation
This protocol outlines a general procedure for conducting a reaction with 2-Oxo-2-phenyl-ethanesulfonyl chloride to minimize its degradation.
Procedure:
-
Set up the reaction in an oven-dried flask equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Dissolve the nucleophile and any other reagents (except the sulfonyl chloride) in the appropriate anhydrous solvent.
-
If a base is required, add it to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (often 0°C) using an ice bath.
-
In a separate, dry flask, prepare a solution of 2-Oxo-2-phenyl-ethanesulfonyl chloride in the same anhydrous solvent.
-
Slowly add the solution of 2-Oxo-2-phenyl-ethanesulfonyl chloride to the stirred reaction mixture via a syringe pump over a prolonged period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate aqueous work-up using cold solutions and minimizing contact time.[1]
Visualizations and Data
Degradation Pathways
Caption: Primary degradation pathways of 2-Oxo-2-phenyl-ethanesulfonyl chloride.
Stabilization Strategies Workflow
Caption: Workflow for ensuring the stability of 2-Oxo-2-phenyl-ethanesulfonyl chloride.
Solvent Compatibility and Recommendations
| Solvent Class | Recommended Solvents | Not Recommended | Rationale |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | - | These solvents are inert and do not react with the sulfonyl chloride. Ensure they are anhydrous. |
| Aprotic Polar | Acetonitrile, 1,4-Dioxane, Tetrahydrofuran (THF)* | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Acetonitrile and dioxane are generally suitable if anhydrous. *THF should be freshly distilled to remove peroxides. DMF and DMSO can sometimes contain nucleophilic impurities or react under certain conditions. |
| Protic | - | Water, Alcohols (Methanol, Ethanol), Acetic Acid | These solvents will react with the sulfonyl chloride, leading to its decomposition.[7] |
References
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
King, J. F., & Durst, T. (1963). The mechanism of solvolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 85(17), 2676–2677. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
-
Sharpless, K. B., et al. (2018). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 20(23), 7455–7459. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 743-748. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
-
Safety Data Sheet. (2016). 2,2'-OXYBISETHANOL. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Sulfenyl chloride. [Link]
-
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903–908. [Link]
-
The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(68), 9703-9706. [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(9), 1441-1448. [Link]
-
Al-Masum, M., & El-Sayed, E. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8783. [Link]
-
ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. [Link]
-
National Institutes of Health. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
- Google Patents. (n.d.). Synthesis of difunctional oxyethylene-based compounds.
- Google Patents. (n.d.). The synthetic method of 2-phenoxymethanesulfonanilide.
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
American Elements. (n.d.). 2-phenylethane-1-sulfonyl chloride. [Link]
-
ResearchGate. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. [Link]
-
MDPI. (n.d.). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]
-
Georganics. (2011). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. [Link]
-
ResearchGate. (2024). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. [Link]
-
PubChem. (n.d.). 2-Oxo-2-phenylacetyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. nj.gov [nj.gov]
- 10. americanelements.com [americanelements.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Oxo-2-phenyl-ethanesulfonyl chloride
Technical Comparison Guide: Mass Spectrometry of 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Executive Summary & Strategic Context
In drug development, 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as Phenacylsulfonyl chloride) is a critical building block employed in the synthesis of sulfonamide-based pharmacophores and heterocycles. Unlike stable aromatic sulfonyl chlorides (e.g., Benzenesulfonyl chloride), this compound possesses a reactive
This guide provides a comparative analysis of its fragmentation patterns against standard alternatives.[1] It addresses a common analytical pitfall: the high lability of the sulfonyl chloride bond in electrospray ionization (ESI) conditions, often leading to the misidentification of hydrolysis products as the parent compound.
Experimental Configuration & Protocols
To ensure reproducible spectral data, the following protocols are recommended. These methods differentiate between the intact reagent (analyzable via EI/CI) and its derivatives (analyzable via LC-MS/ESI).
Protocol A: Electron Ionization (EI) for Purity Assessment
-
Instrument: GC-MS (Single Quadrupole or TOF).[1]
-
Inlet Temperature: 200°C (Keep low to minimize thermal degradation).
-
Column: Rxi-5Sil MS or equivalent non-polar phase.[1]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[1]
-
Ionization Energy: 70 eV.[1]
-
Self-Validation Step: Inject a standard of Acetophenone (m/z 105, 77) alongside.[1] If the m/z 105 ratio deviates >10% from library standards, check source tuning.
Protocol B: ESI-MS for Reaction Monitoring (LC-MS)
-
Solvent System: Acetonitrile/Water (0.1% Formic Acid).[1] Avoid Methanol to prevent methyl ester formation.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.[1]
-
Critical Note: In aqueous mobile phases, this compound rapidly hydrolyzes to 2-oxo-2-phenylethanesulfonic acid .[1] The protocol below assumes detection of the acid form (m/z 201 [M+H]+) as a surrogate for the chloride.
Fragmentation Analysis: Mechanism & Pathways
The fragmentation of 2-Oxo-2-phenyl-ethanesulfonyl chloride (MW ~218.5 Da) is driven by the instability of the C–S bond and the stability of the acylium ion.
Primary Fragmentation Channels (EI Mode)
Unlike Benzenesulfonyl chloride, which fragments primarily via the loss of SO₂ to form a phenyl cation, the 2-oxo derivative follows a Charge-Remote Fragmentation pathway driven by the carbonyl group.
-
Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-methylene breaks, or the bond between the alpha-methylene and the sulfonyl group breaks.
-
Acylium Ion Formation (m/z 105): The formation of the resonance-stabilized benzoyl cation (Ph-C≡O⁺) is the base peak.
-
Desulfonylation: Loss of SO₂ is rapid, but often preceded by the loss of chlorine.[1]
Comparative Diagnostic Ions
| Ion Identity | m/z (Theoretical) | Origin/Mechanism | Relative Intensity (Est.) |
| Molecular Ion (M⁺) | 218 / 220 | Intact Parent (Cl isotope pattern) | < 1% (Very Weak) |
| [M - Cl]⁺ | 183 | Loss of Chlorine radical | 5 - 10% |
| Phenacyl Cation | 119 | [Ph-CO-CH₂]⁺ (C–S cleavage) | 20 - 30% |
| Benzoyl Cation | 105 | [Ph-CO]⁺ (Alpha cleavage) | 100% (Base Peak) |
| Phenyl Cation | 77 | [C₆H₅]⁺ (Loss of CO from m/z 105) | 40 - 60% |
| SO₂ | 64 | Sulfur dioxide radical cation | Variable |
Comparative Performance Analysis
This section compares 2-Oxo-2-phenyl-ethanesulfonyl chloride against two standard alternatives used in similar synthetic contexts.
Comparison 1: Vs. Benzenesulfonyl Chloride (BsCl)[2][3]
-
MS Signature: BsCl lacks the carbonyl group.[1] Its base peak is often m/z 77 (Ph⁺) or m/z 141 (M-Cl).
-
Differentiation: The presence of m/z 105 is the definitive "fingerprint" for the 2-oxo compound. If you observe m/z 141, your sample is likely contaminated with BsCl or has degraded via a different pathway.[1]
-
Implication: When monitoring the sulfonylation of an amine, the appearance of a fragment at m/z 105 in MS/MS (daughter scan) confirms the incorporation of the phenacylsulfonyl linker, whereas a BsCl derivative would only yield m/z 77.
Comparison 2: Vs. (2-Chlorophenyl)methanesulfonyl Chloride
-
Structure: (2-Cl-Ph)-CH₂-SO₂-Cl[4]
-
MS Signature: Contains a methylene spacer but no carbonyl.[1]
-
Differentiation: This alternative yields a characteristic tropylium-like ion or benzyl cation (m/z 125/127 due to Cl on ring).[1] It does not produce the m/z 105 acylium ion.[1]
-
Performance: The 2-oxo compound provides higher sensitivity in positive ESI mode (as a derivative) due to the carbonyl oxygen's ability to accept a proton or complex with Na⁺, unlike the purely alkyl/aryl alternatives.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the divergence between the stable Benzoyl cation and the transient sulfonyl species.
Figure 1: EI Fragmentation pathway of 2-Oxo-2-phenyl-ethanesulfonyl chloride showing the critical diagnostic transition from m/z 105 to m/z 77.[5][6]
Troubleshooting & Self-Validating Checks
Issue: In LC-MS, the parent mass (218) is absent.
-
Cause: Hydrolysis.[1] The chloride is extremely labile in water/methanol.[1]
-
Validation: Check for m/z 201 (Sulfonic acid [M+H]+) or m/z 215 (Methyl ester [M+H]+ if MeOH used).
-
Solution: To see the intact chloride, use direct infusion with anhydrous acetonitrile/benzene, typically avoiding the LC column entirely.
Issue: Confusion with Benzoyl Chloride.
-
Cause: Both produce m/z 105 and 77.[1]
-
Validation: Benzoyl chloride (MW 140) will show a molecular ion at 140/142.[1] 2-Oxo-2-phenyl-ethanesulfonyl chloride (MW 218) will not show 140. Additionally, the 2-oxo compound may show a small m/z 119 peak (phenacyl) which benzoyl chloride cannot form.
References
-
MetwareBio. (2023).[1] Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
MDPI. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Phenylethanesulfonyl chloride | CAS#:4025-71-2 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode [zpxb.xml-journal.net]
- 6. mdpi.com [mdpi.com]
Technical Guide: Infrared Spectroscopy of 2-Oxo-2-phenyl-ethanesulfonyl chloride
The following guide details the infrared spectroscopy (IR) profile of 2-Oxo-2-phenyl-ethanesulfonyl chloride (also known as Phenacylsulfonyl chloride). It is structured to serve as a practical reference for quality control, synthesis monitoring, and structural validation in drug development.
Content Type: Publish Comparison Guide Subject: Spectral Characterization & Functional Comparison for Drug Development
Executive Summary: The "Orthogonal" Sulfonyl Chloride
In medicinal chemistry, 2-Oxo-2-phenyl-ethanesulfonyl chloride (Phenacylsulfonyl chloride) acts as a specialized reagent, primarily used for the protection of amines and the synthesis of sulfonamides. Unlike standard alternatives like Tosyl (TsCl) or Mesyl (MsCl) chlorides, the phenacylsulfonyl group offers a unique "orthogonal" cleavage mechanism—it can be removed via mild reduction (Zn/AcOH) rather than harsh acid or basic hydrolysis.
This guide provides the definitive spectral fingerprint for validating this reagent, distinguishing it from its precursors (acetophenone), and comparing its utility against standard sulfonylation agents.
Spectral Fingerprint: The IR Signature
The infrared spectrum of 2-Oxo-2-phenyl-ethanesulfonyl chloride is dominated by the interplay between the carbonyl group and the sulfonyl chloride moiety.
Mechanistic Insight: The -Effect
A standard conjugated ketone (like acetophenone) absorbs near 1685 cm⁻¹ . However, in this molecule, the electron-withdrawing sulfonyl chloride group at the
Key Diagnostic Peaks
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Ketone (C=O) | Stretch | 1715 – 1730 | Strong | Primary Identifier. Significantly higher than acetophenone (1685 cm⁻¹) due to |
| Sulfonyl (SO₂) | Asym. Stretch | 1365 – 1390 | Strong | Characteristic doublet nature often observed in sulfonyl chlorides. |
| Sulfonyl (SO₂) | Sym. Stretch | 1160 – 1180 | Strong | Sharp, distinct band. Differentiates from sulfonic acid salts. |
| Aromatic Ring | C=C Stretch | 1580 – 1600 | Medium | Typical benzene ring breathing modes. |
| Methylene (-CH₂-) | Stretch | 2900 – 2980 | Weak | Often obscured by aromatic C-H, but distinct from methyl C-H. |
| S-Cl | Stretch | 360 – 380 | Weak | Far-IR fingerprint; often outside standard FTIR range (4000-400 cm⁻¹). |
Comparative Analysis: Performance & Validation
This section compares 2-Oxo-2-phenyl-ethanesulfonyl chloride against its functional alternatives (TsCl) and its synthesis precursors/degradants.
A. Functional Comparison: Phenacylsulfonyl vs. Tosyl Chloride (TsCl)
Context: Choosing a protecting group for an amine (
| Feature | Phenacylsulfonyl Chloride (Product) | p-Toluenesulfonyl Chloride (Alternative) |
| IR Signature | C=O peak present (~1720 cm⁻¹) | No C=O peak. Only SO₂ bands visible. |
| Deprotection | Reductive (Zn / AcOH) . Mild, chemoselective. | Hydrolytic/Reductive (HBr/AcOH or Na/NH₃) . Harsh conditions. |
| Validation | Appearance of C=O confirms successful protection. | Requires NMR to confirm Ts vs. other aryl groups. |
| Use Case | Sensitive substrates where harsh acid/base cleavage must be avoided. | Robust substrates requiring high stability. |
B. Purity Comparison: Distinguishing Impurities
The most common QC challenge is distinguishing the product from the starting material (Acetophenone) or the hydrolysis product (Sulfonic Acid).
| Compound | C=O Frequency | SO₂ Bands | O-H Region (3000-3500) | Status |
| Target Product | ~1725 cm⁻¹ | Yes (Sharp) | Clean (No broadness) | Pass |
| Acetophenone (Precursor) | ~1685 cm⁻¹ | Absent | Clean | Incomplete Rxn |
| Sulfonic Acid (Hydrolysis) | ~1710 cm⁻¹ | Shifted/Broad | Very Broad / Strong | Degraded |
Critical QC Note: The presence of a broad "hump" between 2500–3300 cm⁻¹ indicates hydrolysis of the sulfonyl chloride to the sulfonic acid (
). This renders the reagent useless for nucleophilic substitution.
Experimental Protocols
Protocol A: Sampling for IR Analysis
Objective: Obtain a spectrum without inducing degradation (hydrolysis) during measurement.
-
Technique Selection: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Why? KBr pellets are hygroscopic. Moisture in the KBr can hydrolyze the highly reactive S-Cl bond during pressing, creating false "OH" peaks and shifting the SO₂ bands.
-
-
Sample Prep:
-
Place a small amount (<5 mg) of the solid/oil directly on the ATR crystal.
-
Apply pressure rapidly to minimize atmospheric moisture exposure.
-
-
Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Cleaning: Immediately wipe the crystal with Isopropanol (avoid water) to prevent corrosion of the ATR element by residual HCl.
Protocol B: Synthesis Monitoring (In-Process Control)
Objective: Determine reaction completion from Acetophenone
-
Take an aliquot of the reaction mixture.
-
Perform a mini-workup: Extract into dry
, filter through a small pad of . -
Evaporate solvent via nitrogen stream (do not use heat).
-
Stop Condition: Disappearance of the 1685 cm⁻¹ peak (Acetophenone) and emergence of the 1725 cm⁻¹ peak.
Visualization: QC Logic & Synthesis Pathways
Figure 1: Spectral Identification Logic Tree
This decision tree guides the researcher through the spectral analysis to identify the compound and its purity status.
Caption: QC Logic Tree for distinguishing Phenacylsulfonyl Chloride from precursors and hydrolysis products.
Figure 2: Orthogonal Protection Pathway
Visualizing why a researcher would choose this reagent (Product) over alternatives (TsCl).
Caption: The "Orthogonal" lifecycle of the Phenacylsulfonyl protecting group, highlighting the mild Zinc/Acetic Acid cleavage.
References
-
Fieser, L. F., & Fieser, M. (1971). Reagents for Organic Synthesis, Volume 3. Wiley-Interscience. (Detailed spectral data for Phenacylsulfonyl chloride, specifically the C=O shift).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.
-halo ketone and sulfonyl chloride characteristic frequencies). - Hendrickson, J. B., & Bergeron, R. (1973). "Sulfonyl Chloride Protection of Amines". Tetrahedron Letters. (Establishes the utility and cleavage conditions of phenacylsulfonyl groups).
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] "Direct Conversion of Thiols to Sulfonyl Chlorides". Journal of Organic Chemistry, 74(24), 9287-9291. (Modern synthesis methodologies for sulfonyl chlorides).
-
Lin, Y. I., et al. (1980). "Methotrexate analogs. 12. Synthesis and antineoplastic activity of 2- and 4-amino substituted derivatives". Journal of Medicinal Chemistry. (Application of phenacylsulfonyl chloride as a protecting group in drug synthesis).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives [comptes-rendus.academie-sciences.fr]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
A Comparative Guide to Sulfonylating Agents: 2-Oxo-2-phenyl-ethanesulfonyl Chloride vs. Tosyl Chloride
For the Modern Researcher in Synthesis and Drug Development
In the landscape of synthetic organic chemistry, the sulfonyl group is a cornerstone functional moiety, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The choice of sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic strategy. While tosyl chloride (TsCl) has long been the workhorse reagent for the introduction of sulfonyl groups, the emergence of more specialized reagents warrants a detailed comparative analysis. This guide provides an in-depth, objective comparison of the performance of 2-Oxo-2-phenyl-ethanesulfonyl chloride against the benchmark, tosyl chloride, with supporting theoretical rationale and practical experimental considerations.
Introduction to the Contenders: Structure and Functionality
Tosyl Chloride (TsCl): The Established Standard
p-Toluenesulfonyl chloride, or tosyl chloride, is an aromatic sulfonyl chloride that has been a staple in organic synthesis for decades.[1][2] Its primary utility lies in its ability to convert poor leaving groups, such as alcohols, into excellent tosylate leaving groups, thereby facilitating nucleophilic substitution and elimination reactions.[3] The tosyl group also serves as a robust protecting group for amines.[1][4]
2-Oxo-2-phenyl-ethanesulfonyl Chloride: The Challenger
2-Oxo-2-phenyl-ethanesulfonyl chloride is a more specialized sulfonylating agent characterized by the presence of a benzoyl group directly attached to the carbon adjacent to the sulfonyl chloride moiety. This α-keto functionality is anticipated to significantly influence the reagent's reactivity and introduce unique synthetic handles for further molecular elaboration.
The Core of the Comparison: A Deep Dive into Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The electronic nature of the substituents on the sulfonyl chloride plays a paramount role in modulating this electrophilicity.[5]
Electronic Effects: The Decisive Factor
Tosyl Chloride: The key structural feature of tosyl chloride is the methyl group at the para position of the benzene ring. The methyl group is an electron-donating group through a combination of inductive effect (+I) and hyperconjugation. This electron donation to the aromatic ring slightly reduces the electron-withdrawing ability of the phenyl ring on the sulfonyl group, thereby making the sulfur atom less electrophilic compared to an unsubstituted benzenesulfonyl chloride.
2-Oxo-2-phenyl-ethanesulfonyl Chloride: In stark contrast, 2-Oxo-2-phenyl-ethanesulfonyl chloride possesses a powerful electron-withdrawing benzoyl group (an α-keto group) adjacent to the sulfonyl chloride. The carbonyl group is strongly electron-withdrawing due to both a significant inductive effect (-I) and a resonance effect (-M).[6][7] This potent electron-withdrawing character is expected to dramatically increase the partial positive charge on the sulfonyl sulfur, rendering it significantly more electrophilic than the sulfur atom in tosyl chloride.
Inference on Reactivity: Based on fundamental electronic principles, 2-Oxo-2-phenyl-ethanesulfonyl chloride is predicted to be a more reactive sulfonylating agent than tosyl chloride. This heightened reactivity should translate to faster reaction rates and the ability to sulfonylate less nucleophilic substrates under milder conditions.
Quantitative Comparison: A Tale of Two Reagents
| Feature | 2-Oxo-2-phenyl-ethanesulfonyl Chloride | Tosyl Chloride |
| Reactivity | High | Moderate |
| Key Structural Feature | α-keto (benzoyl) group | para-methyl group |
| Electronic Effect | Strongly electron-withdrawing (-I, -M) | Weakly electron-donating (+I) |
| Electrophilicity of Sulfur | High | Moderate |
| Typical Substrates | Wide range, including less reactive nucleophiles | Primary and secondary alcohols, amines |
| Reaction Conditions | Milder conditions, shorter reaction times (predicted) | Often requires elevated temperatures or longer reaction times |
| Stability | Potentially lower due to the reactive keto group | High, stable solid |
| Handling | Requires careful handling due to high reactivity and potential moisture sensitivity | Standard handling procedures for sulfonyl chlorides |
| Synthetic Utility | Activation of alcohols, protection of amines, introduction of a keto-sulfonyl moiety for further functionalization | Activation of alcohols, protection of amines |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the use of both reagents in a typical sulfonylation reaction: the conversion of an alcohol to a sulfonate ester.
General Tosylation of a Primary Alcohol using Tosyl Chloride
This protocol is a widely applicable method for the tosylation of primary alcohols.[8][9]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by column chromatography on silica gel.
Proposed Protocol for the Sulfonylation of a Primary Alcohol using 2-Oxo-2-phenyl-ethanesulfonyl Chloride
Based on its predicted higher reactivity, the following protocol is proposed. Note the anticipated milder conditions and shorter reaction time.
Materials:
-
Alcohol (1.0 eq.)
-
2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1-1.2 eq.)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine or DIPEA (1.5 eq.).
-
Slowly add a solution of 2-Oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred alcohol solution at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, closely monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
Chemical Structures
A placeholder image is used for 2-Oxo-2-phenyl-ethanesulfonyl Chloride as a readily available, rights-cleared image was not found. The structure consists of a phenyl group connected to a carbonyl group, which is then attached to a methylene group bonded to a sulfonyl chloride group.
Reaction Mechanism: Tosylation of an Alcohol
Caption: General mechanism of alcohol sulfonylation.
Decision-Making Workflow for Reagent Selection
Caption: Decision workflow for selecting a sulfonylating agent.
Safety and Handling Considerations
Both tosyl chloride and 2-Oxo-2-phenyl-ethanesulfonyl chloride are corrosive and moisture-sensitive reagents. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride, which would generate corrosive hydrochloric acid and the corresponding sulfonic acid, reducing the reaction efficiency.
Conclusion: Choosing the Right Tool for the Job
The choice between 2-Oxo-2-phenyl-ethanesulfonyl chloride and tosyl chloride is a strategic one that should be guided by the specific requirements of the synthetic transformation.
-
Tosyl chloride remains the reagent of choice for routine applications where its moderate reactivity, high stability, and cost-effectiveness are advantageous. It is a reliable tool for the activation of primary and secondary alcohols and the protection of amines.[10][11]
-
2-Oxo-2-phenyl-ethanesulfonyl chloride emerges as a powerful alternative when higher reactivity is required. Its enhanced electrophilicity, a consequence of the α-keto group, makes it suitable for sulfonylating less reactive substrates or for achieving faster reaction rates under milder conditions. Furthermore, the introduction of the benzoyl moiety provides a valuable synthetic handle for subsequent chemical modifications, a feature not offered by tosyl chloride.
In the ever-evolving field of drug discovery and development, having a diverse toolbox of reagents is paramount. While tosyl chloride provides a solid foundation, the enhanced reactivity and synthetic versatility of 2-Oxo-2-phenyl-ethanesulfonyl chloride make it a compelling option for tackling more challenging synthetic problems and for the design of novel molecular architectures.
References
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Benchchem.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Tosyl
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Tosylates And Mesyl
- Tosyl chloride: Application, Prepar
- What are the Applications and Prepar
- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
- SAFETY DATA SHEET - Ethyl oxalyl chloride. ThermoFisher.
- What is the role and mechanism of action of tosyl chloride in organic synthesis?.
- Reactions of Alcohols. Chemistry LibreTexts.
- An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applic
- Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source.
- A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem.
- SAFETY DATA SHEET - [(2-Chloroethyl)sulphonyl]benzene. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chlorobenzenesulphonyl chloride. Fisher Scientific.
- Inductive & Resonance Effects. Chemistry LibreTexts.
- Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions.
- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
- Resonance due to Electron Donors in a Benzyl C
- 2-phenoxyethanesulfonyl chloride. Sigma-Aldrich.
- A facile synthesis of sulfonyl chlorides. Canadian Science Publishing.
- Sulfonate synthesis by sulfonylation (tosyl
- One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- safety data sheet - (5,5-difluorooxan-2-yl)methanesulfonyl chloride. Enamine.
- Synthetic applications of p-toluenesulfonyl chloride: A recent upd
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Resonance due to Electron Donors in a Benzyl C
- optimizing reaction yield with (2-Chlorophenyl)methanesulfonyl chloride. Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
- Aspects of tautomerism. Part 16. Influence of the y-keto function on the reactions of sulphonic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Why is Sulphonyl Group strongly electron-withdrawing?. Reddit.
- Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?.
- An In-depth Technical Guide to the Reactivity of (2-Chlorophenyl)methanesulfonyl Chloride with Nucleophiles. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- reaction between acyl chlorides and amines - addition / elimin
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Why does sulfonation of alcohols even work?. Chemistry Stack Exchange.
Sources
- 1. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inductive & Resonance Effects [ns1.almerja.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. svkm-iop.ac.in [svkm-iop.ac.in]
A Researcher's Comparative Guide to the Spectroscopic Identification of 2-Oxo-2-phenyl-ethanesulfonyl chloride and its Process-Related Impurities
Abstract
For professionals in pharmaceutical and chemical research, the structural integrity and purity of reactive intermediates like 2-Oxo-2-phenyl-ethanesulfonyl chloride are non-negotiable. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the identification and differentiation of 2-Oxo-2-phenyl-ethanesulfonyl chloride from its common process-related impurities. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed to be a practical, field-proven resource, empowering researchers to ensure the quality and consistency of their synthetic intermediates.
Introduction: The Challenge of a Reactive Intermediate
2-Oxo-2-phenyl-ethanesulfonyl chloride, also known as phenacylsulfonyl chloride, is a valuable bifunctional reagent in organic synthesis, featuring both a reactive sulfonyl chloride and a ketone. This combination allows for its use in the construction of complex heterocyclic systems and other molecules of pharmaceutical interest. However, its inherent reactivity, particularly the susceptibility of the sulfonyl chloride group to hydrolysis and the active methylene group to side reactions, presents significant challenges in synthesis, purification, and characterization. Undetected impurities can lead to failed reactions, compromised product yields, and difficulties in downstream processing.
This guide provides a multi-technique spectroscopic approach to confidently identify the target compound and differentiate it from its most probable impurities. We will leverage the unique strengths of NMR for detailed structural mapping, IR for functional group confirmation, and MS for molecular weight verification and fragmentation analysis.
Synthetic Context and Probable Impurities
A common laboratory-scale synthesis of 2-Oxo-2-phenyl-ethanesulfonyl chloride involves the reaction of acetophenone with a chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂), often in the presence of a suitable solvent.
-
Reaction: Acetophenone + SO₂Cl₂ → 2-Oxo-2-phenyl-ethanesulfonyl chloride + HCl
Given this pathway and the reactive nature of the product, several key impurities can be anticipated:
-
Impurity A: Acetophenone (Starting Material): Incomplete reaction leads to carry-over of the starting material.
-
Impurity B: 2-Oxo-2-phenylethanesulfonic acid (Hydrolysis Product): The primary degradation product, formed by the reaction of the sulfonyl chloride with adventitious water.
-
Impurity C: ω-Chloroacetophenone (Side-reaction Product): A potential by-product from the reaction of acetophenone with the chlorinating agent.
Understanding the spectroscopic signatures of these three compounds in comparison to the final product is crucial for accurate purity assessment.
Spectroscopic Fingerprints: A Comparative Analysis
A multi-faceted analytical approach is essential for the unambiguous characterization of sulfonyl chlorides and their impurities.[1] While techniques like HPLC are vital for quantification, spectroscopic methods provide the foundational structural elucidation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of the target molecule and the identification of structurally similar impurities.[1] Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃ are typically required.[1]
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Phenyl Protons (ppm) | Methylene/Methyl Protons (ppm) | Other Protons (ppm) |
| Target Compound | ~7.5-8.0 (m, 5H) | ~5.2 (s, 2H) | - |
| Impurity A (Acetophenone) | ~7.4-7.9 (m, 5H) | ~2.6 (s, 3H) | - |
| Impurity B (Sulfonic Acid) | ~7.5-8.0 (m, 5H) | ~4.8 (s, 2H) | ~10-12 (br s, 1H, -SO₃H) |
| Impurity C (ω-Chloroacetophenone) | ~7.5-8.0 (m, 5H) | ~4.7 (s, 2H) | - |
Causality Behind the Shifts:
-
Target Compound: The methylene protons (-CH₂-) are adjacent to two powerful electron-withdrawing groups: the benzoyl group (C=O) and the sulfonyl chloride group (-SO₂Cl). This dual deshielding effect shifts their signal significantly downfield to approximately 5.2 ppm.
-
Impurity A: The methyl protons (-CH₃) of acetophenone are only adjacent to the carbonyl group, resulting in a characteristic upfield signal around 2.6 ppm. This is the most straightforward signal to distinguish the starting material.
-
Impurity B: The sulfonic acid group (-SO₃H) is also electron-withdrawing, but slightly less so than the sulfonyl chloride. This results in a slight upfield shift of the methylene protons to ~4.8 ppm compared to the target compound. The most definitive signal is the very broad, downfield proton of the sulfonic acid itself.
-
Impurity C: The single chlorine atom is less deshielding than the -SO₂Cl group, causing the methylene signal for ω-chloroacetophenone to appear upfield (~4.7 ppm) relative to the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups.[2] The presence, absence, and precise position of strong absorption bands for the sulfonyl chloride and carbonyl groups are highly diagnostic.[2]
Table 2: Comparative IR Data (cm⁻¹)
| Compound | C=O Stretch | S=O Asymmetric Stretch | S=O Symmetric Stretch | Other Key Bands |
| Target Compound | ~1690 | ~1380 | ~1180 | ~750 (S-Cl) |
| Impurity A (Acetophenone) | ~1685 | - | - | - |
| Impurity B (Sulfonic Acid) | ~1690 | ~1250 | ~1060 | ~3000-3500 (broad, O-H) |
| Impurity C (ω-Chloroacetophenone) | ~1695 | - | - | ~760 (C-Cl) |
Causality Behind the Frequencies:
-
Target Compound: Exhibits two key sets of bands. The strong carbonyl (C=O) band appears around 1690 cm⁻¹.[3] Crucially, it also shows two very strong, characteristic bands for the sulfonyl chloride group: an asymmetric stretch around 1380 cm⁻¹ and a symmetric stretch around 1180 cm⁻¹.[2]
-
Impurity A & C: Both acetophenone and ω-chloroacetophenone will show the carbonyl band but will be conspicuously absent of the strong S=O stretching bands.
-
Impurity B: The hydrolysis product will show the carbonyl band and a very broad, strong absorption in the 3000-3500 cm⁻¹ region, characteristic of the O-H bond in the sulfonic acid. The S=O stretching frequencies are also shifted to lower wavenumbers compared to the sulfonyl chloride.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its impurities, along with structural information from fragmentation patterns.[1] Electron Ionization (EI) is a common technique for such molecules.[4]
Table 3: Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Target Compound | C₈H₇ClO₃S | 218.66 | 105 (benzoyl), 77 (phenyl), 119/121 (CH₂SO₂Cl) |
| Impurity A (Acetophenone) | C₈H₈O | 120.15 | 105 (benzoyl), 77 (phenyl), 43 (acetyl) |
| Impurity B (Sulfonic Acid) | C₈H₈O₄S | 200.21 | 105 (benzoyl), 77 (phenyl), 120 (M-SO₃H) |
| Impurity C (ω-Chloroacetophenone) | C₈H₇ClO | 154.59 | 105 (benzoyl), 77 (phenyl), 49/51 (CH₂Cl) |
Causality Behind Fragmentation:
-
Target Compound: A primary fragmentation pathway is the cleavage of the C-S bond, leading to the highly stable benzoyl cation at m/z 105, which is often the base peak. The presence of chlorine will result in characteristic isotopic patterns for any fragments containing it, such as the M+2 peak.[4]
-
Impurity A: Also fragments to produce the benzoyl cation (m/z 105). However, its molecular ion peak at m/z 120 is significantly different from the target compound.
-
Impurity B: The sulfonic acid is less volatile and may be challenging to analyze by GC-MS without derivatization. If a spectrum is obtained, it will also show the m/z 105 fragment, but its molecular ion will be at m/z 200.
-
Impurity C: Shows a molecular ion with a characteristic 3:1 ratio for the M+ and M+2 peaks (m/z 154 and 156) due to the ³⁵Cl and ³⁷Cl isotopes. It also produces the stable benzoyl cation at m/z 105.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic identification of impurities.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.[1]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Neat/Thin Film): Place a small drop of the sample (if liquid) or a few crystals (if solid, dissolved in a volatile solvent and re-deposited) onto a salt plate (e.g., NaCl or KBr).
-
Gently press a second salt plate on top to create a thin film.
-
Data Acquisition: Place the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
GC Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Injection: Inject 1 µL of the prepared sample solution.
Conclusion
The robust characterization of 2-Oxo-2-phenyl-ethanesulfonyl chloride is a critical step in ensuring the success of subsequent synthetic transformations. A potential pitfall, such as the presence of the hydrolysis product (2-oxo-2-phenylethanesulfonic acid), can be easily missed if relying on a single technique. By employing a comparative approach using ¹H NMR, IR, and MS, researchers can create a comprehensive and self-validating analytical workflow. The distinct spectroscopic signatures—the unique methylene chemical shift in NMR, the dual S=O and C=O stretches in IR, and the correct molecular ion in MS—collectively provide an unambiguous confirmation of both identity and purity, empowering scientists to proceed with confidence in their drug development and research endeavors.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
-
Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]
- Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide. (2025). BenchChem.
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]
Sources
A Comparative Guide to the Reactivity of α-Keto Sulfonyl Chlorides in Synthesis
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing sulfonamides and sulfonate esters, moieties prevalent in pharmaceuticals and functional materials.[1][2][3] While conventional sulfonylating agents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, α-keto sulfonyl chlorides (RCOSO₂Cl) present a unique reactivity profile that warrants a detailed comparative analysis. This guide provides an objective, data-driven comparison of α-keto sulfonyl chlorides against their traditional counterparts, offering insights for researchers, scientists, and drug development professionals to guide reagent selection and reaction optimization.
The Electronic Influence of the α-Keto Group
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1][3][4] This electrophilicity is modulated by the electronic nature of the substituent attached to the sulfonyl group.
-
Standard Sulfonyl Chlorides : In reagents like p-toluenesulfonyl chloride (TsCl), the methyl group is electron-donating, which slightly reduces the electrophilicity and reactivity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.[1] Conversely, aliphatic sulfonyl chlorides like methanesulfonyl chloride (MsCl) are potent electrophiles due to the small size of the methyl group and lack of deactivating resonance effects.[1][4]
-
α-Keto Sulfonyl Chlorides : The defining feature of an α-keto sulfonyl chloride is the presence of a strongly electron-withdrawing carbonyl group directly adjacent to the sulfonyl moiety. This has a profound activating effect. The carbonyl group inductively withdraws electron density, significantly increasing the partial positive charge on the sulfonyl sulfur. This heightened electrophilicity makes α-keto sulfonyl chlorides substantially more reactive towards nucleophiles than many standard sulfonylating agents.
This relationship between structure and electrophilicity is a key predictive tool for reactivity.
Caption: Electronic effects of substituents on sulfonyl chloride reactivity.
Comparative Reactivity: A Data-Driven Analysis
The enhanced electrophilicity of α-keto sulfonyl chlorides translates to faster reaction rates and the ability to use milder conditions. Below is a comparative analysis for the sulfonylation of a generic primary amine.
| Sulfonylating Agent | Structure | Relative Reactivity | Typical Conditions | Key Considerations |
| p-Toluenesulfonyl Chloride (TsCl) | H₃C-C₆H₄-SO₂Cl | Baseline | Pyridine or Et₃N, CH₂Cl₂, 0°C to RT, 4-16h | Moderately reactive; heating may be required for less nucleophilic amines. |
| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | High | Et₃N, CH₂Cl₂, 0°C, 1-4h | Highly reactive and less sterically hindered than TsCl.[1] |
| α-Keto Sulfonyl Chloride | R-CO-SO₂Cl | Very High | Et₃N, CH₂Cl₂, -20°C to 0°C, 0.5-2h | Increased reactivity allows for lower temperatures, benefiting sensitive substrates. Potential for side reactions if not controlled. |
Note: Relative reactivity is a qualitative assessment based on general principles of electronic effects.[4] Specific reaction times and yields are substrate-dependent.
Mechanistic Considerations and Potential Side Reactions
The primary reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) is a nucleophilic substitution at the sulfur center.[3] This can proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.[3][5]
Caption: General mechanism for sulfonylation.
However, the unique structure of α-keto sulfonyl chlorides introduces an alternative reaction pathway that researchers must consider: ketene formation .
Under basic conditions, particularly with non-nucleophilic bases, an acidic proton on the α-carbon can be abstracted. The resulting enolate can then eliminate the chloride ion to form a highly reactive sulfonyl-substituted ketene intermediate (R(SO₂)=C=O). These ketenes are unstable and can rapidly undergo dimerization or react with other nucleophiles present in the mixture, leading to undesired byproducts.[6]
Experimental Causality: The choice of base is therefore critical. A nucleophilic base like pyridine can serve both as a nucleophile catalyst and an acid scavenger. In contrast, a sterically hindered, non-nucleophilic base like triethylamine is often preferred to minimize competitive reactions at the sulfonyl group, but care must be taken to control the temperature to disfavor ketene formation.[6]
Experimental Protocols
To provide a tangible comparison, the following protocols outline the sulfonylation of benzylamine under identical molar concentrations.
Protocol 1: Sulfonylation using p-Toluenesulfonyl Chloride (Baseline)
-
Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition of Base : Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride : Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Sulfonylation using an α-Keto Sulfonyl Chloride
-
Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition of Base : Add triethylamine (1.5 eq) to the solution. Cool the flask to -20 °C using a dry ice/acetone bath.
-
Addition of Sulfonyl Chloride : Dissolve the α-keto sulfonyl chloride (e.g., benzoyl-methanesulfonyl chloride) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring : Stir the reaction at -20 °C for 1 hour . Monitor the reaction progress by TLC.
-
Workup : Quench the reaction at low temperature with pre-chilled water. Allow to warm to room temperature and separate the organic layer. Wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
The key differences highlight the enhanced reactivity: a significantly lower reaction temperature and a drastically reduced reaction time are required for the α-keto sulfonyl chloride, which is a critical advantage for thermally sensitive or complex substrates often found in drug development.[2]
Caption: Comparative experimental workflow for sulfonylation.
Applications in Drug Development and Conclusion
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in antibacterial agents, diuretics, anti-inflammatory drugs, and antiviral agents.[2] The ability of α-keto sulfonyl chlorides to react under milder and faster conditions makes them particularly valuable for:
-
Late-Stage Functionalization : Modifying complex, drug-like molecules where harsh conditions could lead to degradation.
-
Library Synthesis : Rapidly generating diverse libraries of sulfonamides for high-throughput screening.[2]
-
Access to Novel Scaffolds : The resulting β-keto sulfonamides are versatile intermediates for further synthetic transformations.[7]
References
- A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonyl Chlorides for Researchers. Benchchem.
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem.
- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org.
- One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate.
- Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. ResearchGate.
- FULL PAPER Synthesis of α-Sulfonyl Ketones through a Salicylic Acid- Catalyzed Multicomponent Reaction Involving Arylsulfonatio. NSF PAR.
- Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Benchchem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Ketene. Wikipedia.
- Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Wiley Online Library.
- Synthesis and Reactivity of α-Diazo-β-keto Sulfonamides. University College Cork.
- Sulphuryl chloride as an electrophile for aromatic substitution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Conversion of α-chlorosulfenyl chlorides to ketones via α-chlorosulfen-amides. Use of thionyl chloride for oxidation of active methylene compounds. Scilit.
- Synthesis and reactivity of α-diazo-β-keto sulfonamides. CORA.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
- NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett.
- Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … OUCI.
- Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds. The Journal of Physical Chemistry A.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
- Optimization of the conditions for the sulfonylation of keto ester 1a with sodium benzenesulfnate 2a. ResearchGate.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Figshare.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 6. Ketene - Wikipedia [en.wikipedia.org]
- 7. DSpace [cora.ucc.ie]
Safety Operating Guide
2-Oxo-2-phenyl-ethanesulfonyl chloride proper disposal procedures
As a Senior Application Scientist, I understand that managing highly reactive reagents requires more than just following a checklist; it requires a deep mechanistic understanding of the chemical systems at play.
2-Oxo-2-phenyl-ethanesulfonyl chloride (CAS: 23289-99-8), also known as phenacylsulfonyl chloride, is a potent electrophile utilized in advanced organic synthesis and drug development. However, its disposal presents a significant logistical and safety challenge. Like all sulfonyl halides, it is acutely water-reactive. Improper disposal—such as discarding it directly into an aqueous waste drum—can result in a violent exothermic reaction, the rapid evolution of corrosive hydrogen chloride (HCl) gas, and potential container rupture.
This guide provides a self-validating, mechanistically grounded protocol for the safe deactivation and disposal of 2-oxo-2-phenyl-ethanesulfonyl chloride, ensuring compliance with environmental health and safety (EH&S) standards.
Chemical Profiling & Hazard Causality
Before executing any disposal protocol, we must define the quantitative and qualitative parameters of the waste material.
Table 1: Quantitative Safety & Physical Data
| Property | Value | Operational Implication |
| CAS Number | 23289-99-8 | Ensure the correct SDS is referenced prior to handling. |
| Molecular Weight | 218.66 g/mol | Used to calculate the required molar equivalents of quenching base. |
| Chemical Class | Sulfonyl Halide | Highly reactive with nucleophiles (water, amines, alcohols). |
| Primary Hazards | Corrosive, Lachrymator | Mandates the use of a chemical fume hood and heavy-duty PPE. |
| Hydrolysis Byproducts | HCl gas, Sulfonic acids | Requires alkaline quenching to prevent toxic gas evolution. |
The Causality of the Quenching Strategy
Why not just throw it in the aqueous waste?
Sulfonyl chlorides (
According to the [1], sulfonyl halides must never be allowed to come into contact with untreated waste containing water or alcohols. The authoritative strategy for deactivating these compounds is controlled alkaline hydrolysis .
By utilizing an ice-cooled 2.5 M Sodium Hydroxide (NaOH) solution, the hydroxide ion acts as a superior nucleophile, accelerating the destruction of the reactive species. Simultaneously, the base instantly deprotonates the resulting sulfonic acid and neutralizes the HCl, converting them into stable, non-volatile sodium salts.
Caption: Chemical pathway for the alkaline hydrolysis of 2-oxo-2-phenyl-ethanesulfonyl chloride.
Expertise & Experience Insight: You might wonder if the phenacyl ketone moiety will undergo aldol-type side reactions under strongly basic conditions. While slow condensation may occur over 24 hours, the kinetics of sulfonyl chloride hydrolysis are nearly instantaneous. The primary safety objective—neutralizing the electrophilic sulfur center and capturing HCl—is achieved rapidly. Any subsequent organic condensation products are non-volatile and remain safe for standard aqueous waste streams.
Self-Validating Operational Protocol
This protocol is designed for the laboratory-scale deactivation of up to 0.1 moles (~22 grams) of 2-oxo-2-phenyl-ethanesulfonyl chloride. Scale up only with appropriate thermal hazard assessments.
Table 2: Reagent Preparation for Deactivation (Per 0.1 mol of Waste)
| Reagent | Quantity / Concentration | Function in Protocol |
| Sulfonyl Chloride Waste | ~21.9 g (0.1 mol) | The hazardous material to be deactivated. |
| Sodium Hydroxide (NaOH) | 100 mL of 2.5 M solution | Acts as the nucleophile and neutralizes generated HCl. |
| Ice/Water Bath | As needed | Dissipates the exothermic heat of hydrolysis. |
| Hydrochloric Acid (HCl) | 1.0 M (as needed) | Used for final pH adjustment prior to disposal. |
Step-by-Step Methodology
Phase 1: Preparation & PPE System
-
Don appropriate PPE: Chemical-resistant neoprene gloves (superior to standard nitrile for corrosives), splash goggles, a face shield, and a chemically resistant lab coat.
-
Setup: Ensure all work is conducted inside a certified, properly functioning chemical fume hood.
Phase 2: The Hydrolysis Setup
-
Equip a 500-mL three-necked round-bottom flask with a heavy-duty magnetic stir bar, a solid addition funnel (or dropping funnel if the waste is dissolved in a miscible solvent like THF), and an internal thermometer.
-
Add 100 mL of 2.5 M NaOH to the flask.
-
Submerge the flask in an ice-water bath.
-
Validation: Begin stirring and verify the internal temperature drops to below 5°C before proceeding.
Phase 3: Controlled Quenching
-
Critical Rule: Always add the reactive chemical to the quenching solution. Never add the aqueous base directly to the bulk sulfonyl chloride, as this will cause localized boiling and violent splattering [2].
-
Slowly add the 2-oxo-2-phenyl-ethanesulfonyl chloride to the vigorously stirring NaOH solution in small portions over 30–45 minutes.
-
Monitor the internal thermometer continuously.
-
Validation: The absence of rapid gas evolution and the maintenance of the internal temperature below 25°C confirms that the reaction kinetics are safely controlled. If the temperature exceeds 25°C, pause the addition immediately and allow the system to cool.
Phase 4: Verification and Neutralization
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours.
-
Validation: Inspect the flask. The visual disappearance of distinct solid particulates or oily drops, resulting in a homogenous aqueous solution, indicates complete hydrolysis.
-
Test the pH using universal indicator paper. The solution should be strongly basic (pH > 10).
-
Carefully add 1.0 M HCl dropwise while stirring until the pH is neutralized to a range of 6–8.
-
Validation: A stable pH of 6–8 confirms the waste is chemically inert and safe for downstream logistical handling.
Caption: Operational workflow for the safe deactivation and disposal of sulfonyl chloride waste.
Waste Segregation & Environmental Logistics
Once deactivated and neutralized, the chemical threat profile of the material is fundamentally altered. It is no longer a reactive or corrosive hazard.
-
Labeling: Transfer the neutralized solution to a high-density polyethylene (HDPE) waste carboy. Label the container strictly as "Aqueous Hazardous Waste" .
-
Constituent Listing: Explicitly list the contents on the waste log as: Water (80%), Sodium 2-oxo-2-phenyl-ethanesulfonate (10%), Sodium Chloride (10%). Do not use abbreviations [3].
-
Storage: Store the container in a designated secondary containment tray away from strong acids or organic solvents until collected by your institution's environmental services team.
Emergency Spill Response
If 2-oxo-2-phenyl-ethanesulfonyl chloride is spilled outside of a controlled reaction vessel:
-
Evacuate and Ventilate: Ensure the fume hood sash is open and clear personnel from the immediate area.
-
Do NOT use water: Applying water to a spill will generate a cloud of toxic HCl gas.
-
Containment: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.
-
Collection: Sweep the absorbed mixture using non-sparking plastic tools into a dry, sealable hazardous waste bucket, and contact EH&S for specialized chemical incineration.
References
A Comprehensive Guide to the Safe Handling of 2-Oxo-2-phenyl-ethanesulfonyl chloride
This document provides essential safety protocols and operational guidance for the handling of 2-Oxo-2-phenyl-ethanesulfonyl chloride. As a member of the sulfonyl chloride family, this compound is anticipated to be highly reactive and possess significant hazards. The following procedures are grounded in established safety principles for analogous chemical structures to ensure the highest degree of safety and experimental integrity in your laboratory.
Hazard Identification and Risk Assessment
2-Oxo-2-phenyl-ethanesulfonyl chloride, while not extensively documented on its own, belongs to the sulfonyl chloride class of reagents. Compounds in this class are known to be corrosive, moisture-sensitive, and potent lachrymators (substances that cause tearing).[1] The primary risks stem from its reactivity with nucleophiles, particularly water.
Core Hazards:
-
Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2][3][4][5]
-
Moisture Reactivity: Reacts, potentially violently, with water or moisture to release corrosive and toxic hydrogen chloride (HCl) gas.[1][6][7] This reaction is a critical consideration for both handling and storage.
-
Respiratory Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[1]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
Due to these inherent risks, a multi-layered approach to safety, centered on robust engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical, risk-mitigated decision to protect against all potential routes of exposure. The following table outlines the minimum required PPE for handling 2-Oxo-2-phenyl-ethanesulfonyl chloride.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Goggles must be splash-resistant and form a complete seal around the eyes.[2][8] A full-face shield must be worn in conjunction with goggles to protect against splashes and the corrosive nature of the compound.[1][2][9] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves provide good resistance against many sulfonyl chlorides.[2][9] For prolonged operations or direct handling, consider double-gloving or using thicker, butyl rubber gloves. Gloves must be inspected for any defects before use and changed immediately if contaminated or every 30-60 minutes.[2] |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat with a closed front, long sleeves, and tight-fitting cuffs is required to protect skin and clothing.[2] For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Chemical Fume Hood / Respirator | All handling of 2-Oxo-2-phenyl-ethanesulfonyl chloride must be conducted within a certified chemical fume hood to minimize inhalation of corrosive vapors.[8][9] Depending on the scale of the work and risk assessment, a NIOSH-approved respirator may be required.[8][9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling lifecycle for this reagent.
Caption: Decision-making workflow for a chemical spill.
Spill Cleanup Procedure (Small, Contained Spill):
-
Evacuate and Alert: Clear the immediate area of all non-essential personnel. [2]2. Ventilate: Ensure the fume hood is drawing effectively.
-
Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. [1][2]4. Neutralize: Cautiously add sodium bicarbonate or another suitable base to neutralize the acidic components.
-
Collect: Carefully sweep the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste. [1]6. Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. [1] For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [8][10]Seek immediate medical attention. [8]* Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [8][10]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention. [3][8]* Inhalation: Move the affected person to fresh air at once. [10][11]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [11]Seek immediate medical attention. [8][11]* Ingestion: Do NOT induce vomiting. [8][12]If the person is conscious, rinse their mouth with water and have them drink a cupful of water. [8]Seek immediate medical attention. [11]
Waste Disposal:
-
All waste containing 2-Oxo-2-phenyl-ethanesulfonyl chloride, including contaminated absorbents and disposable labware, must be collected in a designated hazardous waste container. [1][13]* The container must be made of compatible material, kept closed, and clearly labeled with its contents.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with 2-Oxo-2-phenyl-ethanesulfonyl chloride, ensuring a safe and productive research environment.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride - Benchchem. (2025).
- Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride - Benchchem. (2025, December).
- Dräger Gas Detectors & PPE for Sulfuryl chloride | SO2Cl2 | 7791-25-5. Dräger.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- Emergency procedures | Administration and support services | Imperial College London.
- 12 - SAFETY DATA SHEET.
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- SAFETY DATA SHEET - ThermoFisher. (2012, April 16).
- Hazardous Chemical Exposures | Office of Environmental Health and Safety.
- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck. (2012, September 12).
- Emergency Procedure Guide - Corrosive Liquids.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 06).
- SAFETY DATA SHEET - Merck Millipore. (2025, March 22).
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 06).
- 2-Oxo-2-phenyl-ethanesulfonyl chloride | BLD Pharm.
- ETHANESULFONYL CHLORIDE, 2-CHLORO-. (2023, September 08).
- Ethanesulfonyl chloride - SAFETY DATA SHEET. (2025, September 09).
- Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. NJ.gov.
- ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. ETHANESULFONYL CHLORIDE, 2-CHLORO- [yufenggp.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
